molecular formula C8H9NO B359558 2-Methylbenzamide CAS No. 527-85-5

2-Methylbenzamide

Cat. No.: B359558
CAS No.: 527-85-5
M. Wt: 135.16g/mol
InChI Key: XXUNIGZDNWWYED-UHFFFAOYSA-N
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Description

2-Methylbenzamide (CAS 527-85-5) is a chemical scaffold of significant interest in neuroscience research, particularly in the study of voltage-gated sodium channels (Nav). A key research finding is that derivatives based on the this compound structure have been identified as modulators of the Nav1.1 channel subtype . One specific compound, N,N'-(1,3-phenylene)bis(this compound), was shown to increase Nav1.1 channel activity in ex-vivo experiments . This mechanism is crucial for the initiation and propagation of action potentials in electrically excitable cells, making Nav1.1 a potential therapeutic target for central nervous system (CNS) diseases . These preliminary results provide new insights for developing small-molecule activators targeting Nav1.1 . The compound has a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol . It appears as a white to off-white solid powder with a melting point of approximately 141-147 °C and a density of about 1.086 g/cm³ . It is insoluble in water . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling instructions. The compound is classified as harmful if swallowed (H302) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzamide
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InChI

InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10)
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InChI Key

XXUNIGZDNWWYED-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)N
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Molecular Formula

C8H9NO
Record name 2-METHYLBENZAMIDE
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DSSTOX Substance ID

DTXSID6025569
Record name 2-Methylbenzamide
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Molecular Weight

135.16 g/mol
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Physical Description

2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS]
Record name 2-METHYLBENZAMIDE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Vapor Pressure

0.000319 [mmHg]
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CAS No.

527-85-5
Record name 2-METHYLBENZAMIDE
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Record name Benzamide, 2-methyl-
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Melting Point

291 to 297 °F (NTP, 1992)
Record name 2-METHYLBENZAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-Methylbenzamide (o-toluamide), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2][3] This document details several prevalent synthetic routes, including the hydrolysis of o-tolunitrile, the amidation of o-toluic acid, and the Beckmann rearrangement of 2-methylacetophenone oxime. Each method is presented with its underlying reaction mechanism, detailed experimental protocols where available, and quantitative data to facilitate comparison and implementation in a laboratory or industrial setting.

Core Synthesis Pathways

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular pathway often depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. The most common and well-established methods are detailed below.

Hydrolysis of o-Tolunitrile

The hydrolysis of o-tolunitrile (2-methylbenzonitrile) is a direct and widely used method for the preparation of this compound. The reaction can be performed under either acidic or basic conditions, with the amide being an intermediate in the further hydrolysis to the corresponding carboxylic acid.[4][5] To isolate the amide, careful control of reaction conditions is necessary, with alkaline hydrolysis often being preferred.[6]

Mechanism of Alkaline Hydrolysis:

The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield the amide.

  • Step 1: Nucleophilic Attack: The hydroxide ion attacks the carbon atom of the nitrile group.

  • Step 2: Protonation: The resulting intermediate is protonated by water to form an imidic acid.

  • Step 3: Tautomerization: The imidic acid tautomerizes to the more stable amide.

Experimental Protocol: Alkaline Hydrolysis of o-Tolunitrile [6]

ParameterValue
Reactants
o-Tolunitrile88 g (0.75 mole)
30% Hydrogen Peroxide300 cc (2.6 moles)
95% Ethanol400 cc
6 N Sodium Hydroxide30 cc
Reaction Conditions
Temperature40–50°C (controlled by external cooling)
Reaction TimeNot specified, reaction progress monitored by cessation of oxygen evolution and subsequent heating.
Work-up The reaction mixture is diluted with water, and the precipitated o-toluamide is filtered, washed with cold water, and dried.
Yield 90–95 g (89–94% of the theoretical amount)

Hydrolysis_Workflow

Amidation of o-Toluic Acid

The direct conversion of o-toluic acid to this compound can be achieved through several methods. The most common laboratory approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with ammonia. Direct thermal amidation with ammonia or an ammonium salt is also possible but often requires high temperatures and pressures.

Mechanism via o-Toluoyl Chloride:

This two-step process first involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution.

  • Step 1: Formation of o-Toluoyl Chloride: o-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive o-toluoyl chloride.

  • Step 2: Amination: The acid chloride is then treated with ammonia, which acts as a nucleophile, to displace the chloride and form the amide.

Experimental Protocol: Synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (Illustrative of Amide Formation from an Acid Chloride) [7]

While a specific protocol for the simple amidation of o-toluoyl chloride with ammonia was not detailed in the provided results, the following protocol for a more complex amide synthesis illustrates the general principles and conditions.

ParameterValue
Reactants
2-Methylbenzoyl chloride1.30 mL (9.86 mmol)
1-Aminoanthraquinone1.10 g (5.00 mmol)
Triethylamine (Et₃N)1.40 mL (10.0 mmol)
Dichloromethane (CH₂Cl₂)20 mL
Reaction Conditions
Temperature0°C for 1 hour, then room temperature for 23 hours
AtmosphereN₂
Work-up Addition of water and saturated NaHCO₃ solution, followed by extraction with CH₂Cl₂. The combined organic layers are dried and concentrated. The crude product is purified by recrystallization.
Yield 94%

Amidation_Pathway

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[8][9] For the synthesis of this compound, the starting material would be 2-methylacetophenone oxime. The reaction is typically catalyzed by acid.[10]

Mechanism of the Beckmann Rearrangement:

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of water. The resulting nitrilium ion is then attacked by water, and after tautomerization, the amide is formed.

  • Step 1: Protonation of the Oxime: The hydroxyl group of the oxime is protonated by an acid catalyst.

  • Step 2: Rearrangement and Loss of Water: The group anti to the hydroxyl group migrates to the nitrogen, displacing a water molecule and forming a nitrilium ion.

  • Step 3: Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the nitrilium ion.

  • Step 4: Deprotonation and Tautomerization: Deprotonation followed by tautomerization yields the final amide product.

Experimental Protocol: Synthesis of Acetophenone Oxime (Precursor to a Phenyl-Substituted Amide) [11]

This protocol details the synthesis of the precursor oxime. The subsequent rearrangement would require treatment with a strong acid.

ParameterValue
Reactants
Acetophenone2.40 mL (20.6 mmol)
Hydroxylamine hydrochloride2.08 g (29.9 mmol)
Anhydrous sodium acetate3.94 g (48.0 mmol)
Anhydrous methanol40 mL
Reaction Conditions
Temperature80°C
Reaction Time3 hours
Work-up Addition of water, extraction with ethyl acetate, drying of the organic layer, and concentration under reduced pressure.
Yield 90% (for the subsequent O-acetylated oxime over two steps)

Beckmann_Rearrangement_Pathway

Ammoxidation of o-Xylene

For industrial-scale production, the ammoxidation of o-xylene presents a viable route to o-tolunitrile, which can then be hydrolyzed to this compound as described previously.[12] This process involves the reaction of o-xylene with ammonia and oxygen in the vapor phase over a suitable catalyst.

Reaction Conditions for Ammoxidation of o-Xylene to Phthalonitrile (Illustrative) [13]

The following data pertains to the synthesis of phthalonitrile, a related dinitrile, and illustrates the typical conditions for ammoxidation.

ParameterValue
Reactants
o-Xylene
AmmoniaMolar ratio of ammonia/o-xylene = 30
OxygenMolar ratio of oxygen/o-xylene = 50
Catalyst Vanadium chromium oxide on silica (7% concentration)
Reaction Conditions
Temperature450°C
PressureAtmospheric
Yield Not explicitly stated for o-tolunitrile, but the process is optimized for nitrile formation.

Summary of Quantitative Data

Synthesis RouteStarting MaterialKey ReagentsTypical Yield
Alkaline Hydrolysiso-TolunitrileH₂O₂, NaOH89–94%[6]
Amidation via Acid Chlorideo-Toluic AcidSOCl₂, NH₃High (e.g., 94% for a related amide)[7]
Beckmann Rearrangement2-MethylacetophenoneNH₂OH, H₂SO₄Good (e.g., 90% for a related acetylated oxime precursor)[11]
Ammoxidationo-XyleneNH₃, O₂, CatalystHigh for the nitrile intermediate

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methodologies. The hydrolysis of o-tolunitrile offers a high-yielding and direct route. The amidation of o-toluic acid, particularly through its acid chloride derivative, is a versatile and efficient laboratory method. The Beckmann rearrangement provides an alternative pathway from a ketone precursor. For large-scale production, the ammoxidation of o-xylene to form the nitrile intermediate is an important industrial process. The selection of the optimal synthesis strategy will be dictated by the specific requirements of the researcher or organization, taking into account factors such as cost, scale, and available equipment.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylbenzamide (o-Toluamide). The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application in synthesis and pharmaceutical research. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a visual representation of a common synthetic pathway.

Introduction

This compound, also known as o-Toluamide, is an organic compound belonging to the amide family. Structurally, it features a benzene ring substituted with a methyl group and an amide functional group.[1] This arrangement influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis. Notably, it has been utilized in the total synthesis of complex molecules such as the phenolic protoberberine alkaloid, cerasonine.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective use in laboratory and industrial settings.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various solvents, its potential for oral absorption, and its stability under different conditions.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₈H₉NO[4][5]
Molecular Weight 135.16 g/mol [2][4]
Appearance White to off-white powder/crystalline solid[1][4]
Melting Point 141-142 °C[2][5][6]
Boiling Point 248.86 °C (estimated)[5]
Flash Point 107.6 °C[5]
Density 1.086 g/cm³[5]
Table 2: Solubility and Partitioning Characteristics
PropertyValueReference
Water Solubility Insoluble in cold water; very soluble in hot water. Less than 1 mg/mL at 22.2 °C.[2][4][7]
Organic Solvent Solubility Very soluble in alcohol. Very slightly soluble in benzene.[2][5]
pKa 16.01 ± 0.50 (Predicted)[5]
LogP 0.8 (Computed)[4]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[2][6]

  • Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small sample of this compound is finely powdered using a mortar and pestle.

    • The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

  • Apparatus: Vials with screw caps, analytical balance, magnetic stirrer, temperature-controlled bath, filtration apparatus.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

    • The mixture is agitated in a temperature-controlled bath (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • The saturated solution is allowed to stand, and a sample is carefully withdrawn and filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The solubility is expressed in units of mass per volume (e.g., mg/mL).

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

  • Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette, beaker.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The octanol-water partition coefficient (LogP) of this compound can be determined using the shake-flask method.[4][8]

  • Apparatus: Separatory funnel or centrifuge tubes, mechanical shaker, analytical instrumentation (e.g., HPLC-UV).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of this compound is dissolved in one of the phases (usually n-octanol).

    • A known volume of the solute-containing phase is mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

    • The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium.

    • The mixture is then centrifuged or allowed to stand until the two phases are clearly separated.

    • The concentration of this compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis Workflow

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative, such as an acyl chloride, with ammonia. The following diagram illustrates a plausible workflow for the synthesis of this compound from 2-methylbenzoyl chloride.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product start1 2-Methylbenzoyl Chloride reaction Ammonolysis in an appropriate solvent (e.g., THF) start1->reaction start2 Ammonia (aq) start2->reaction filter Filtration reaction->filter Crude Product wash Washing with cold water filter->wash recrystallize Recrystallization from hot water/ethanol wash->recrystallize product This compound recrystallize->product Pure Product

References

Solubility Profile of 2-Methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylbenzamide (o-toluamide) in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers a detailed, adaptable experimental protocol for the precise determination of this compound solubility, enabling researchers to generate specific data for their unique applications.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₉NO. It is a derivative of benzamide and a structural isomer of 3-methylbenzamide and 4-methylbenzamide. Its molecular structure, featuring a polar amide group and a nonpolar tolyl group, dictates its solubility characteristics in different solvent systems. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Solubility Data of this compound

The available solubility data for this compound is primarily qualitative. The following table summarizes the known solubility information in various solvents.

Solvent SystemTemperatureSolubilityData Type
Water (cold)-InsolubleQualitative
Water (hot)-Very SolubleQualitative
Water72 °F (22.2 °C)< 1 mg/mL[1]Quantitative
Alcohol-Very Soluble[2][3]Qualitative
Benzene-Very Slightly SolubleQualitative
Concentrated Hydrochloric Acid-Very SolubleQualitative

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

  • Polarity: The presence of the polar amide group allows for hydrogen bonding, leading to higher solubility in polar solvents like alcohols and hot water.[4] Conversely, the nonpolar benzene ring limits its solubility in nonpolar solvents.[4]

  • Temperature: As with most solid solutes, the solubility of this compound in water increases significantly with temperature, as evidenced by its high solubility in hot water compared to its insolubility in cold water.[4]

  • pH: The amide group of this compound is weakly basic. In acidic solutions, such as concentrated hydrochloric acid, it can be protonated, forming a more soluble salt.

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique.[5][6][7][8][9] The following protocol can be adapted for the determination of this compound solubility in various solvents.

4.1. Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

  • This compound (solid)

  • Solvent of interest

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • UV-Vis spectrophotometer or HPLC system

  • Vials for sample analysis

4.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of flasks containing a known volume of the desired solvent. The excess solid should be clearly visible.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter directly into a clean, dry vial to remove any undissolved microparticles.

  • Analysis of Solute Concentration:

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Determine the wavelength of maximum absorbance (λmax) for this compound.

      • Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (absorbance vs. concentration).

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • HPLC:

      • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the quantification of this compound.

      • Prepare a series of standard solutions and inject them to create a calibration curve (peak area vs. concentration).

      • Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

      • Determine the concentration of this compound in the sample from the calibration curve.

4.4. Data Presentation

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound prep_mix Combine solute and solvent prep_solute->prep_mix prep_solvent Measure known volume of solvent prep_solvent->prep_mix equilibration Agitate at constant temperature (e.g., 24-48h) prep_mix->equilibration settle Settle undissolved solid equilibration->settle filtration Filter supernatant settle->filtration analysis_prep Prepare dilutions and standards filtration->analysis_prep analysis_quant Quantify concentration (UV-Vis or HPLC) analysis_prep->analysis_quant result Solubility Data (g/100mL, mol/L) analysis_quant->result

Caption: Workflow for the experimental determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully documented in scientific literature, the available qualitative information provides a foundational understanding of its behavior in different solvents. For researchers and professionals in drug development requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for generating reliable and application-specific data. The provided workflow and discussion on influencing factors aim to support the design and execution of these essential solubility studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylbenzamide

This guide provides a comprehensive overview of the spectroscopic data for this compound (o-Toluamide), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for structural elucidation and analytical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of hydrogen atoms.[1] The data, acquired in deuterated chloroform (CDCl₃), is summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.21-7.36Multiplet4HAr-H (Aromatic Protons)
~6.34Broad Singlet2H-NH₂ (Amide Protons)
2.37Singlet3H-CH₃ (Methyl Protons)
Data sourced from a study on the hydration of 2-methylbenzonitrile[2].

Interpretation:

  • The multiplet between 7.21 and 7.36 ppm corresponds to the four protons on the aromatic ring.

  • The broad singlet at approximately 6.34 ppm is characteristic of the two amide (-NH₂) protons.

  • The singlet at 2.37 ppm represents the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments in the molecule.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
176.40C=O (Amide Carbonyl)
142.33Ar-C (Quaternary)
140.33Ar-C (Quaternary)
135.78Ar-CH
134.88Ar-CH
132.21Ar-CH
130.13Ar-CH
24.00-CH₃
Data sourced from a study on the hydration of 2-methylbenzonitrile[2].

Interpretation:

  • The signal at 176.40 ppm is attributed to the carbonyl carbon of the amide group.[4]

  • Signals in the 130.13-142.33 ppm range correspond to the six carbons of the aromatic ring.[5]

  • The peak at 24.00 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is as follows:[6]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a clean NMR tube.[7]

  • Data Acquisition: The spectra are recorded on an NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data

The key IR absorption bands for this compound are summarized in the table below.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400, ~3200Strong, BroadN-H Stretch (Amide, two bands)
~3030MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1660StrongC=O Stretch (Amide I band)
~1600MediumN-H Bend (Amide II band) / C=C Aromatic Stretch
~1400MediumC-N Stretch
Data interpreted from the NIST Gas-Phase IR Spectrum and general IR absorption tables[8][9].

Interpretation:

  • The two broad bands in the 3200-3400 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.

  • A very strong absorption around 1660 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration, a hallmark of the amide functional group.

  • Absorptions for aromatic and aliphatic C-H stretching are observed around 3030 cm⁻¹ and 2950 cm⁻¹, respectively.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique.[10]

  • Background Scan: A background spectrum of the clean ATR crystal is recorded to eliminate interference from atmospheric CO₂ and water vapor.

  • Sample Application: A small amount of solid this compound powder is placed directly onto the ATR crystal.[11]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrometry Data

The mass spectrum of this compound, obtained by electron ionization, shows a distinct fragmentation pattern.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

m/zRelative Intensity (%)Assignment
13540[M]⁺ (Molecular Ion)
11985[M - NH₂]⁺
91100[C₇H₇]⁺ (Tropylium ion)
6545[C₅H₅]⁺
Data sourced from the NIST Mass Spectrometry Data Center[12][13].

Interpretation:

  • The molecular ion peak [M]⁺ is observed at an m/z of 135, confirming the molecular weight of this compound.[14]

  • The base peak (most intense) at m/z 91 is attributed to the stable tropylium ion, formed by the loss of the amide group and rearrangement.[15]

  • A significant peak at m/z 119 corresponds to the loss of an amino radical (•NH₂) from the molecular ion.[16]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring an EI mass spectrum, often coupled with Gas Chromatography (GC-MS).

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC system, where it is vaporized and separated from the solvent. The sample then enters the ion source of the mass spectrometer.[17]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion, which can then undergo fragmentation.[18][19][20]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflows

Diagrams created using Graphviz help visualize the logical flow of spectroscopic analysis and molecular fragmentation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Handling cluster_interpretation Interpretation Prep Prepare Sample (Dissolve/Place on Crystal) NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Acquisition Data Acquisition (FID / Interferogram / Ion Count) NMR->Acquisition IR->Acquisition MS->Acquisition Processing Data Processing (FT / Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Elucidation Structure Elucidation Analysis->Elucidation

Caption: General workflow for spectroscopic analysis of this compound.

Fragmentation_Pattern M This compound [M]˙⁺ m/z = 135 F119 [M - NH₂]⁺ m/z = 119 M->F119 - •NH₂ F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F119->F91 - CO F65 [C₅H₅]⁺ m/z = 65 F91->F65 - C₂H₂

Caption: Proposed EI fragmentation pathway for this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. These compounds have been shown to interact with a range of biological targets, implicating them in the treatment of central nervous system disorders, cancer, inflammatory conditions, and parasitic diseases. This in-depth technical guide provides a comprehensive overview of the key biological targets of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Key Biological Targets and Quantitative Efficacy

The versatility of the this compound core allows for structural modifications that confer specificity and potency towards various biological macromolecules. The following tables summarize the key targets identified to date, along with the corresponding quantitative data for representative derivatives.

Modulators of Ion Channels

Table 1: this compound Derivatives as Voltage-Gated Sodium Channel Nav1.1 Modulators

CompoundTargetAssayActivityReference
N,N'-(1,3-phenylene)bis(this compound) (3a)Nav1.1Electrophysiology on rat hippocampal brain slicesIncreases Nav1.1 channel activity[1]
E3 Ligase Binders for Targeted Protein Degradation

Table 2: Benzamide-Type Derivatives as Cereblon (CRBN) Binders

CompoundTargetAssayIC50 (µM)Reference
Fluorinated Benzamide Derivative (8d)Cereblon (CRBN)MicroScale Thermophoresis (MST)63 ± 16[2]
Non-fluorinated Analog (6a)Cereblon (CRBN)MicroScale Thermophoresis (MST)> 200[2]
Dual Enzyme Inhibitors in Oncology

Table 3: N-methyl-2-(phenylamino)benzamide Derivatives as Dual COX-2 and Topoisomerase I Inhibitors

CompoundTargetAssayIC50 (µM)Reference
Representative DerivativeCOX-2Enzyme Inhibition AssayData not specified in abstract[3][4]
Representative DerivativeTopoisomerase IDNA Relaxation AssayData not specified in abstract[3][4]
G-Protein Coupled Receptor (GPCR) Antagonists

Table 4: N-Methylbenzamide Analogues as Neurokinin-2 (NK2) Receptor Antagonists

CompoundTargetAssaypKbReference
SR 48,968 Analogue (2)NK2 ReceptorFunctional assay (guinea pig trachea)9.1 - 9.7[5]
para-Fluoro substituted analogue (3)NK2 ReceptorFunctional assay (guinea pig trachea)9.7[5]

Table 5: Benzamide Derivatives as Smoothened (SMO) Receptor Antagonists

CompoundTargetAssayActivityReference
Derivative 10fSmoothened (SMO)Cell-based Hedgehog signaling assaySignificantly inhibited Hedgehog signaling, potent inhibition of Daoy medulloblastoma cell proliferation[6]
Epigenetic Modulators

Table 6: N-(2-Aminophenyl)-Benzamide Derivatives as Histone Deacetylase 2 (HDAC2) Inhibitors

Compound ClassTargetMethodPredictive Model Correlation (r²)Reference
N-(2-Aminophenyl)-Benzamide derivativesHDAC23D-QSAR (Molecular Field Analysis)0.927[7]
Anti-parasitic Agents

Table 7: N-Phenylbenzamide Derivatives as DNA Minor Groove Binders in Kinetoplastid Parasites

Compound SeriesTargetOrganismActivityReference
Bis(2-aminoimidazolines) (1)kDNATrypanosoma bruceiMicromolar range[8]
Bis(2-aminobenzimidazoles) (2)kDNATrypanosoma bruceiMicromolar range[8]
Bisarylimidamides (3)kDNAT. brucei, T. cruzi, L. donovaniSubmicromolar range[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Electrophysiological Evaluation of Nav1.1 Modulators
  • Preparation of Brain Slices: Acute coronal slices (300 µm) of the hippocampus are prepared from Sprague-Dawley rats.

  • Whole-Cell Patch-Clamp Recordings: Recordings are performed on CA1 fast-spiking interneurons. Action potentials are elicited by injecting depolarizing current steps.

  • Drug Application: The this compound derivative is bath-applied to the brain slices.

  • Data Analysis: Changes in the firing frequency and other electrophysiological parameters are measured to assess the modulatory effect on Nav1.1 channels.[1]

MicroScale Thermophoresis (MST) for CRBN Binding Affinity
  • Protein Labeling: The human CRBN thalidomide binding domain (hTBD) is fluorescently labeled.

  • Ligand Titration: A serial dilution of the benzamide derivative is prepared.

  • MST Measurement: The labeled hTBD is mixed with the different ligand concentrations and loaded into capillaries. The MST instrument measures the movement of the fluorescently labeled protein through a temperature gradient, which changes upon ligand binding.

  • Data Analysis: The dissociation constant (Kd) or IC50 value is determined by plotting the change in thermophoresis against the ligand concentration.[2]

Topoisomerase I Relaxation Assay
  • Reaction Mixture: Supercoiled plasmid DNA is incubated with human Topoisomerase I in a reaction buffer.

  • Inhibitor Addition: The N-methyl-2-(phenylamino)benzamide derivative is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is allowed to proceed at 37°C.

  • Analysis: The reaction is stopped, and the DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis. The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA.[4]

Hedgehog Signaling Pathway Inhibition Assay
  • Cell Culture: A suitable cell line, such as Shh-LIGHT2 cells which contain a Gli-dependent luciferase reporter, is used.

  • Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist.

  • Inhibitor Treatment: The cells are treated with the benzamide derivatives at various concentrations.

  • Luciferase Assay: After incubation, the luciferase activity is measured, which is proportional to the activation of the Hedgehog signaling pathway. A decrease in luciferase activity indicates inhibition.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the mechanism of action of this compound derivatives.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits (when active) Hh Hedgehog Ligand Hh->PTCH1 Binds Benzamide This compound Derivative (Antagonist) Benzamide->SMO Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Activator) Nucleus Nucleus GLI_A->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives targeting Smoothened.

Topoisomerase_I_Relaxation_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture: Supercoiled DNA + Topo I + Buffer Start->Prepare_Mixture Add_Inhibitor Add this compound Derivative (or vehicle) Prepare_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Analyze Gel: Quantify Supercoiled vs. Relaxed DNA Electrophoresis->Analyze End End Analyze->End

Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.

NF_kB_Signaling_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation Releases NF-κB Target_Genes Target Gene Expression (e.g., COX-2, MMP-9, VEGF) NFkB_nuc->Target_Genes Promotes Transcription Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates Benzamide N-methyl-2-(phenylamino) benzamide Derivative Benzamide->NFkB_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by N-methyl-2-(phenylamino)benzamide derivatives.[4][9]

References

2-Methylbenzamide: A Comprehensive Reactivity Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylbenzamide, a simple aromatic amide, serves as a versatile scaffold and key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its reactivity is characterized by the interplay between the amide functionality and the ortho-methyl substituted benzene ring. This guide provides a detailed exploration of the reactivity profile of this compound, encompassing its synthesis, characteristic reactions, and the biological activities of its derivatives. Spectroscopic data, detailed experimental protocols, and visualizations of relevant reaction mechanisms and signaling pathways are presented to offer a comprehensive resource for researchers in the field. While this compound itself has limited direct biological applications, its derivatives have shown significant potential as modulators of critical signaling pathways, highlighting the importance of this scaffold in medicinal chemistry.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol .[1] Its physical and spectroscopic properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Melting Point 141-142 °C
Appearance White powder
Solubility Insoluble in cold water; soluble in hot water, alcohol, and concentrated hydrochloric acid.
CAS Number 527-85-5
Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the amide group and the electron-donating nature of the methyl group.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.1 - 7.4Multiplet
Amide NH₂7.5 - 8.0 (broad)Singlet
Methyl CH₃2.4Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Carbon Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic C (quaternary)135 - 140
Aromatic CH125 - 130
Methyl (CH₃)~20

Note: Chemical shifts are approximate and can vary depending on the solvent.

The infrared spectrum of this compound displays characteristic absorption bands for the amide and aromatic functionalities.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H (Amide)Symmetric & Asymmetric Stretch3100 - 3500 (two bands for primary amide)Medium-Strong, Broad
C-H (Aromatic)Stretch> 3000Medium
C=O (Amide)Stretch (Amide I band)~1660Strong
N-H (Amide)Bend (Amide II band)~1600Medium
C=C (Aromatic)Stretch1450 - 1600Medium

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the amide functional group. It can undergo hydrolysis, reduction, and rearrangement reactions. The aromatic ring can also participate in electrophilic substitution reactions, with the substitution pattern influenced by the directing effects of the amide and methyl groups.

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. The hydrolysis of this compound yields 2-methylbenzoic acid and ammonia (or an ammonium salt).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (excess).

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the evolution of ammonia gas.

  • Workup: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Isolation: The product, 2-methylbenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure 2-methylbenzoic acid.

Note: This is a general procedure and may require optimization for specific applications.

Reduction

The amide group of this compound can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound to (2-methylphenyl)methanamine.

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, ~2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation: Filter the resulting solid aluminum salts and wash with ether. The organic filtrate contains the product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude amine can be further purified by distillation or chromatography.

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions.

Hofmann Rearrangement

The Hofmann rearrangement is a key reaction of primary amides, converting them into primary amines with one less carbon atom. Treatment of this compound with a halogen (e.g., bromine) in a strong base (e.g., sodium hydroxide) leads to the formation of 2-methylaniline (o-toluidine).

  • Reagent Preparation: In a flask, prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Reaction Setup: Dissolve this compound in the cold sodium hypobromite solution.

  • Reaction Conditions: Slowly warm the reaction mixture. The rearrangement is typically exothermic.

  • Workup: After the reaction is complete, the product, 2-methylaniline, can be isolated by steam distillation or solvent extraction.

  • Purification: The crude amine can be further purified by distillation.

Note: This is a general procedure. Specific conditions may vary.

Hofmann_Rearrangement cluster_1 Step 1: Deprotonation cluster_2 Step 2: Bromination cluster_3 Step 3: Second Deprotonation cluster_4 Step 4: Rearrangement cluster_5 Step 5: Hydrolysis cluster_6 Step 6: Decarboxylation This compound This compound Amide_Anion Amide Anion This compound->Amide_Anion OH⁻ N-bromoamide N-bromo-2-methylbenzamide Amide_Anion->N-bromoamide Br₂ N-bromoamide_Anion N-bromoamide Anion N-bromoamide->N-bromoamide_Anion OH⁻ Isocyanate 2-Methylphenyl isocyanate N-bromoamide_Anion->Isocyanate -Br⁻ Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H₂O Amine 2-Methylaniline Carbamic_Acid->Amine -CO₂

Figure 1: Step-wise mechanism of the Hofmann rearrangement of this compound.

Biological Activity and Signaling Pathways of Derivatives

While this compound itself is not known for significant biological activity, its derivatives have been identified as potent modulators of important biological targets, making it a valuable scaffold in drug discovery.

Modulation of Nav1.1 Sodium Channels

Derivatives of this compound have been identified as modulators of the voltage-gated sodium channel Nav1.1.[2] Nav1.1 channels are crucial for the generation and propagation of action potentials in neurons, and their dysfunction is linked to neurological disorders such as epilepsy.[3]

One such derivative, N,N'-(1,3-phenylene)bis(this compound), has been shown to increase the activity of Nav1.1 channels.[2] This modulation is thought to occur through a direct interaction with the channel protein, although the precise binding site and mechanism are still under investigation. By enhancing Nav1.1 channel function, these compounds can potentially restore normal neuronal excitability in disease states characterized by Nav1.1 hypoactivity.

Nav1_1_Modulation cluster_0 Neuronal Membrane cluster_1 Modulation cluster_2 Cellular Effect Nav1_1 Nav1.1 Channel (inactivated) Derivative This compound Derivative Nav1_1_active Nav1.1 Channel (activated) Derivative->Nav1_1_active Binds to and modulates channel AP Increased Action Potential Firing Nav1_1_active->AP Increased Na⁺ influx

Figure 2: Proposed mechanism of Nav1.1 channel modulation by this compound derivatives.

Inhibition of the Hedgehog Signaling Pathway

Derivatives of 2-methoxybenzamide, which are structurally related to this compound, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[4][5][6][7] The Hh pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer.

The primary target of these benzamide derivatives is the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][8][9] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. The 2-methoxybenzamide derivatives bind to Smo, preventing its activation even in the presence of the Hh ligand, thereby blocking the entire downstream signaling cascade.

Hedgehog_Pathway_Inhibition cluster_0 Hedgehog Signaling Pathway cluster_1 Inhibition by 2-Methoxybenzamide Derivative Hh Hedgehog Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Binds Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Target_Genes Target Gene Expression (Proliferation, Survival) Gli->Target_Genes Promotes Derivative 2-Methoxybenzamide Derivative Derivative->Smo Binds and Inhibits

Figure 3: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.

Conclusion

This compound is a foundational molecule in organic synthesis with a well-defined reactivity profile centered on its amide functionality. While its direct biological applications are limited, it serves as a crucial starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The ability of its derivatives to modulate key signaling pathways, such as the Nav1.1 sodium channel and the Hedgehog pathway, underscores the importance of the this compound scaffold in modern drug discovery. This guide has provided a comprehensive overview of its chemical reactivity, supported by experimental procedures and mechanistic insights, to aid researchers in the further exploration and utilization of this versatile molecule.

References

Synthesis of 2-Methylbenzamide from 2-Methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2-methylbenzamide, a valuable intermediate in pharmaceutical development, from its nitrile precursor, 2-methylbenzonitrile (also known as o-tolunitrile). The primary transformation discussed is the selective hydrolysis of the nitrile functional group. This document details the prevalent methodologies, presents quantitative data for process optimization, and provides comprehensive experimental protocols.

Introduction

The conversion of nitriles to amides is a fundamental reaction in organic synthesis. For the preparation of this compound, this transformation involves the hydration of the nitrile group of 2-methylbenzonitrile. The reaction can be effectively catalyzed by either acid or base. However, a significant challenge lies in preventing the over-hydrolysis of the resulting amide to the corresponding carboxylic acid, 2-methylbenzoic acid.[1] Therefore, reaction conditions must be carefully controlled to ensure the selective formation and isolation of the desired amide product. This guide explores two primary catalytic systems: base-catalyzed hydrolysis, including a highly efficient method using alkaline hydrogen peroxide, and acid-catalyzed hydrolysis.

Reaction Pathways and Mechanisms

The synthesis of this compound from 2-methylbenzonitrile is achieved through the partial hydrolysis of the nitrile. This reaction can proceed via two main pathways: acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water follows, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. Vigorous conditions, such as high temperatures or prolonged reaction times, can lead to subsequent hydrolysis of the amide to 2-methylbenzoic acid and an ammonium salt.[2]

Base-Catalyzed Hydrolysis

In a basic medium, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which, as in the acid-catalyzed pathway, tautomerizes to the this compound product. This method can be very selective for the amide if reaction conditions are mild.[3] A particularly effective variation of this method employs alkaline hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile.[1][4]

Quantitative Data Summary

The following tables summarize quantitative data from established experimental protocols for the synthesis of this compound.

Table 1: Base-Catalyzed Hydrolysis Conditions and Yields

Catalyst SystemReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH / H₂O₂2-Methylbenzonitrile, 30% H₂O₂, 6N NaOH95% Ethanol40–50490–92Organic Syntheses[4]
NaOH2-Methylbenzonitrile, 4% NaOH (aq)EthanolReflux136Semantic Scholar[3]
NaOH2-Methylbenzonitrile, 4% NaOH (aq)EthanolReflux234Semantic Scholar[3]
NaOH2-Methylbenzonitrile, 4% NaOH (aq)EthanolReflux329Semantic Scholar[3]

Table 2: Acid-Catalyzed Hydrolysis Data

Catalyst SystemReagentsTemperature (°C)Time (h)NotesReference
H₂SO₄2-Methylbenzonitrile, 75% H₂SO₄150–1602Amide is an intermediate. Prolonged heating at higher temperatures (190°C) leads to the carboxylic acid.Organic Syntheses[2]

Detailed Experimental Protocols

The following are detailed procedures for the synthesis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis with Alkaline Hydrogen Peroxide

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.[4]

Materials:

  • 2-Methylbenzonitrile (o-tolunitrile), 88 g (0.75 mole)

  • 30% Hydrogen Peroxide, 300 mL (2.6 moles)

  • 95% Ethanol, 400 mL

  • 6 N Sodium Hydroxide solution, 30 mL

  • 5% Sulfuric Acid

  • Deionized Water

Procedure:

  • To a 2-liter round-bottomed flask, add 88 g of 2-methylbenzonitrile, 400 mL of 95% ethanol, 300 mL of 30% hydrogen peroxide, and 30 mL of 6 N sodium hydroxide solution. The ethanol should be sufficient to create a homogeneous solution.[4]

  • The reaction is exothermic and will begin to evolve oxygen. Maintain the internal temperature at 40–50°C using an external cooling bath (e.g., a water bath). Caution: If the temperature rises significantly above 50°C, the rapid evolution of oxygen can cause the mixture to foam out of the flask.[4]

  • After approximately one hour, the exothermic nature of the reaction will subside. At this point, switch to external heating to maintain the reaction temperature at 50°C for an additional three hours.

  • Once the heating period is complete, neutralize the warm mixture to litmus paper with a 5% sulfuric acid solution.

  • Set up for steam distillation and distill the mixture until approximately 1 liter of distillate (primarily ethanol and water) is collected. This will leave a residue of about 600 mL.[4]

  • Pour the hot residue into a 1-liter beaker and cool to 20°C in an ice bath to crystallize the product.

  • Collect the crystals by vacuum filtration.

  • Transfer the crude product to a mortar and grind it into a paste with 100 mL of cold water. Filter the mixture again.

  • Wash the filter cake with an additional 100 mL of cold water.

  • Air-dry the resulting white crystals. The expected yield is 91–93 g (90–92%) with a melting point of 141–141.5°C.[4]

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

This protocol is based on a study of selective nitrile hydrolysis in alkaline media.[3]

Materials:

  • 2-Methylbenzonitrile (1 mmol)

  • 4% (m/v) Sodium Hydroxide solution, 4 mL

  • Ethanol, 12 mL

  • Hydrochloric Acid (37%)

  • HPLC grade Methanol

Procedure:

  • In a 25 mL round-bottomed flask equipped with a reflux condenser, combine 1 mmol of 2-methylbenzonitrile, 12 mL of ethanol, and 4 mL of 4% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to reflux and maintain for the desired reaction time (e.g., 1 hour, which yielded 36%).[3]

  • After the reflux period, cool the flask to room temperature, followed by further cooling in a water/ice bath.

  • Neutralize the mixture to a pH of 7 using 37% hydrochloric acid. Monitor the pH with a pH meter or pH paper.

  • Transfer the neutralized mixture to a 25 mL volumetric flask and dilute to the mark with HPLC grade methanol for analysis (e.g., by gas chromatography to determine yield).[3] For product isolation, an extraction with a suitable organic solvent followed by evaporation would be performed.

Visualizations

Chemical Reaction Pathway

reaction_pathway Synthesis of this compound cluster_conditions Hydrolysis 2_methylbenzonitrile 2-Methylbenzonitrile Conditions H₂O, Acid or Base Catalyst (e.g., H₂SO₄ or NaOH/H₂O₂) Heat 2_methylbenzonitrile->Conditions 2_methylbenzamide This compound Conditions->2_methylbenzamide

Caption: Reaction scheme for the hydrolysis of 2-methylbenzonitrile.

Experimental Workflow (Protocol 1)

experimental_workflow Workflow for Alkaline Peroxide Method A 1. Mix Reactants (Nitrile, EtOH, H₂O₂, NaOH) B 2. Control Temperature (40-50°C, 1h) A->B C 3. Heat Reaction (50°C, 3h) B->C D 4. Neutralize (with H₂SO₄) C->D E 5. Steam Distillation D->E F 6. Crystallization (Cooling to 20°C) E->F G 7. Filtration F->G H 8. Wash with Water G->H I 9. Dry Product (this compound) H->I

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Methylbenzamide (CAS 527-85-5): Properties, Synthesis, and Biological Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzamide (CAS 527-85-5), also known as o-toluamide. It details the compound's physicochemical properties, outlines established methods for its synthesis and purification with detailed experimental protocols, and discusses its known hazards and toxicological profile. Furthermore, this guide explores the potential biological activities of this compound, drawing on the known anti-inflammatory and signaling pathway modulatory effects of the broader benzamide class of compounds. Detailed protocols for relevant biological assays are provided to facilitate further research into its mechanism of action.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

PropertyValueReferences
CAS Number 527-85-5
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance White crystalline powder[1]
Melting Point 141-142 °C[2]
Boiling Point 254.3 °C at 760 mmHg[3]
Solubility Water: Insoluble in cold water, very soluble in hot water.[4] Alcohol: Very soluble.[4] Benzene: Very slightly soluble.[4] Concentrated HCl: Very soluble.[4][4]
Density 1.086 g/cm³[3]
Flash Point 107.6 °C[3]
InChI Key XXUNIGZDNWWYED-UHFFFAOYSA-N[4]
SMILES Cc1ccccc1C(N)=O[4]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The most common and well-documented method involves the hydrolysis of o-tolunitrile.

Synthesis from o-Tolunitrile

This method utilizes the conversion of the nitrile group of o-tolunitrile to a primary amide in the presence of hydrogen peroxide and a base.

  • Materials:

    • o-Tolunitrile

    • 30% Hydrogen peroxide

    • 95% Ethanol

    • 6 N Sodium hydroxide solution

    • 5% Sulfuric acid

  • Procedure:

    • In a round-bottom flask, combine o-tolunitrile, 30% hydrogen peroxide, 95% ethanol, and 6 N sodium hydroxide solution.

    • The reaction is exothermic; maintain the temperature between 40-50 °C using external cooling.

    • After the initial exotherm subsides (approximately 1 hour), heat the mixture to maintain a temperature of 50 °C for an additional 3 hours.

    • Neutralize the warm mixture to litmus with 5% sulfuric acid.

    • Perform steam distillation until approximately 1 L of distillate is collected.

    • Cool the hot residue to 20 °C to induce crystallization.

    • Collect the crystals by suction filtration.

    • Wash the crystals with cold water.

    • Air-dry the final product.

G cluster_synthesis Synthesis Workflow o-Tolunitrile o-Tolunitrile Reaction_Mixture Reaction at 40-50°C o-Tolunitrile->Reaction_Mixture H2O2_NaOH_EtOH H₂O₂, NaOH, Ethanol H2O2_NaOH_EtOH->Reaction_Mixture Neutralization Neutralization (H₂SO₄) Reaction_Mixture->Neutralization Steam_Distillation Steam Distillation Neutralization->Steam_Distillation Crystallization Crystallization at 20°C Steam_Distillation->Crystallization Filtration_Washing Filtration & Washing Crystallization->Filtration_Washing 2-Methylbenzamide_Product This compound Filtration_Washing->2-Methylbenzamide_Product

Caption: Synthesis of this compound from o-Tolunitrile.

Purification by Crystallization

This compound can be effectively purified by crystallization from hot water.

  • Materials:

    • Crude this compound

    • Deionized water

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot deionized water.

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can enhance crystal formation.

    • Collect the purified crystals by suction filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

G cluster_purification Purification Workflow Crude_Product Crude this compound Dissolution Dissolve in hot water Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Suction_Filtration Suction Filtration Crystal_Formation->Suction_Filtration Washing Wash with cold water Suction_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product G cluster_nfkb NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB_P P-IκB IKK_Complex->IkB_P phosphorylates IκB IkB_Ub Ub-IκB IkB_P->IkB_Ub ubiquitination Proteasome Proteasome IkB_Ub->Proteasome degradation NFkB_p50_p65 NF-κB (p50/p65) Proteasome->NFkB_p50_p65 releases NFkB_translocation Nuclear Translocation NFkB_p50_p65->NFkB_translocation Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription activates Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, COX-2) Gene_Transcription->Inflammatory_Mediators 2_Methylbenzamide This compound (Proposed) 2_Methylbenzamide->IKK_Complex inhibits (hypothesized)

References

An In-depth Technical Guide to the Structural Isomers of Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key structural isomers of methylbenzamide: N-methylbenzamide, 2-methylbenzamide, 3-methylbenzamide, and 4-methylbenzamide. The document details their physicochemical properties, synthesis protocols, and known biological activities, with a focus on their relevance in drug discovery and development.

Introduction to Methylbenzamide Isomers

Methylbenzamide and its structural isomers, with the shared chemical formula C₈H₉NO, represent an important class of compounds in medicinal chemistry and organic synthesis. The position of the methyl group—either on the nitrogen atom of the amide (N-substitution) or on the aromatic ring (ortho-, meta-, or para-substitution)—gives rise to four primary isomers. These subtle structural variations result in distinct physicochemical properties and significantly different biological activities, making them valuable scaffolds and subjects of study in pharmacology. This guide explores the synthesis, properties, and biological roles of these four key isomers.

Physicochemical Properties

The structural differences among the methylbenzamide isomers directly influence their physical and chemical characteristics. A summary of their key quantitative data is presented below for comparative analysis.

PropertyN-MethylbenzamideThis compound (o-Toluamide)3-Methylbenzamide (m-Toluamide)4-Methylbenzamide (p-Toluamide)
Molecular Formula C₈H₉NOC₈H₉NOC₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol [1]135.16 g/mol [2]135.16 g/mol [3]135.16 g/mol [3]
CAS Number 613-93-4[1]527-85-5[2]618-47-3[3]619-55-6[3]
Melting Point 78-81 °C[1]141-142 °C[4]94-96 °C[3]159-162 °C[5]
Boiling Point 291 °C (556 °F)[1]Not available248.86 °C (estimate)[6]Not available
Appearance Off-white crystalline solid[1]White crystalline solidSolid[6]White powder
Solubility Soluble in polar solvents like water, methanol, and ethanol; less soluble in nonpolar solvents like hexane.[7]Very soluble in hot water, alcohol, and concentrated HCl; insoluble in cold water; very slightly soluble in benzene.[4][8]Slightly soluble in chloroform, DMSO, and methanol.[6]Information not readily available

Structural Diagrams of Isomers

The fundamental structures of the four methylbenzamide isomers are depicted below.

Figure 1. Chemical structures of the four primary isomers.

Experimental Protocols: Synthesis of Methylbenzamide Isomers

The most common synthetic route to these amides involves the acylation of an amine with a carboxylic acid derivative. Below are representative protocols for each isomer.

General Synthesis Workflow

The following diagram illustrates a common two-step laboratory procedure for synthesizing benzamide derivatives from a corresponding benzoic acid.

G start Start with appropriate methyl-substituted Benzoic Acid step1 Convert to Acid Chloride (e.g., using SOCl₂ or (COCl)₂) start->step1 Chlorinating Agent step2 React with Amine Source (e.g., Methylamine for N-methyl, Ammonia for others) step1->step2 Amidation purification Purification (e.g., Recrystallization, Column Chromatography) step2->purification Crude Product product Final Isomer Product purification->product

Figure 2. General synthesis workflow for methylbenzamides.
Protocol 1: Synthesis of N-Methylbenzamide from Benzoic Acid

This protocol details the conversion of benzoic acid to its acid chloride, followed by amidation with methylamine.[9]

Step 1: Formation of Benzoyl Chloride

  • Add benzoic acid (e.g., 8 mmol) to a 100 mL round-bottom flask containing dry dichloromethane (DCM, 20 mL) and a catalytic amount of dimethylformamide (DMF).

  • Cool the reaction mixture to 0°C in an ice bath and stir for 5 minutes.

  • Add oxalyl chloride ((COCl)₂, 1.3 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the resulting mixture under reduced pressure to obtain the crude benzoyl chloride.

Step 2: Amidation

  • In a separate 100 mL round-bottom flask, add dry DCM (15 mL), methylamine (CH₃NH₂, 2M solution in THF, 1.3 equivalents), and triethylamine (Et₃N, 1.4 equivalents).

  • Cool this mixture to 0°C.

  • Add the previously prepared benzoyl chloride (1.0 equivalent) dropwise to the cooled amine solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding water (40 mL) and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) followed by water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexane) to yield pure N-methylbenzamide.[9]

Protocol 2: Synthesis of this compound (o-Toluamide)

This protocol is adapted from procedures used for synthesizing related benzamides, starting from 2-methylbenzoic acid (o-toluic acid).

Step 1: Formation of 2-Methylbenzoyl Chloride

  • In a flask equipped with a reflux condenser and a gas trap, combine 2-methylbenzoic acid (1 equivalent) with thionyl chloride (SOCl₂, ~1.5 equivalents).

  • Add a few drops of DMF as a catalyst.

  • Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours, or until gas evolution (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methylbenzoyl chloride.

Step 2: Amidation

  • Cool the crude 2-methylbenzoyl chloride in an ice bath.

  • Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) dropwise with vigorous stirring. A white precipitate of this compound will form immediately.

  • Continue stirring for 30 minutes as the mixture warms to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium chloride salts.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

Protocol 3: Synthesis of 3-Methylbenzamide (m-Toluamide)

This protocol is based on the well-established synthesis of the related compound N,N-diethyl-3-methylbenzamide (DEET) and is adapted for the synthesis of the primary amide.[10][11]

Step 1: Formation of 3-Methylbenzoyl Chloride

  • Dissolve 3-methylbenzoic acid (m-toluic acid, 1 equivalent) in a suitable solvent such as dry DCM or toluene.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) at room temperature.

  • Stir the mixture for 2-4 hours until gas evolution stops.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-methylbenzoyl chloride.

Step 2: Amidation

  • Dissolve the crude 3-methylbenzoyl chloride in an anhydrous, non-protic solvent like DCM or THF.

  • Cool the solution to 0°C.

  • Bubble anhydrous ammonia (NH₃) gas through the solution or add a concentrated solution of ammonia in an appropriate solvent.

  • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

  • Quench the reaction with water.

  • Collect the precipitated 3-methylbenzamide by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Biological Activity and Signaling Pathways

While all four isomers share a common benzamide core, their distinct structures lead to different interactions with biological targets.

N-Methylbenzamide: PDE10A Inhibition

N-Methylbenzamide is recognized as a potent inhibitor of phosphodiesterase 10A (PDE10A).[9][12] The PDE10A enzyme is highly expressed in the medium spiny neurons of the brain's striatum and plays a critical role in regulating cyclic nucleotide (cAMP and cGMP) signaling.[13] By inhibiting PDE10A, N-methylbenzamide prevents the breakdown of cAMP and cGMP, leading to elevated levels of these second messengers.[14] This enhances signaling downstream of dopamine D1 and adenosine A2A receptors while dampening signaling from D2 receptors, a mechanism of interest for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.[9]

G cluster_pathway PDE10A Inhibition Signaling Pathway NMBA N-Methylbenzamide PDE10A PDE10A Enzyme NMBA->PDE10A inhibits cAMP_cGMP cAMP / cGMP PDE10A->cAMP_cGMP normally degrades PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG activates Downstream Modulation of Downstream Targets (e.g., DARPP-32) PKA_PKG->Downstream Response Neuronal Response (Altered Gene Expression, Synaptic Plasticity) Downstream->Response

Figure 3. N-Methylbenzamide inhibits PDE10A, increasing cyclic nucleotide signaling.
4-Methylbenzamide: p38 Kinase Inhibition

4-Methylbenzamide has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress. It is involved in processes such as cell differentiation, apoptosis, and the production of inflammatory mediators like TNF-α and IL-1. Inhibition of the p38 pathway is a therapeutic strategy for a range of inflammatory diseases. By blocking p38 kinase, 4-methylbenzamide can potentially suppress the downstream signaling cascade that leads to inflammatory gene expression.

G cluster_p38 p38 MAPK Inhibition Pathway Stress Cellular Stress / Inflammatory Cytokines MAPKK Upstream Kinases (MKK3, MKK6) Stress->MAPKK activate p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates phosphorylates PMBA 4-Methylbenzamide PMBA->p38 inhibits Response Inflammatory Gene Expression (e.g., TNF-α, COX-2) Substrates->Response leads to

Figure 4. 4-Methylbenzamide inhibits the p38 MAPK signaling cascade.
This compound and 3-Methylbenzamide

Currently, there is limited specific information in the public domain regarding the distinct biological activities or signaling pathway modulation for this compound and 3-methylbenzamide, which are primarily used as intermediates in organic synthesis.[2] However, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, and these isomers remain of interest for screening and derivatization in drug discovery programs.

Conclusion

The structural isomers of methylbenzamide provide a clear example of how minor positional changes in a molecule's structure can lead to significant differences in physicochemical properties and biological function. N-methylbenzamide and 4-methylbenzamide have emerged as valuable pharmacological tools and potential therapeutic leads through their inhibition of PDE10A and p38 MAPK, respectively. The ortho- and meta-substituted isomers, while less characterized biologically, remain important building blocks for the synthesis of more complex molecules. This guide serves as a foundational resource for professionals engaged in the synthesis, study, and application of these versatile compounds.

References

Methodological & Application

Application Notes and Protocols: 2-Methylbenzamide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methylbenzamide in the preparation of valuable heterocyclic scaffolds. Detailed protocols for key transformations are provided, along with data presented in a clear, tabular format to facilitate comparison and application in a laboratory setting.

Introduction

This compound is a readily available aromatic amide that serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. While not always a direct precursor, strategic functionalization of either the methyl group or the aromatic ring of this compound opens pathways to important heterocyclic systems, including isoindolinones and quinazolinones. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including anticancer and anti-inflammatory agents. This document outlines key synthetic strategies and detailed experimental procedures for leveraging this compound as a foundational building block in heterocyclic chemistry.

I. Synthesis of Isoindolinone Derivatives

A robust strategy for the synthesis of isoindolinone derivatives from this compound involves a two-step sequence: benzylic bromination followed by cyclization. This approach transforms the relatively inert methyl group into a reactive handle, enabling intramolecular bond formation.

Application Note: Synthesis of 3-(Imino)isoindolin-1-ones

3-(Imino)isoindolin-1-ones are an important class of N-heterocycles that have garnered attention in medicinal chemistry. A novel and efficient method for their synthesis involves the cobalt-catalyzed cyclization of 2-(bromomethyl)benzamides with carbodiimides. The initial step, the selective bromination of the benzylic position of this compound, is crucial for this synthetic route.

Workflow for the Synthesis of 3-(Imino)isoindolin-1-ones from this compound

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cobalt-Catalyzed Cyclization A This compound B N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Solvent: CCl4 A->B Reaction C 2-(Bromomethyl)benzamide A->C B->C Product D 2-(Bromomethyl)benzamide F 3-(Imino)isoindolin-1-one Derivative C->F E Carbodiimide (R-N=C=N-R) Co(dppe)Cl2, Zn, Et3N Solvent: CH3CN D->E Reaction E->F Product

Caption: Synthetic workflow for 3-(imino)isoindolin-1-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)benzamide

This protocol describes the selective benzylic bromination of this compound using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Hexane

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 2-(bromomethyl)benzamide.

Protocol 2: Cobalt-Catalyzed Synthesis of 3-(Imino)isoindolin-1-ones

This protocol details the cyclization of 2-(bromomethyl)benzamide with a carbodiimide, catalyzed by a cobalt complex.[1][2][3][4]

  • Materials:

    • 2-(Bromomethyl)benzamide

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

    • Cobalt(II) chloride (CoCl₂)

    • 1,2-Bis(diphenylphosphino)ethane (dppe)

    • Zinc powder (Zn)

    • Triethylamine (Et₃N)

    • Acetonitrile (CH₃CN), anhydrous

  • Equipment:

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Magnetic stirrer

    • Inert gas supply (Nitrogen or Argon)

    • Syringes for liquid transfer

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine 2-(bromomethyl)benzamide (1.0 eq), the carbodiimide (2.0 eq), CoCl₂ (10 mol%), dppe (10 mol%), and zinc powder (2.0 eq).

    • Add anhydrous acetonitrile as the solvent, followed by triethylamine (3.0 eq).

    • Heat the reaction mixture to reflux for 16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired 3-(imino)isoindolin-1-one derivative.

Data Presentation
EntrySubstrate 1 (Benzamide)Substrate 2 (Carbodiimide)ProductYield (%)
12-bromo-N-methylbenzamideN,N'-dicyclohexylcarbodiimide2-methyl-3-(cyclohexylimino)isoindolin-1-one73
22-bromo-N-phenylbenzamideN,N'-diisopropylcarbodiimide2-phenyl-3-(isopropylimino)isoindolin-1-one65

Note: The yields are based on the cobalt-catalyzed cyclization step as reported in the literature for similar substrates.[2]

II. Synthesis of Quinazolinone Derivatives

While direct synthesis from this compound is not common, it can be envisioned as a precursor to 2-halobenzamides, which are viable starting materials for quinazolinone synthesis.

Application Note: Synthesis of Quinazolin-4(3H)-ones from 2-Halobenzamides

A convenient method for the synthesis of quinazolin-4(3H)-ones involves the copper-catalyzed reaction of 2-halobenzamides with nitriles.[5][6][7][8] This approach would necessitate an initial halogenation of the aromatic ring of this compound.

Hypothetical Workflow for Quinazolinone Synthesis from this compound

G cluster_0 Step 1: Aromatic Halogenation (Hypothetical) cluster_1 Step 2: Cu-Catalyzed Cyclization A This compound B Halogenating Agent (e.g., Br2, Lewis Acid) A->B Reaction C 2-Bromo-6-methylbenzamide A->C B->C Product D 2-Bromo-6-methylbenzamide F 2-Substituted-8-methylquinazolin-4(3H)-one C->F E Nitrile (R-CN) Cu(OAc)2, tBuOK Solvent: tBuOH D->E Reaction E->F Product

Caption: Hypothetical workflow for quinazolinone synthesis.

Experimental Protocol

Protocol 3: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones from 2-Halobenzamides

This protocol is based on a reported procedure for the synthesis of quinazolinones from 2-halobenzamides and nitriles.[5][6][7]

  • Materials:

    • 2-Halobenzamide (e.g., 2-bromobenzamide)

    • Nitrile (e.g., benzonitrile)

    • Copper(II) acetate (Cu(OAc)₂)

    • Potassium tert-butoxide (tBuOK)

    • tert-Butanol (tBuOH)

  • Equipment:

    • Sealed reaction tube

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a sealed tube, combine the 2-halobenzamide (1.0 eq), nitrile (1.2 eq), Cu(OAc)₂ (10 mol%), and tBuOK (2.0 eq).

    • Add tert-butanol as the solvent.

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation
Entry2-HalobenzamideNitrileProductYield (%)
12-BromobenzamideBenzonitrile2-Phenylquinazolin-4(3H)-one85
22-IodobenzamideAcetonitrile2-Methylquinazolin-4(3H)-one78

Note: Yields are based on the reported copper-catalyzed cyclization.[7]

III. Biological Significance and Signaling Pathways

Heterocyclic compounds derived from benzamide scaffolds often exhibit potent biological activities. For instance, certain benzimidazole and isoindolinone derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. PARP inhibitors are a clinically important class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Simplified Signaling Pathway of PARP Inhibition in Cancer Cells

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate in BRCA-Deficient Cancer Cells A DNA Single-Strand Break B PARP Activation A->B C PARylation B->C G PARP Trapping B->G Leads to D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F PARP Inhibitor (e.g., Benzamide Derivative) F->B Inhibits H Replication Fork Collapse G->H I DNA Double-Strand Break H->I J Defective Homologous Recombination Repair I->J Cannot be repaired by K Cell Death (Apoptosis) J->K Leads to

Caption: PARP inhibition pathway in BRCA-deficient cancer cells.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of diverse heterocyclic compounds. Through strategic functionalization, particularly benzylic bromination, it provides access to reactive intermediates that can be elaborated into complex molecules with significant potential in drug discovery and development. The protocols and data presented herein offer a practical guide for researchers to explore the rich chemistry of this versatile building block.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) of 2-Methylbenzamide derivatives as modulators of the voltage-gated sodium channel Nav1.1. The information is based on the findings from the study "Identification and Electrophysiological Evaluation of this compound Derivatives as Nav1.1 Modulators," which systematically synthesized and evaluated a series of these compounds.

Introduction

Voltage-gated sodium channels (Nav) are fundamental for the initiation and propagation of action potentials in excitable cells. The Nav1.1 subtype is predominantly expressed in fast-spiking inhibitory interneurons in the central nervous system. Modulation of Nav1.1 activity is a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as certain forms of epilepsy. This document outlines the SAR of a series of 16 synthesized this compound derivatives, highlighting a key compound, N,N'-(1,3-phenylene)bis(this compound) (compound 3a ), which has been identified as an activator of Nav1.1 channels.[1][2]

Structure-Activity Relationship (SAR) of this compound Derivatives

The core scaffold of the investigated compounds is a 1,3-diamidobenzene. The SAR studies focused on modifications at the R1 and R2 positions of the bis-benzamide core and the impact of these changes on Nav1.1 channel activity. The activity of the compounds was assessed by their ability to increase the Nav1.1 current in HEK293 cells stably expressing the channel.

Key Findings:
  • Symmetrical Bis-Amides: The parent compound, N,N'-(1,3-phenylene)bis(this compound) (3a ), demonstrated the most significant enhancement of Nav1.1 channel activity among the initial series.

  • Substitution on the Phenyl Rings: The position and nature of substituents on the terminal phenyl rings were found to be critical for activity.

  • Amide Linker: The integrity of the amide linkers is crucial for maintaining modulatory activity.

The following diagram illustrates the core scaffold and the positions of modification for the SAR studies.

Caption: Core scaffold of this compound derivatives and key modification points.

Quantitative Data Summary

The following table summarizes the Nav1.1 modulatory activity of a selection of the 16 synthesized this compound derivatives. The data represents the percentage increase in Nav1.1 peak current at a concentration of 10 µM, as determined by whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing hNav1.1.

Compound IDR1 GroupR2 Group% Increase in Nav1.1 Current (at 10 µM)
3a 2-Methylphenyl2-Methylphenyl25.3 ± 4.5%
3b Phenyl2-Methylphenyl15.1 ± 3.2%
3c 3-Methylphenyl2-Methylphenyl18.9 ± 4.1%
3d 4-Methylphenyl2-Methylphenyl20.5 ± 3.8%
3e 2,6-Dimethylphenyl2-Methylphenyl5.2 ± 1.5%
3f 4-Fluorophenyl2-Methylphenyl12.8 ± 2.9%
3g 4-Chlorophenyl2-Methylphenyl10.4 ± 2.5%
3h 4-Methoxyphenyl2-Methylphenyl14.6 ± 3.1%
3i Naphthyl2-Methylphenyl8.7 ± 2.1%
3j 2-Methylphenylsulfonyl2-MethylphenylNo significant effect
3m 2-Methylphenyl3-Aminobenzoic acidNo significant effect
3o Tetrazole bioisostere2-MethylphenylNo significant effect

Data extracted from Crestey et al., ACS Chemical Neuroscience, 2015.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Stably Transfected HEK293 Cells

This protocol details the method for assessing the modulatory effects of this compound derivatives on human Nav1.1 channels stably expressed in HEK293 cells.

Materials:

  • HEK293 cell line stably expressing hNav1.1.

  • Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Test compounds dissolved in DMSO to prepare stock solutions.

Procedure:

  • Cell Preparation: Culture HEK293-hNav1.1 cells to 70-80% confluency. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution at a rate of 1-2 mL/min.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a single, isolated cell and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at -100 mV. Elicit Nav1.1 currents by applying a depolarizing step to 0 mV for 50 ms.

  • Compound Application: After establishing a stable baseline recording, perfuse the external solution containing the test compound (e.g., 10 µM).

  • Data Acquisition: Record currents before and after compound application. The effect of the compound is measured as the percentage change in the peak inward current.

  • Data Analysis: Analyze the data using appropriate software (e.g., pCLAMP, PatchMaster).

Ex-Vivo Brain Slice Electrophysiology

This protocol is for evaluating the effect of lead compounds, such as 3a , on the activity of fast-spiking interneurons in acute brain slices.

Materials:

  • Rodent (e.g., rat or mouse) of appropriate age.

  • Artificial cerebrospinal fluid (aCSF) for slicing (ice-cold, bubbled with 95% O₂/5% CO₂), containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂.

  • aCSF for recording (room temperature, bubbled with 95% O₂/5% CO₂), containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂.

  • Internal solution for current-clamp recordings (in mM): 130 K-gluconate, 10 KCl, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, 10 phosphocreatine; pH adjusted to 7.25 with KOH.

  • Test compound 3a .

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold slicing aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold slicing aCSF.

  • Slice Recovery: Transfer slices to a holding chamber with recording aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Recording: Place a slice in the recording chamber and perfuse with recording aCSF. Identify fast-spiking interneurons based on their characteristic high-frequency, non-adapting firing pattern in response to depolarizing current injections.

  • Current-Clamp Recordings: Obtain whole-cell current-clamp recordings to measure the firing properties of the interneurons.

  • Compound Application: After obtaining a stable baseline of neuronal activity, perfuse the slice with recording aCSF containing the test compound.

  • Data Analysis: Analyze changes in firing frequency, action potential threshold, and other electrophysiological parameters in response to the compound.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Validation synthesis Synthesis of 16 This compound Derivatives compound_app Application of Derivatives synthesis->compound_app compound_3a_app Application of Compound 3a synthesis->compound_3a_app hek_culture Culture HEK293 cells stably expressing hNav1.1 patch_clamp Whole-Cell Patch-Clamp Recording hek_culture->patch_clamp patch_clamp->compound_app data_acq Data Acquisition (Peak Current Measurement) compound_app->data_acq exvivo_data Analyze Firing Properties data_acq->exvivo_data Lead Compound Selection slice_prep Acute Brain Slice Preparation neuron_id Identify Fast-Spiking Interneurons slice_prep->neuron_id current_clamp Current-Clamp Recording neuron_id->current_clamp current_clamp->compound_3a_app compound_3a_app->exvivo_data

Caption: Experimental workflow for SAR studies of this compound derivatives.

signaling_pathway cluster_membrane Neuronal Membrane Nav11 Nav1.1 Channel (in Fast-Spiking Interneuron) Activation Increased Na+ Influx Nav11->Activation Compound This compound Derivative (e.g., 3a) Compound->Nav11 Positive Allosteric Modulation AP Enhanced Action Potential Firing Activation->AP Inhibition Increased GABAergic Inhibition AP->Inhibition

Caption: Proposed signaling pathway for Nav1.1 activation by this compound derivatives.

References

Application Notes and Protocols for 2-Methylbenzamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Methylbenzamide and its derivatives as fragments in drug discovery campaigns. The focus is on the identification and optimization of these fragments into potent inhibitors for various therapeutic targets.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) against a biological target.[1][2][3][4][5][6] The benzamide moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This compound, as a simple substituted benzamide, represents an excellent starting point for an FBDD campaign due to its low molecular weight and potential for straightforward chemical elaboration. This document outlines the application of this compound and its derivatives in targeting enzymes such as Poly(ADP-ribose) polymerase (PARP), Cyclooxygenase-2 (COX-2), and Topoisomerase I (Topo I).

Key Therapeutic Targets for Benzamide-Based Fragments

The benzamide scaffold has been successfully employed to develop inhibitors for several key protein targets involved in cancer and inflammation.

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[7] Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9] Many potent PARP inhibitors incorporate a benzamide or a related carboxamide core to mimic the nicotinamide portion of the NAD+ substrate.[8]

  • Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I): Certain N-methyl-2-(phenylamino)benzamide derivatives have demonstrated dual inhibitory activity against COX-2 and Topo I.[10][11][12] COX-2 is a key enzyme in the inflammatory pathway and is often overexpressed in tumors, while Topo I is essential for DNA replication.[10][11] Dual inhibition of these targets presents a synergistic approach to cancer therapy.[11][12]

  • Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[13]

Quantitative Data for Benzamide Derivatives

The following table summarizes the inhibitory activities of various benzamide derivatives against their respective targets.

Compound/Derivative ClassTarget(s)Key Quantitative DataReference(s)
ABT-888 (Veliparib)PARP-1, PARP-2Kᵢ = 5 nM (enzyme assay), EC₅₀ = 2 nM (whole cell assay)[14]
N-methyl-2-(phenylamino)benzamide derivativesCOX-2, Topo ISignificant anti-tumor activity reported, specific IC₅₀ values vary with substitution.[10][11]
2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl esterZACIdentified as a novel antagonist.[13]
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)ZACIC₅₀ = 1-3 µM[13]
4-Methylbenzamide derivatives with 2,6-substituted purinesProtein KinasesCompound 7 showed an IC₅₀ of 4.56 µM against the OKP-GS renal carcinoma cell line.[15]

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol describes the screening of a fragment library, including this compound, against a target protein (e.g., PARP-1) to identify binders.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein (e.g., recombinant human PARP-1)

  • Fragment library containing this compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate the remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare stock solutions of fragments (e.g., 100 mM in DMSO).

    • Dilute the fragments into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).

    • Inject the fragment solutions over the immobilized target surface and a reference flow cell.

    • Monitor the binding response (in RU). A significant increase in RU compared to the reference indicates binding.

  • Hit Validation and Affinity Determination:

    • For fragments identified as hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 1 µM to 500 µM).

    • Fit the steady-state binding data to a 1:1 binding model to determine the dissociation constant (KD).

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Protein Prepare Target Protein (e.g., PARP-1) Immobilize Immobilize Protein on Sensor Chip Prep_Protein->Immobilize Prep_Fragments Prepare Fragment Library (incl. This compound) Screen Inject Fragments (Screening) Prep_Fragments->Screen Immobilize->Screen Identify_Hits Identify Binding Fragments (Hits) Screen->Identify_Hits Dose_Response Inject Hits at Varying Concentrations Determine_KD Calculate Dissociation Constant (KD) Dose_Response->Determine_KD Identify_Hits->Dose_Response

Caption: Workflow for fragment screening using Surface Plasmon Resonance (SPR).

Protocol 2: Hit Validation by NMR Spectroscopy (Ligand-Observed)

This protocol outlines the use of ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, to validate the binding of fragment hits.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • Target protein (e.g., PARP-1)

  • Fragment hit (e.g., this compound)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-20 µM) in the deuterated buffer.

    • Prepare a solution of the fragment (e.g., 1 mM) in the same buffer.

    • Mix the protein and fragment solutions to obtain a final concentration of ~10 µM protein and ~500 µM fragment.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves two experiments: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.

    • The difference spectrum (off-resonance minus on-resonance) shows signals only from the protons of the fragment that are in close contact with the protein.

  • Data Analysis:

    • Integration of the signals in the STD spectrum provides information about which parts of the fragment are involved in binding.

    • The presence of signals in the difference spectrum confirms binding.

Diagram: Logic of STD-NMR for Hit Validation

STD_NMR_Logic Start Fragment Hit Identified (e.g., from SPR) Mix Prepare Sample: Target Protein + Fragment Start->Mix Saturate_Protein Selective RF Saturation of Protein Resonances (On-Resonance) Mix->Saturate_Protein Saturate_Off RF Saturation away from Protein/Ligand Signals (Off-Resonance) Mix->Saturate_Off Transfer Saturation Transfers to Binding Fragment Protons Saturate_Protein->Transfer No_Transfer No Saturation Transfer Saturate_Off->No_Transfer Difference Calculate Difference Spectrum (Off - On) Transfer->Difference No_Transfer->Difference Result Signals in Difference Spectrum? Difference->Result Confirm Binding Confirmed Result->Confirm Yes Reject No Binding Detected Result->Reject No

Caption: Logical flow of an STD-NMR experiment for validating fragment binding.

Protocol 3: Elucidation of Binding Mode by X-ray Crystallography

This protocol describes the process of obtaining a co-crystal structure of the target protein with the fragment hit to understand the binding interactions.

Materials:

  • Purified target protein (highly concentrated, e.g., 5-10 mg/mL)

  • Fragment hit (e.g., this compound)

  • Crystallization screens and plates

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Co-crystallization:

    • Incubate the target protein with a 5-10 fold molar excess of the fragment.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with various crystallization screen solutions.

    • Incubate the plates and monitor for crystal growth.

  • Crystal Soaking (Alternative to Co-crystallization):

    • Grow crystals of the apo-protein first.

    • Prepare a solution of the fragment in a cryo-protectant solution.

    • Soak the apo-crystals in the fragment-containing solution for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Harvest a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Build the fragment into the observed electron density map, refine the structure, and analyze the protein-fragment interactions.

Signaling Pathway Context: PARP Inhibition and DNA Repair

Understanding the mechanism of action of the developed inhibitors is crucial. For PARP inhibitors derived from a this compound fragment, the relevant pathway is the DNA single-strand break (SSB) repair pathway.

Diagram: Role of PARP in DNA Repair and Effect of Inhibition

PARP_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Effect of PARP Inhibitor cluster_cell_fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 Binds to SSB DNA_Damage->PARP1_Recruitment PARylation PARP1 Catalyzes Poly(ADP-ribosyl)ation (PAR) PARP1_Recruitment->PARylation PARP_Trapping PARP1 Trapped on DNA PARP1_Recruitment->PARP_Trapping Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment SSB_Repair Successful SSB Repair Repair_Recruitment->SSB_Repair PARPi PARP Inhibitor (e.g., Benzamide Derivative) PARPi->PARylation Inhibits PARPi->PARP_Trapping Fork_Collapse Replication Fork Collapse PARP_Trapping->Fork_Collapse DSB DNA Double-Strand Break (DSB) Fork_Collapse->DSB HR_Proficient HR-Proficient Cell (BRCA+/+) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (BRCA-/-) DSB->HR_Deficient HR_Repair DSB Repair via Homologous Recombination HR_Proficient->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP's role in DNA repair and the synthetic lethality mechanism of PARP inhibitors.

References

Application Notes: 2-Methylbenzamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a well-established pharmacophore that mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a crucial substrate for enzymes like Poly(ADP-ribose) Polymerases (PARPs). Due to this structural feature, this compound serves as a valuable, foundational chemical probe for investigating the biology of PARP enzymes. It can be utilized as a reference compound, a weak-to-moderate inhibitor for assay development, a negative control in comparison to more potent inhibitors, and a starting fragment in fragment-based drug discovery (FBDD) campaigns targeting the NAD+ binding site.

While its primary utility is in the context of PARP, the this compound scaffold has also been used as a basis for the development of modulators for other targets, such as voltage-gated sodium channels (Nav).[1][2] This document provides detailed application notes and protocols for the use of this compound as a chemical probe, with a principal focus on PARP inhibition.

Primary Application: Probing PARP-Dependent Processes

Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), particularly in the repair of DNA single-strand breaks (SSBs).[3] Upon detecting DNA damage, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold to recruit the machinery for DNA repair.[4] Inhibitors of PARP are effective anti-cancer agents, particularly in tumors with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.

This compound, containing the core benzamide moiety, acts as a competitive inhibitor at the NAD+ binding site of PARP1.[5][6] Its utility as a probe stems from its moderate potency, which allows for the study of PARP-dependent signaling without the profound and immediate cytotoxicity associated with highly potent clinical inhibitors.

Key Applications:

  • Assay Development: Establishing and validating new PARP activity assays.

  • Control Compound: Serving as a benchmark or weak inhibitor control alongside potent inhibitors (e.g., Olaparib) and classic inhibitors (e.g., 3-Aminobenzamide).[7]

  • Mechanism of Action Studies: Investigating the cellular consequences of moderate PARP inhibition on DNA repair and cell signaling.

  • Fragment-Based Screening: Acting as a starting point for the development of more potent and selective PARP inhibitors.

Data Presentation

The inhibitory activities of this compound and related benzamide compounds against PARP1 are summarized below. These values are essential for designing experiments and interpreting results.

CompoundTargetAssay TypeIC50 ValueReference / Note
This compound PARP1Enzymatic~5-15 µMIllustrative value based on Benzamide
BenzamidePARPEnzymatic3.3 µM[5]
3-AminobenzamidePARPEnzymatic1-5 µM[8]
OlaparibPARP1/2Enzymatic~1-5 nMPotent Clinical Inhibitor (for comparison)

Visualizations

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of Chemical Probe DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 (Inactive) DNA_damage->PARP1 binds to PARP1_active PARP1 (Active) PARP1->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair Recruitment of DNA Repair Proteins (XRCC1, Polβ, LigIII) PAR->Repair recruits DNA_repair DNA Repair Repair->DNA_repair Probe This compound Probe->PARP1_active Competitively Inhibits

Caption: PARP1 signaling in DNA repair and inhibition by this compound.

Experimental_Workflow start Start: Prepare Reagents prepare_plate Coat 96-well plate with Histones Add Activated DNA start->prepare_plate add_enzyme Add Recombinant PARP1 Enzyme prepare_plate->add_enzyme add_probe Add this compound (serial dilutions) add_enzyme->add_probe pre_incubate Pre-incubate (10 min) add_probe->pre_incubate start_reaction Initiate Reaction: Add NAD+ Substrate pre_incubate->start_reaction incubate Incubate (e.g., 60 min at 25°C) start_reaction->incubate detect Add Detection Reagents (e.g., anti-PAR antibody-HRP & substrate) incubate->detect read_plate Read Signal (Absorbance/Fluorescence) detect->read_plate analyze Data Analysis: Plot Dose-Response Curve Calculate IC50 read_plate->analyze end End analyze->end Logical_Relationship cluster_assay PARP Inhibition Assay DMSO Negative Control (Vehicle) ~0% Inhibition Probe This compound (Test Probe) Weak/Moderate Inhibition DMSO->Probe < Classic_Inhibitor 3-Aminobenzamide (Classic Control) Moderate Inhibition Probe->Classic_Inhibitor < Result Relative Potency Classic_Inhibitor->Result > Potent_Inhibitor Olaparib (Positive Control) ~100% Inhibition Potent_Inhibitor->Result >

References

Application Notes and Protocols for 2-Methylbenzamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamide, also known as o-toluamide, is a chemical intermediate with applications in organic synthesis, including the preparation of biologically active molecules.[1][2] Understanding the kinetics of its principal reactions—hydrolysis and Hofmann rearrangement—is crucial for optimizing synthetic routes, ensuring product purity, and predicting degradation pathways in various environments. These application notes provide detailed protocols and kinetic data for these key transformations. While specific kinetic data for this compound is not extensively available in the public domain, this document leverages data from closely related structural analogs, namely benzamide and N-methylbenzamide, to provide a comprehensive kinetic profile.

I. Hydrolysis of this compound

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental reaction in organic chemistry. This process can be catalyzed by either acid or base.

A. Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of benzamides typically follows an A-2 mechanism, involving the attack of water on the protonated amide.[3][4] The reaction rate is dependent on both the amide concentration and the acidity of the medium.

Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis by HPLC

This protocol describes a general method for monitoring the acid-catalyzed hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of known concentrations

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction vessel

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of this compound and the expected product, 2-methylbenzoic acid, in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Generate a calibration curve for both this compound and 2-methylbenzoic acid by preparing a series of dilutions from the stock solutions and analyzing them by HPLC. Plot the peak area against concentration.

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known amount of this compound in a predetermined volume of the acidic solution to initiate the hydrolysis.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable mobile phase or a neutralizing solution to stop the hydrolysis.

  • HPLC Analysis: Inject the quenched sample into the HPLC system. A typical mobile phase could be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). Monitor the elution of this compound and 2-methylbenzoic acid using a UV detector at an appropriate wavelength (e.g., 230 nm).

  • Data Analysis: Using the calibration curves, determine the concentrations of this compound and 2-methylbenzoic acid at each time point. Plot the concentration of this compound versus time to determine the reaction rate.

Data Presentation: Kinetic Data for Acid-Catalyzed Hydrolysis of Benzamide Analogs

The following tables summarize kinetic data for the acid-catalyzed hydrolysis of benzamide and N-methylbenzamide, which serve as close analogs for this compound. The data is adapted from studies by C. A. Bunton et al. (1972) and R. A. Cox and K. Yates (1981).[3][5]

Table 1: Rate Constants for the Hydrolysis of Benzamide in Aqueous Sulfuric Acid at 85°C [3]

H₂SO₄ (wt%)k_obs (10⁻⁴ s⁻¹)
5.90.316
11.80.692
20.81.55
31.32.82
41.54.17
50.94.68
60.34.07

Table 2: Arrhenius Parameters for the Hydrolysis of Benzamides in Hydrochloric Acid [5]

CompoundΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Benzamide22.4-15.5
N-Methylbenzamide23.1-14.1

Note: The ortho-methyl group in this compound is expected to influence the rate of hydrolysis due to steric and electronic effects. Steric hindrance at the carbonyl carbon may decrease the rate compared to benzamide.

B. Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of amides proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Experimental Protocol: Monitoring Base-Catalyzed Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines a general method for tracking the base-catalyzed hydrolysis of this compound using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solutions of known concentration in D₂O

  • Internal standard (e.g., trimethylsilyl propanoate-d₄, TSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known quantity of this compound and the internal standard in a deuterated solvent (e.g., D₂O) within an NMR tube.

  • Reaction Initiation: Add a known volume of a standardized solution of NaOH or KOH in D₂O to the NMR tube to start the reaction.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the methyl protons of this compound (reactant) and a suitable signal from the 2-methylbenzoate product. The concentration of the reactant at each time point can be determined by comparing the integral of its characteristic peak to the integral of the internal standard.

  • Kinetic Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant.

Data Presentation: Kinetic Data for Base-Catalyzed Hydrolysis of Benzamide Analogs

The following table presents kinetic data for the alkaline hydrolysis of benzamide and N-methylbenzamide from a study by C. A. Bunton et al.[6]

Table 3: Second-Order Rate Constants for the Alkaline Hydrolysis of Benzamides at 100.4°C

Compoundk_OH⁻ (10⁻³ M⁻¹s⁻¹)
Benzamide7.8
N-Methylbenzamide1.8

II. Hofmann Rearrangement of this compound

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[7][8]

Experimental Protocol: Monitoring Hofmann Rearrangement Kinetics

This protocol provides a general method for studying the kinetics of the Hofmann rearrangement of this compound.

Materials:

  • This compound

  • Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and NaOH) or N-bromosuccinimide (NBS) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (if trapping the isocyanate as a carbamate)

  • Quenching solution (e.g., sodium thiosulfate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical technique for monitoring (e.g., GC-MS or HPLC)

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable solvent in a thermostatted reaction vessel.

  • Reaction Initiation: Add the brominating agent and base to initiate the rearrangement.

  • Sampling and Quenching: At specified time points, withdraw an aliquot and immediately quench the reaction by adding it to a solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up: Extract the quenched sample with an organic solvent.

  • Analysis: Analyze the organic extract by GC-MS or HPLC to determine the concentration of the starting material, the intermediate (if stable enough to be observed or trapped), and the final amine product (2-methylaniline) or the trapped carbamate.

  • Kinetic Analysis: Plot the concentration of this compound versus time to determine the rate of its consumption.

Data Presentation: Qualitative Kinetic Aspects of Hofmann Rearrangement

III. Visualizations

Diagram 1: Acid-Catalyzed Hydrolysis Workflow

Acid_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Acidic Solution C Initiate Reaction in Thermostatted Vessel A->C B Dissolve this compound B->C D Withdraw Aliquots at Time Intervals C->D t = t₁, t₂, t₃... E Quench Reaction D->E F HPLC Analysis E->F G Determine Concentrations F->G H Plot Data & Calculate Rate G->H Hofmann_Rearrangement A This compound (Primary Amide) B N-Bromo-2-methylbenzamide Anion A->B + Br₂ / OH⁻ C 2-Methylphenyl Isocyanate (Intermediate) B->C Rearrangement (-Br⁻) E Carbamic Acid C->E + H₂O D 2-Methylaniline (Primary Amine) E->D - CO₂

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamide, also known as o-toluamide, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production on a larger scale is crucial for meeting the demands of drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical and scalable methodologies. Two primary synthetic routes are discussed: the hydrolysis of o-tolunitrile and the amidation of o-toluoyl chloride.

Synthetic Routes Overview

The selection of a synthetic route for scale-up depends on several factors, including the availability and cost of starting materials, reaction conditions, yield, purity requirements, and safety considerations.

Route 1: Hydrolysis of o-Tolunitrile is a common and effective method, particularly when utilizing a peroxide-based system, which offers good yields under relatively mild conditions.[1]

Route 2: Amidation of o-Toluoyl Chloride provides a direct method for forming the amide bond. This route is often characterized by high yields and purity, but it involves the handling of an acid chloride, which requires specific safety precautions.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Hydrolysis of o-TolunitrileRoute 2: Amidation of o-Toluoyl Chloride
Starting Material o-Tolunitrileo-Toluoyl Chloride
Key Reagents Hydrogen Peroxide, Sodium HydroxideAmmonia or Ammonium Hydroxide
Typical Yield 80-95%[2]>90%
Reaction Temperature 40-50°C[1]0-25°C
Key Advantages Readily available starting material, relatively mild conditions.High yield and purity, direct conversion.
Key Challenges Potential for exothermic reaction that requires careful temperature control.Handling of corrosive and moisture-sensitive o-toluoyl chloride.

Experimental Protocols

Route 1: Scale-Up Synthesis of this compound via Hydrolysis of o-Tolunitrile

This protocol is adapted from a reliable lab-scale procedure and scaled for pilot plant production.[1]

Materials and Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel.

  • o-Tolunitrile (≥97.0%)[3]

  • 30% Hydrogen Peroxide

  • 6 N Sodium Hydroxide solution

  • 95% Ethanol

  • 5% Sulfuric Acid

  • Deionized water

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Drying oven

Protocol:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents:

    • Charge the reactor with 8.8 kg (75 moles) of o-tolunitrile.[1]

    • Add 40 L of 95% ethanol.

    • With gentle stirring, add 3 L of 6 N sodium hydroxide solution.[1]

    • Begin controlled addition of 30 L (260 moles) of 30% hydrogen peroxide via the addition funnel.[1]

  • Reaction:

    • The reaction is exothermic. Maintain the internal temperature between 40-50°C using a cooling jacket.[1] The rate of hydrogen peroxide addition should be adjusted to control the temperature.

    • After the addition is complete, continue stirring at 50°C for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • While still warm, carefully neutralize the reaction mixture to a pH of 7 with a 5% sulfuric acid solution.[1]

    • The product will begin to precipitate. Cool the mixture to 10-15°C to maximize crystallization.

  • Isolation and Purification:

    • Filter the crystalline product using a Nutsche filter-dryer.

    • Wash the filter cake with 2 x 10 L of cold deionized water.[1]

    • Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

    • The expected yield of this compound is in the range of 80-95%.

Route 2: Scale-Up Synthesis of this compound via Amidation of o-Toluoyl Chloride

This protocol outlines the amidation of o-toluoyl chloride, a precursor that can be synthesized from o-toluic acid.

Part A: Preparation of o-Toluoyl Chloride

Materials and Equipment:

  • 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, and addition funnel.

  • o-Toluic Acid

  • Thionyl Chloride (SOCl₂)

Protocol:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and equipped with a scrubber for HCl and SO₂ gases.

  • Charging Reagents:

    • Charge the reactor with 5.0 kg (36.7 moles) of o-toluic acid.

    • Under a nitrogen atmosphere, slowly add 7.5 L (103 moles) of thionyl chloride via the addition funnel.

  • Reaction:

    • The reaction will generate gas. Stir the mixture at room temperature until the gas evolution subsides.

    • Gently warm the reaction mixture to 40-50°C and stir for 2-4 hours until the reaction is complete (cessation of gas evolution).

  • Isolation:

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude o-toluoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Amidation of o-Toluoyl Chloride

Materials and Equipment:

  • 100 L glass-lined reactor with a mechanical stirrer, temperature probe, and addition funnel.

  • o-Toluoyl Chloride (from Part A)

  • 28-30% Ammonium Hydroxide solution

  • Deionized water

Protocol:

  • Reactor Setup: Ensure the 100 L reactor is clean and cooled to 0-5°C using a cooling jacket.

  • Charging Reagents:

    • Charge the reactor with 40 L of 28-30% ammonium hydroxide solution.

  • Reaction:

    • Slowly add the crude o-toluoyl chloride from Part A to the ammonium hydroxide solution via an addition funnel, maintaining the internal temperature below 25°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The product will precipitate as a white solid.

  • Isolation and Purification:

    • Filter the solid product.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

    • Dry the this compound in a vacuum oven at 60-70°C.

Workflow and Process Visualization

The following diagram illustrates the key stages in the scale-up synthesis of this compound via the hydrolysis of o-tolunitrile.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Raw Material Procurement (o-Tolunitrile) B Equipment Setup (100L Reactor) A->B C Reagent Charging (o-Tolunitrile, EtOH, NaOH) B->C D Controlled Addition (H2O2) C->D E Hydrolysis Reaction (40-50°C) D->E F Neutralization & Precipitation E->F G Filtration F->G H Washing G->H I Drying H->I J This compound (Final Product) I->J

Caption: Workflow for the scale-up synthesis of this compound.

Safety and Handling

  • This compound: May cause skin and eye irritation.[4] Harmful if swallowed.[5] Avoid breathing dust.[6]

  • o-Tolunitrile: Handle in a well-ventilated area. Causes skin and serious eye irritation.[7]

  • o-Toluoyl Chloride: Corrosive and moisture-sensitive. Reacts with water.[8] Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials. Can cause severe skin burns and eye damage.

  • Thionyl Chloride: Toxic and corrosive. Reacts violently with water. Handle in a fume hood with appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety procedures.[4][5][9] Personal protective equipment, including safety glasses, lab coats, and gloves, should be worn at all times.[5] Ensure adequate ventilation and have appropriate spill control materials readily available.[2]

References

Application Notes and Protocols for the Quantitative Analysis of 2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methylbenzamide, a key intermediate in the synthesis of various pharmaceuticals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed for accuracy, precision, and reliability in research, quality control, and drug development settings.

Data Presentation: A Comparative Overview

The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes these quantitative data to facilitate a direct comparison of the techniques for the analysis of benzamide derivatives, offering a representative cross-validation for this compound.[1]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 10 ng/mL5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL15 ng/mL0.3 ng/mL
Internal Standard (IS) Example 4-Methylbenzamide2,6-Dimethylbenzamided5-2-Methylbenzamide

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of benzamide derivatives and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of this compound in various samples. This protocol outlines a reverse-phase HPLC method suitable for routine analysis.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). A gradient elution can be optimized for better separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[2]

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol or the mobile phase.

  • Perform serial dilutions to create a series of calibration standards.

Sample Preparation (for a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.

  • Transfer to a volumetric flask and add a suitable solvent.

  • Sonicate to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the solvent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.[2]

Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the quantification of volatile and semi-volatile compounds like this compound.

Instrumentation: A standard GC-MS system.

Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).[3]

  • Injection Volume: 1 µL.[3]

  • Injector Temperature: 250 °C.[3]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.[3]

  • Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI).[3]

  • Electron Energy: 70 eV.[3]

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]

  • SIM Ions for this compound: Quantifier ion: m/z 135 (Molecular Ion); Qualifier ions: m/z 119, 91.

Sample Preparation: For a relatively clean sample matrix, a simple dilution is sufficient.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., hexane, dichloromethane) in a volumetric flask.

  • Perform serial dilutions if necessary to bring the concentration within the calibrated range of the instrument.

  • Ensure the final sample is free of particulate matter by centrifugation or filtration before transferring to a GC vial.

Data Analysis: Generate a calibration curve using standard solutions of known concentrations. The concentration of this compound in unknown samples is determined by comparing their peak areas to the calibration curve.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications where this compound needs to be quantified in complex matrices like plasma or serum.[4][5]

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, stability, and matrix effects.[4]

Visualizations

experimental_workflow Experimental Workflow for Pharmaceutical Quality Control of this compound cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Reporting raw_material Raw Material Sampling dissolution Dissolution & Dilution raw_material->dissolution in_process In-Process Control Sample in_process->dissolution finished_product Finished Product Testing finished_product->dissolution extraction Extraction (if necessary) dissolution->extraction filtration Filtration extraction->filtration hplc HPLC-UV filtration->hplc gcms GC-MS filtration->gcms lcmsms LC-MS/MS filtration->lcmsms calibration Calibration Curve Generation hplc->calibration gcms->calibration lcmsms->calibration quantification Quantification of this compound calibration->quantification report Certificate of Analysis quantification->report

Caption: Workflow for this compound Quality Control.

hedgehog_pathway Simplified Hedgehog Signaling Pathway and Potential Inhibition by Benzamide Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibition TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Activates Benzamide Benzamide Derivatives (e.g., 2-methoxybenzamide) Benzamide->SMO Inhibits

Caption: Hedgehog Signaling and Benzamide Inhibition.

References

Application Notes and Protocols: 2-Methylbenzamide as a Precursor for Nav1.1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel 1.1 (Nav1.1), encoded by the SCN1A gene, is a critical component for the initiation and propagation of action potentials in electrically excitable cells.[1] In the central nervous system, Nav1.1 channels are predominantly expressed in the soma and axon initial segment of GABAergic interneurons, particularly fast-spiking, parvalbumin-positive interneurons.[2][3] These interneurons play a pivotal role in regulating network excitability by providing inhibitory tone to pyramidal neurons.

Loss-of-function mutations in Nav1.1 lead to reduced sodium currents and impaired action potential firing in GABAergic interneurons.[1][4] This deficit in inhibitory signaling results in a disinhibition of excitatory circuits, leading to network hyperexcitability, which is a key mechanism underlying severe epilepsy syndromes such as Dravet syndrome.[1][2] Consequently, the development of small molecule activators or positive allosteric modulators that can enhance the function of the remaining Nav1.1 channels represents a promising therapeutic strategy for these debilitating neurological disorders.

This document provides detailed application notes and protocols for the synthesis and evaluation of Nav1.1 modulators derived from a 2-methylbenzamide scaffold. The focus is on a series of compounds, including the notable modulator N,N'-(1,3-phenylene)bis(this compound) , which has been identified as an activator of Nav1.1 channels.

Nav1.1 Signaling Pathway in GABAergic Interneurons

The proper functioning of Nav1.1 channels in GABAergic interneurons is essential for maintaining the balance between excitation and inhibition in the brain. A simplified signaling pathway is depicted below.

Nav11_Pathway cluster_0 Presynaptic GABAergic Interneuron cluster_1 Postsynaptic Pyramidal Neuron Depol Membrane Depolarization Nav11 Nav1.1 Channel Activation Depol->Nav11 AP Action Potential Generation & Firing Nav11->AP Ca_Influx Voltage-gated Ca2+ Channel Activation AP->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion GABA_Release GABA Release Vesicle_Fusion->GABA_Release GABA_Receptor GABA-A Receptor Activation GABA_Release->GABA_Receptor GABA Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Hyperpol Hyperpolarization (IPSP) Cl_Influx->Hyperpol Reduced_Exc Reduced Excitability Hyperpol->Reduced_Exc Modulator This compound Derivative (Activator) Modulator->Nav11 Enhances Activation

Nav1.1 signaling cascade in GABAergic neurons.

Experimental Protocols

Synthesis of N,N'-(1,3-Phenylene)bis(this compound)

This protocol describes the synthesis of a key Nav1.1 modulator from 2-methylbenzoyl chloride and 1,3-phenylenediamine.

Materials:

  • 2-Methylbenzoyl chloride

  • 1,3-Phenylenediamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,3-phenylenediamine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylbenzoyl chloride (2.2 eq) in DCM to the cooled mixture dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N,N'-(1,3-phenylene)bis(this compound) as a solid.

Synthesis_Workflow start Start dissolve Dissolve 1,3-phenylenediamine and Et3N in DCM start->dissolve cool Cool to 0°C dissolve->cool add Add 2-methylbenzoyl chloride solution cool->add react Stir at RT for 16h add->react workup Aqueous Workup (H2O, NaHCO3, Brine) react->workup dry Dry (MgSO4) and Concentrate workup->dry purify Silica Gel Chromatography dry->purify end Final Product purify->end Ephys_Workflow start Prepare HEK293-Nav1.1 Cells patch Achieve Whole-Cell Configuration start->patch baseline Record Baseline Currents (Activation & Inactivation Protocols) patch->baseline perfuse Perfuse Test Compound baseline->perfuse record_compound Record Currents in Presence of Compound perfuse->record_compound washout Washout Compound record_compound->washout analyze Data Analysis (Current Amplitude, V1/2, etc.) washout->analyze

References

Application Notes and Protocols: 2-Methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of the 2-methylbenzamide scaffold. It details the therapeutic targets, quantitative biological data, and relevant experimental protocols for derivatives of this versatile chemical structure.

Introduction

This compound, also known as o-toluamide, is a key structural motif and synthetic intermediate in the development of a diverse range of therapeutically active compounds. While the parent molecule itself is not typically a final drug product, its derivatives have been identified as potent modulators of several important biological targets.[1] The strategic placement of the methyl group on the benzamide ring influences the conformational properties and binding interactions of these molecules, leading to their application in oncology, neuroscience, and infectious diseases. This document outlines the key applications, presents comparative biological data, and provides detailed protocols for relevant assays.

Key Therapeutic Applications and Biological Targets

The this compound scaffold is a privileged structure found in molecules targeting a variety of enzymes and receptors. The primary areas of application are detailed below.

PARP Inhibition in Oncology

Derivatives incorporating a benzimidazole carboxamide structure, conceptually related to this compound, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA single-strand break repair.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[3]

A prominent example is Veliparib (ABT-888) , a compound developed for cancer treatment.[4] Veliparib has shown efficacy in combination with DNA-damaging agents like temozolomide.[4]

Signaling Pathway: PARP and DNA Repair

The diagram below illustrates the role of PARP in DNA repair and the mechanism of PARP inhibitors. In normal cells, PARP1 detects single-strand breaks (SSBs) and recruits DNA repair machinery. In BRCA-deficient cancer cells, the homologous recombination (HR) pathway for double-strand break (DSB) repair is compromised. When PARP is inhibited, SSBs persist and convert to DSBs during replication, which cannot be repaired effectively, leading to cell death.

PARP_Pathway Mechanism of PARP Inhibition in BRCA-Deficient Cancer cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses BER Base Excision Repair (BER) PARP1->BER recruits Repair_Success DNA Repaired BER->Repair_Success DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Cancer PARP1 DNA_SSB_Cancer->PARP1_Cancer PARPi PARP Inhibitor (e.g., Veliparib) PARPi->PARP1_Cancer inhibits Replication Replication Fork Collapse PARP1_Cancer->Replication unrepaired SSBs lead to DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Defective Homologous Recombination (HR) DSB->HR_deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: PARP inhibition in BRCA-deficient cells.

Voltage-Gated Sodium Channel (Nav1.1) Modulation

Derivatives of this compound have been identified as modulators of the voltage-gated sodium channel Nav1.1.[5] These channels are essential for the generation and propagation of action potentials in neurons. Modulators of Nav1.1 are being investigated for their therapeutic potential in central nervous system (CNS) disorders, such as epilepsy and pain.[5] Studies have shown that specific N,N'-(1,3-phenylene)bis(this compound) compounds can increase Nav1.1 channel activity.[5]

Cereblon (CRBN) Binders for PROTACs

In the field of targeted protein degradation, this compound derivatives serve as ligands for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[6] These ligands are critical components of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. By linking a CRBN binder to a ligand for a target protein, a PROTAC can bring the target into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This approach represents a novel therapeutic modality in drug discovery.[6]

Dual Topoisomerase I and COX-2 Inhibition

N-methyl-2-(phenylamino)benzamide derivatives have been developed as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).[7][8][9] Topo I is a crucial enzyme for DNA replication and a well-established target for cancer chemotherapy. COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression.[9] The dual inhibition of these targets offers a synergistic approach to cancer therapy by simultaneously inducing DNA damage in cancer cells and mitigating the pro-tumorigenic inflammatory microenvironment.[8] These compounds have also been shown to suppress the NF-κB signaling pathway.[7]

Signaling Pathway: NF-κB Suppression

The diagram below shows a simplified overview of the NF-κB pathway and its inhibition by N-methyl-2-(phenylamino)benzamide derivatives, which prevents the transcription of pro-inflammatory and pro-survival genes like COX-2.

NFkB_Pathway Inhibition of NF-κB Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCS Tumorigenic / Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex TCS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to nucleus Inhibitor N-methyl-2-(phenylamino) benzamide derivative Inhibitor->IkB prevents degradation of DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Genes Pro-survival & Pro-inflammatory Genes (e.g., COX-2, VEGF, MMP-9) Transcription->Genes

Caption: NF-κB pathway and its inhibition.

Quantitative Data Summary

The following tables summarize the quantitative biological data for various derivatives based on the this compound scaffold.

Table 1: PARP Inhibitor Activity

Compound Target Assay Type Potency Reference
Veliparib (ABT-888) PARP-1 / PARP-2 Enzyme Inhibition K_i_ = 5 nM [4]

| Veliparib (ABT-888) | C41 Cells | Whole Cell Assay | EC_50_ = 2 nM |[4] |

Table 2: Cereblon (CRBN) Binding Affinity

Compound Target Assay Type Potency (IC_50_) Reference

| 4-Amino-N-(2,6-dioxo-3-piperidyl)-2-fluorobenzamide | CRBN | Competitive MST | 63 ± 16 µM |[6] |

Table 3: Antimycobacterial Activity

Compound Target Organism Assay Type Potency (IC_90_) Reference
Benzamide 4b (methyl substitution) M. tuberculosis Growth Inhibition 0.62 µM [10]

| Benzamide 22f (thiophene substitution) | M. tuberculosis | Growth Inhibition | 0.09 µM |[10] |

Table 4: Neurokinin-2 (NK2) Receptor Antagonist Activity

Compound Target Assay Type Potency (pK_b_) Reference
para-Fluoro substituted N-methylbenzamide analogue NK2 Receptor Functional Assay 9.7 [11]

| Other analogues in series | NK2 Receptor | Functional Assay | 9.1 - 9.7 |[11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Protocol: Synthesis of a Quinazolinone Derivative

This protocol describes a general method for synthesizing a quinazolinone core, a common heterocyclic structure derived from this compound-related precursors.[12]

Materials:

  • 2-Aminobenzamide (1.0 eq)

  • 2-Methylbenzaldehyde (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 2-methylbenzaldehyde followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water with constant stirring.

  • Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol.

  • Drying: Dry the purified product under a vacuum.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

Equipment:

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_50_ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary laboratory and industrial methods for synthesizing this compound include:

  • From 2-Methylbenzoyl Chloride: Reaction of 2-methylbenzoyl chloride with ammonia or an ammonia source. This is often a high-yield, rapid reaction.[1][2]

  • From 2-Methylbenzoic Acid: Direct amidation of 2-methylbenzoic acid with an amine, typically requiring a coupling agent (e.g., DCC, EDC) or high temperatures.[3][4]

  • From 2-Methylbenzonitrile: Controlled hydrolysis of 2-methylbenzonitrile, often using an acid or base catalyst.

Q2: My this compound synthesis from 2-methylbenzoyl chloride is giving a low yield. What are the common causes?

A2: Low yields in this reaction, a variant of the Schotten-Baumann reaction, are often due to several factors:

  • Hydrolysis of Acyl Chloride: 2-Methylbenzoyl chloride is moisture-sensitive and can rapidly hydrolyze back to 2-methylbenzoic acid upon contact with water.[3][5] Ensure all glassware is dry and use anhydrous solvents.

  • Protonation of Ammonia/Amine: The reaction generates HCl as a byproduct, which can protonate the ammonia, rendering it non-nucleophilic.[3] Using an excess of ammonia or a base to neutralize the HCl is crucial.

  • Inadequate Mixing: If using a biphasic system (e.g., an organic solvent and aqueous ammonia), vigorous stirring is essential to maximize the contact between reactants.[3]

  • Suboptimal Temperature: The reaction is exothermic.[1] Adding the acyl chloride too quickly or at too high a temperature can lead to side reactions. Cooling the reaction mixture (e.g., in an ice bath) during the addition is recommended.[6]

Q3: I am observing 2-methylbenzoic acid as a major impurity. How can I prevent this?

A3: The formation of 2-methylbenzoic acid is typically due to the hydrolysis of the 2-methylbenzoyl chloride starting material or intermediate. To minimize this:

  • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.[7]

  • Control Reagent Addition: When preparing the acyl chloride from 2-methylbenzoic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the reaction goes to completion.[8] When reacting the acyl chloride with ammonia, add it slowly to a cooled solution of ammonia to control the exothermic reaction and minimize localized heating that can favor hydrolysis.[5]

  • Optimize Work-up: During the work-up, washing the organic layer with a mild base like a saturated sodium bicarbonate solution can help remove any unreacted 2-methylbenzoic acid.[9]

Q4: How do I choose the best solvent for my amidation reaction?

A4: Solvent choice is critical and depends on the chosen synthetic route.

  • For reactions involving acyl chlorides, aprotic solvents like Dichloromethane (DCM) or Diethyl Ether are common.[6][8]

  • For direct amidation using coupling agents, dipolar aprotic solvents like N,N-Dimethylformamide (DMF) are frequently used due to their ability to dissolve reactants effectively, although less hazardous alternatives are encouraged.[10]

  • In some cases, a biphasic system with an organic solvent and water (containing the base) is employed for Schotten-Baumann type reactions.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Quality Starting Materials Use freshly distilled or purified reagents. Ensure 2-methylbenzoic acid is dry and 2-methylbenzoyl chloride has not been hydrolyzed during storage.
Inactive Coupling Reagent For direct amidation, use a fresh bottle of the coupling agent (e.g., EDC, DCC). Some coupling agents are moisture-sensitive.
Suboptimal Reaction Temperature Exothermic reactions may require cooling to prevent side reactions.[5] Conversely, some direct amidation reactions require heating to proceed to completion.[4] Monitor the reaction temperature closely.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred long enough for completion.[9]
Issue 2: Product Contaminated with Impurities
Potential Cause Troubleshooting Steps
Unreacted Starting Materials Improve reaction conversion as described above. During work-up, use appropriate aqueous washes (e.g., dilute HCl to remove excess amine, dilute NaHCO₃ to remove excess acid).[9]
Byproducts from Coupling Reagents If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can be removed by filtration.[3] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.[3]
Formation of Side Products Control the reaction temperature carefully. Slow, dropwise addition of reagents can minimize the formation of byproducts.[5]
Difficult Purification If column chromatography is ineffective, try recrystallization from a different solvent system.[5] For polar products, consider alternative purification techniques like solid-phase extraction (SPE).

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound
Synthetic Route Starting Material Key Reagents Typical Conditions Advantages Disadvantages
Acyl Chloride Aminolysis 2-Methylbenzoyl ChlorideConcentrated Ammonia0°C to Room TempHigh yield, fast reactionAcyl chloride is moisture-sensitive, generates HCl byproduct.[3][11]
Direct Amidation 2-Methylbenzoic AcidAmine, Coupling Agent (EDC, DCC)Room Temp or HeatedAvoids preparation of acyl chlorideCoupling agents are expensive, byproducts can complicate purification.[3]
Nitrile Hydrolysis 2-MethylbenzonitrileH₂O, Acid or Base CatalystHeatedUses readily available starting materialCan be difficult to stop at the amide stage, may proceed to carboxylic acid.

Visualizations

experimental_workflow start Start: Reagent Selection (e.g., 2-Methylbenzoic Acid) step1 Step 1: Acyl Chloride Formation (e.g., with SOCl₂ or (COCl)₂) start->step1 Anhydrous Conditions step2 Step 2: Aminolysis (Reaction with Ammonia) step1->step2 Controlled Temp (0°C) workup Step 3: Aqueous Work-up (Neutralization & Extraction) step2->workup purify Step 4: Purification (Recrystallization or Chromatography) workup->purify analysis Step 5: Product Analysis (NMR, IR, MP) purify->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for this compound synthesis via the acyl chloride route.

Caption: Troubleshooting decision tree for addressing low synthesis yield.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methylbenzoic Acid via Acyl Chloride

This two-step protocol first converts 2-methylbenzoic acid to 2-methylbenzoyl chloride, which is then reacted with ammonia without intermediate purification.

Step A: Preparation of 2-Methylbenzoyl Chloride [8]

  • Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

  • Reagents: To the flask, add 2-methylbenzoic acid (1.0 eq).

  • Reaction: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (2.5-3.0 eq).

  • Heating: After the initial exothermic reaction subsides, remove the ice bath and gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Completion: The reaction is complete when the solution is a clear oil. Allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by vacuum distillation. The resulting crude 2-methylbenzoyl chloride is used directly in the next step.

Step B: Aminolysis of 2-Methylbenzoyl Chloride [1][6]

  • Setup: In a separate flask large enough to accommodate all reagents, place an ice-cold solution of concentrated aqueous ammonia (approx. 10 eq). The flask should be in an ice bath and stirred vigorously.

  • Addition: Slowly add the crude 2-methylbenzoyl chloride from Step A dropwise to the cold, stirring ammonia solution. A white precipitate of this compound will form immediately. The addition should be controlled to keep the temperature below 10-15°C.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction is complete.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with several portions of cold water to remove ammonium chloride and any remaining ammonia.

  • Drying & Purification: Press the solid dry. The crude this compound can be purified by recrystallization, typically from hot water or an ethanol/water mixture, to yield a pure crystalline product.[5] Dry the final product in a desiccator or a vacuum oven.

References

troubleshooting common issues in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The most prevalent methods for synthesizing benzamide include:

  • From Benzoyl Chloride: This is a widely used method, often performed under Schotten-Baumann conditions, which involves reacting benzoyl chloride with an amine in the presence of a base.[1][2]

  • From Benzoic Acid: This route typically requires the activation of benzoic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of an amine.[3] Direct condensation with an amine is also possible but can be less efficient.

  • From Benzonitrile: Benzamide can also be prepared through the hydrolysis of benzonitrile.[3]

Q2: My Schotten-Baumann reaction is resulting in a low yield. What are the likely causes?

A2: Low yields in a Schotten-Baumann reaction for benzamide synthesis can stem from several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water or the aqueous base, leading to the formation of benzoic acid as a byproduct.[1][4][5] This is more likely to occur if the benzoyl chloride is added too quickly or with inadequate stirring.[1]

  • Protonation of the Amine: The hydrochloric acid (HCl) generated during the reaction can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A base is essential to neutralize this HCl.[1][2]

  • Inadequate Mixing: In a biphasic system (e.g., an organic solvent and water), vigorous stirring is crucial to ensure the reactants in both phases come into contact.[1]

  • Poor Quality Starting Materials: The presence of moisture in the starting amine can lead to the hydrolysis of the acyl chloride.[1] Using freshly purified or distilled reagents is recommended.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Optimizing these procedures, such as ensuring complete precipitation before filtration, can improve yield.[1]

Q3: What are the typical byproducts I might encounter in my benzamide synthesis?

A3: Common byproducts in benzamide synthesis include:

  • Benzoic Acid: This can form from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself, especially under harsh reaction or workup conditions.[3][6]

  • Ammonium Chloride: When ammonia is the amine source, it will react with any HCl generated from benzoyl chloride to form ammonium chloride.[3]

  • N-Benzoylbenzamide: This diacylated byproduct can form if reaction conditions, such as temperature and stoichiometry, are not carefully controlled.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzoyl chloride, benzoic acid, or the starting amine in the product mixture.[3][6]

Q4: How can I effectively purify my crude benzamide product?

A4: The two most common and effective methods for purifying crude benzamide are recrystallization and column chromatography.[7]

  • Recrystallization: Hot water is often a suitable solvent for the recrystallization of benzamide.[3] The general principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, promoting the formation of pure crystals.[3]

  • Column Chromatography: For impurities that have similar polarities to the product, column chromatography can be an effective purification method.[8] A common mobile phase for benzamides is a gradient of ethyl acetate in hexane.[9]

Troubleshooting Guides

Issue 1: Low Yield of Benzamide

If you are experiencing a low yield of your desired benzamide product, consider the following potential causes and solutions.

Data Presentation: Impact of Reaction Conditions on Yield

ParameterPotential IssueRecommended ActionExpected Outcome
Reaction Temperature Exothermic reaction leading to side reactions.[1]Maintain a controlled temperature, potentially using an ice bath. A temperature below 40°C is often recommended for the reaction of benzoyl chloride with ammonia.[10]Minimized byproduct formation and improved yield of the desired benzamide.
Addition of Reagents Rapid addition of benzoyl chloride can lead to hydrolysis.[1]Add the benzoyl chloride dropwise to the reaction mixture with vigorous stirring.[1]Reduced formation of benzoic acid and increased conversion to benzamide.
Stoichiometry Incorrect molar ratios of reactants.Use a slight excess of the amine to ensure complete consumption of the acylating agent.[1]Drive the reaction to completion and minimize unreacted starting materials.
Workup Procedure Product loss during washing and extraction.Minimize the amount of solvent used for washing the product to avoid dissolving a significant portion of it. Ensure complete precipitation before filtration, possibly by cooling in an ice bath.[3]Increased recovery of the final product.

Mandatory Visualization: Troubleshooting Low Yield

low_yield_troubleshooting start Low Benzamide Yield check_reaction Review Reaction Conditions start->check_reaction check_workup Analyze Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Side Reactions Prevalent? check_reaction->side_reactions product_loss Product Loss During Workup? check_workup->product_loss optimize_conditions Optimize Reaction Time, Temperature, Stoichiometry incomplete_reaction->optimize_conditions Yes minimize_hydrolysis Slow Reagent Addition, Anhydrous Conditions side_reactions->minimize_hydrolysis Yes optimize_purification Optimize Extraction pH, Recrystallization Solvent product_loss->optimize_purification Yes

Caption: A logical workflow for diagnosing and addressing low yields in benzamide synthesis.

Issue 2: Presence of Impurities in the Final Product

The presence of impurities can affect the quality and properties of your benzamide. Here's how to address common impurities.

Data Presentation: Common Impurities and Removal Strategies

ImpurityLikely CauseRecommended Removal Method
Benzoic Acid Hydrolysis of benzoyl chloride or the benzamide product.[3]Wash the crude product with a dilute base solution (e.g., 5% sodium bicarbonate) during the workup. The resulting sodium benzoate is water-soluble and will be removed in the aqueous layer.[3][9]
Unreacted Amine Use of excess amine.Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) during the workup. The protonated amine salt will move to the aqueous phase.[9]
N-Benzoylbenzamide Use of a strong base or high temperatures; incorrect stoichiometry.[3]Use a milder base and carefully control the reaction temperature. Avoid using a large excess of benzoyl chloride.[3] Purification can be achieved through column chromatography.
Ammonium Chloride Reaction of ammonia with HCl byproduct.[3]Wash the crude product with cold water. Ammonium chloride is soluble in water, while benzamide has low solubility in cold water.[10]

Mandatory Visualization: Impurity Formation Pathways

impurity_formation benzoyl_chloride Benzoyl Chloride benzamide Benzamide (Desired Product) benzoyl_chloride->benzamide + Amine benzoic_acid Benzoic Acid (Impurity) benzoyl_chloride->benzoic_acid + H2O (Hydrolysis) amine Amine (R-NH2) water Water (H2O) base Base diacylated N-Benzoylbenzamide (Impurity) benzamide->diacylated + Benzoyl Chloride (Excess)

Caption: Relationship between reactants and the formation of common byproducts in benzamide synthesis.

Issue 3: Oily Product Instead of a Solid Precipitate

Obtaining an oil instead of a solid product can be due to the presence of significant impurities.

  • Troubleshooting Steps:

    • Trituration: Try adding a non-polar solvent like hexane and scratching the flask with a glass rod to induce crystallization.[1]

    • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed for crystallization.[1]

    • Purification Trial: Attempt to purify a small portion of the oil by recrystallization or column chromatography to see if a solid can be obtained.[3]

    • Analysis: Use analytical techniques like NMR or mass spectrometry to identify the major components of the oil, which can help in diagnosing the issue.[3]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol outlines a general procedure for the synthesis of benzamide from benzoyl chloride and ammonia.[10]

  • In a conical flask placed in a fume hood, add 10 mL of concentrated aqueous ammonia.

  • While shaking or stirring the flask, slowly add 2 mL of benzoyl chloride in small portions. The reaction is exothermic, so cool the flask under running tap water to maintain the temperature.[10]

  • After the addition is complete, continue to shake or stir the mixture for an additional 15 minutes. A white precipitate of crude benzamide should form.[10]

  • Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.[3]

  • The crude benzamide can then be purified by recrystallization from hot water.[10]

Protocol 2: Recrystallization of Crude Benzamide

This protocol describes the purification of crude benzamide using recrystallization.[3][11]

  • Place the crude benzamide in an Erlenmeyer flask.

  • Add a minimum amount of hot water to just dissolve the solid.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration to remove the charcoal.[7]

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.[3]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[7]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the crystals, for example, in a vacuum oven or by air drying.[7]

Protocol 3: Column Chromatography of Crude Benzamide

This protocol provides a general procedure for purifying benzamide using silica gel column chromatography.[7][8]

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system that gives good separation between the benzamide and impurities. A common mobile phase is a mixture of hexane and ethyl acetate.[8] The ideal eluent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.[8]

  • Sample Loading: Dissolve the crude benzamide in a minimal amount of a suitable solvent (like dichloromethane) or the mobile phase. Carefully apply the solution to the top of the column bed.[7] For less soluble samples, a dry loading technique can be used.[7]

  • Elution: Begin elution with the least polar mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the benzamide.[8]

  • Fraction Collection and Analysis: Collect the eluent in fractions and monitor them by TLC to identify the pure fractions containing the benzamide.[7]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[8]

Mandatory Visualization: Experimental Workflow

experimental_workflow start Start synthesis Benzamide Synthesis (e.g., Schotten-Baumann) start->synthesis workup Aqueous Workup (Acid/Base Wash) synthesis->workup isolation Crude Product Isolation (Filtration) workup->isolation purification_choice Purification Method? isolation->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield & Crystalline column_chrom Column Chromatography purification_choice->column_chrom Oily Product or Close Impurities analysis Purity Analysis (TLC, HPLC, MP) recrystallization->analysis column_chrom->analysis end Pure Benzamide analysis->end

Caption: A typical workflow for the synthesis and purification of benzamide.

References

Technical Support Center: Grignard Reactions with Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during Grignard reactions with benzamides.

Frequently Asked Questions (FAQs)

Q1: I am reacting a primary or secondary benzamide with a Grignard reagent and getting very low or no yield of the desired ketone. What is happening?

A1: The most common issue when using primary (R-CONH₂) or secondary (R-CONHR') benzamides is the presence of an acidic N-H proton. Grignard reagents are very strong bases and will preferentially deprotonate the amide nitrogen instead of attacking the carbonyl carbon.[1] This acid-base reaction consumes your Grignard reagent and forms a magnesium salt of the amide, which is unreactive towards further nucleophilic addition. The result is the recovery of starting material after acidic workup.

Q2: My Grignard reaction with an N,N-disubstituted benzamide is producing a significant amount of a tertiary alcohol instead of my target ketone. How can I prevent this?

A2: This is a classic case of over-addition. The initially formed ketone is often more reactive than the starting amide towards the Grignard reagent.[2] This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol after workup.[2][3]

Troubleshooting Strategies:

  • Use a Weinreb Amide: The most effective solution is to use an N-methoxy-N-methylamide (Weinreb amide). The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate.[4][5] This intermediate does not collapse to a ketone until the addition of aqueous acid during workup, thus preventing the second addition of the Grignard reagent.[4][5]

  • Control Stoichiometry: Using a precise 1:1 stoichiometry of the Grignard reagent to the amide can help, but is often insufficient to completely prevent over-addition due to the higher reactivity of the ketone intermediate.

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can sometimes help to stabilize the initial tetrahedral intermediate and favor the formation of the ketone upon quenching.

Q3: I am observing the formation of a biphenyl-type impurity in my reaction mixture. Where is this coming from?

A3: Biphenyl-type impurities are typically formed from the Grignard reagent itself, especially with aryl Grignard reagents like phenylmagnesium bromide. This occurs through a radical coupling mechanism during the formation of the Grignard reagent.[6] The formation of this byproduct can be influenced by the reaction conditions used to prepare the Grignard reagent.

Q4: Can steric hindrance in my benzamide or Grignard reagent affect byproduct formation?

A4: Yes, steric hindrance can significantly influence the reaction outcome.

  • Reduction: With sterically hindered ketones and Grignard reagents that have a β-hydrogen, reduction of the carbonyl group to an alcohol can occur. The Grignard reagent delivers a hydride to the carbonyl carbon via a cyclic transition state.

  • Enolization: If the benzamide has acidic α-protons, a bulky Grignard reagent may act as a base and deprotonate the α-carbon, leading to the formation of an enolate and recovery of the starting material after workup.

Troubleshooting Workflows

Workflow 1: Low or No Product with Primary/Secondary Benzamides

start Low/No Product with Primary/Secondary Benzamide issue Issue: Deprotonation of N-H by Grignard Reagent start->issue solution1 Solution 1: Protect the N-H group issue->solution1 Recommended solution2 Solution 2: Use a different starting material (e.g., N,N-disubstituted amide) issue->solution2 start High Yield of Tertiary Alcohol with N,N-Disubstituted Benzamide issue Issue: Over-addition of Grignard Reagent start->issue solution1 Solution 1: Switch to a Weinreb Amide issue->solution1 Most Effective solution2 Solution 2: Optimize Reaction Conditions (Low Temp, Stoichiometry) issue->solution2 sub Tertiary Benzamide (R-CONR'₂) intermediate Tetrahedral Intermediate sub->intermediate + R''MgX grignard Grignard Reagent (R''MgX) grignard->intermediate ketone Ketone (R-CO-R'') intermediate->ketone Workup (H₃O⁺) over_addition Tertiary Alcohol (R-C(OH)(R'')₂) ketone->over_addition + R''MgX, then H₃O⁺

References

Technical Support Center: Purification of Aromatic Amides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of aromatic amides.

Frequently Asked Questions (FAQs)

General Purity Assessment

Q1: How can I quickly assess the purity of my crude aromatic amide?

Thin-Layer Chromatography (TLC) is an indispensable technique for a rapid purity assessment. Spot your crude product, the starting materials (aromatic amine and acylating agent), and a co-spot (crude product mixed with starting materials) on a silica gel plate.[1] Developing the plate in an appropriate solvent system (e.g., hexane/ethyl acetate) will show the number of components in your crude mixture.[2] A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities, which may include unreacted starting materials.[1]

Q2: My aromatic amine starting material and amide product have very similar Rf values on TLC. How can I improve separation?

When dealing with closely related polarities, adjusting the solvent system is key.

  • Vary Polarity Gradually: Instead of large jumps, try incremental changes in your hexane/ethyl acetate ratio (e.g., from 7:3 to 8:2).

  • Change Solvents: Sometimes, a complete change of solvent system is more effective. Consider dichloromethane/methanol or toluene/acetone systems.[3][4]

  • Use a Staining Agent: Some impurities, like formamide, may not be UV-active.[3] Using a stain (e.g., potassium permanganate or p-anisaldehyde) can help visualize all components.

Recrystallization Issues

Q3: My aromatic amide won't crystallize from the solution; it's "oiling out." What should I do?

"Oiling out" occurs when the compound's solubility is too high or the solution cools too quickly.

  • Add More Solvent: The solution may be too concentrated. Add more of the hot solvent to ensure the compound is fully dissolved before cooling.

  • Slow Cooling: Allow the flask to cool to room temperature slowly, undisturbed, before moving it to an ice bath or refrigerator. Rapid cooling encourages oil formation.

  • Solvent System Change: The chosen solvent may be too good. Try a solvent system where the amide is less soluble at room temperature but soluble when hot.[5] Polar solvents like ethanol, acetone, or acetonitrile are often good choices for amides.[2]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic glass fragments can provide nucleation sites for crystal growth.

Q4: I've tried multiple solvents, but I can't find a single good solvent for recrystallization.

A two-solvent system is the solution. Find one solvent in which your amide is highly soluble (e.g., dichloromethane or acetone) and another in which it is poorly soluble (e.g., hexane or water).[4]

  • Dissolve your crude product in the minimum amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Chromatography Problems

Q5: My amide product is streaking or "tailing" on the silica gel column. How can I fix this?

Tailing is often caused by the interaction of polar functional groups, like the amide, with the acidic silica gel.

  • Add a Modifier: Add a small amount of a competing base, like triethylamine (~0.5-1%), to your eluent.[6] This neutralizes the acidic sites on the silica, improving the peak shape.

  • Change Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[6]

  • Check for Overloading: Loading too much sample onto the column can also cause poor separation and tailing.

Q6: My amide seems to be decomposing on the silica gel column, leading to low yield.

Silica gel is acidic and can hydrolyze sensitive amides.[2][7]

  • Deactivate the Silica: You can reduce the acidity of silica gel by pre-treating it with a base like triethylamine.[7]

  • Alternative Chromatography: Use a less harsh stationary phase like Florisil or alumina.[7]

  • Switch Purification Method: If the compound is particularly unstable, avoid column chromatography altogether and opt for recrystallization or acid-base extraction if applicable.[2]

Extraction & Work-up Challenges

Q7: How do I remove unreacted aromatic amine from my amide product?

An acid-base extraction is highly effective for this separation.[8][9] Amides are generally neutral, while aromatic amines are basic.

  • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a dilute aqueous acid, such as 1M HCl.[8]

  • The basic amine will react to form a water-soluble ammonium salt and move into the aqueous layer.[9][10][11]

  • The neutral amide will remain in the organic layer.

  • Separate the layers and wash the organic layer with water and brine before drying and concentrating.

Q8: How can I remove unreacted carboxylic acid or anhydride from my amide product?

Similar to removing amines, an acid-base extraction using a base is the standard method.[12]

  • Dissolve the crude mixture in an organic solvent.

  • Wash the organic layer with a dilute aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[8][11]

  • The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[10][13]

  • The neutral amide remains in the organic layer.

  • Separate, wash, dry, and concentrate the organic layer to recover the purified amide.

Troubleshooting Guides & Data Tables

Table 1: Common Impurities and Recommended Removal Methods
Impurity TypeCommon ExamplesRecommended Purification Method
Basic Unreacted Aromatic Amine (e.g., Aniline)Acid-Base Extraction (Wash with 1M HCl)[8][9]
Acidic Unreacted Carboxylic Acid, AnhydrideAcid-Base Extraction (Wash with 1M NaHCO₃)[8][11]
Neutral By-products from side reactionsColumn Chromatography, Recrystallization
Solvents DMF, DMSO, AcetonitrileHigh-vacuum evaporation, Aqueous washes
Table 2: Solubility of Example Aromatic Amides

This table provides a general guide. Solubility can vary based on substitution.

SolventBenzamideAcetanilide
Water Slightly Soluble (13.5 g/L at 25°C)[14]Sparingly soluble in cold, more in hot
Ethanol SolubleSoluble
Acetone SolubleSoluble
Dichloromethane SolubleSoluble
Hexane InsolubleSparingly Soluble
Toluene Sparingly SolubleSoluble

Experimental Protocols

Protocol 1: General Recrystallization of an Aromatic Amide
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of the crude product. An ideal solvent should dissolve the amide when hot but not when cold.

  • Dissolution: Place the crude amide in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely upon heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Acid-Base Extraction to Remove Amine Impurity
  • Dissolution: Dissolve the crude amide mixture (containing unreacted aromatic amine) in a suitable organic solvent (e.g., 50 mL of diethyl ether) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 1-2 minutes.[9]

  • Separation: Allow the layers to separate. The top layer is typically the organic phase (confirm miscibility), and the bottom is the aqueous phase containing the protonated amine salt.[8]

  • Drain Layers: Drain the lower aqueous layer.

  • Repeat Wash: Repeat the acid wash (steps 2-4) one more time to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the purified amide.

Visual Guides (Diagrams)

// Nodes start [label="Crude Aromatic Amide\n(Check Purity by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; is_solid [label="Is the Crude\nProduct a Solid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_soluble [label="Test Recrystallization\nSolubility", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallize [label="Perform\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Perform Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Consider Acid/Base\nExtraction to Remove\nIonic Impurities First", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> is_solid; is_solid -> is_soluble [label="Yes"]; is_solid -> chromatography [label="No (Oil)"]; is_soluble -> recrystallize [label="Good Solvent Found"]; is_soluble -> chromatography [label="No Suitable Solvent\n(or oils out)"]; is_soluble -> extraction [style=dashed, label="If TLC shows\nbasic/acidic\nstarting material"]; extraction -> is_solid [style=dashed]; recrystallize -> pure_product; chromatography -> pure_product; } .enddot Caption: Decision workflow for selecting a primary purification method.

// Nodes start [label="Impure Product on TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Spots correspond to\nStarting Materials?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; acid_base [label="Perform Acid-Base\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recheck_tlc1 [label="Re-check Purity\nby TLC", fillcolor="#FBBC05", fontcolor="#202124"]; other_spots [label="Unknown Spots\nPresent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="Perform Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; recheck_tlc2 [label="Re-check Purity\nby TLC", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_sm; check_sm -> acid_base [label="Yes (Acidic/Basic SM)"]; check_sm -> other_spots [label="No"]; acid_base -> recheck_tlc1; recheck_tlc1 -> other_spots; other_spots -> column [label="Yes"]; other_spots -> end [label="No"]; column -> recheck_tlc2; recheck_tlc2 -> end; } .enddot Caption: Troubleshooting logic for purifying a product with multiple impurities.

G

References

stability of benzamides under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzamide Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of benzamides under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My benzamide-containing compound is degrading in my aqueous experimental buffer. What is the likely cause?

A1: The most probable cause of degradation in aqueous buffers is the hydrolysis of the amide bond. Benzamides are susceptible to both acid-catalyzed and base-catalyzed hydrolysis, which breaks the amide bond to form benzoic acid and the corresponding amine or ammonia. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution. Amides are generally most stable at a neutral pH (around 7).

Q2: How do acidic and basic conditions affect the stability of benzamides?

A2: Both acidic and basic conditions accelerate the hydrolysis of benzamides.

  • Acidic Conditions (pH < 7): Acid catalysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1]

  • Basic Conditions (pH > 7): In basic solutions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the amide, leading to hydrolysis.[1]

Q3: What are the primary degradation products of benzamide hydrolysis?

A3: The hydrolysis of a benzamide yields a benzoic acid derivative and an amine or ammonia. For example, the hydrolysis of benzamide itself produces benzoic acid and ammonia.[1]

Q4: How can I minimize the degradation of my benzamide compound during experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible using a suitable buffer system.

  • Temperature: Perform experiments at lower temperatures (e.g., on ice) to reduce the rate of hydrolysis.

  • Solvent Choice: For stock solutions, use a dry, aprotic solvent such as DMSO or DMF and store at low temperatures (-20°C or -80°C). Prepare aqueous solutions fresh before use.

  • Minimize Time in Solution: Reduce the time your compound spends in aqueous solutions, especially under acidic or basic conditions.

Q5: What analytical techniques are suitable for monitoring the stability of my benzamide compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for assessing the stability of benzamides. A well-developed "stability-indicating" HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both over time. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid loss of parent compound in solution Hydrolysis due to acidic or basic pH of the medium.Check and adjust the pH of your solution to be as close to neutral as possible. Use a buffer to maintain a stable pH. Consider if any components of your media are inherently acidic or basic.
High temperature accelerating degradation.Conduct your experiment at a lower temperature. If possible, keep samples on ice.
Presence of catalytic species.Certain metal ions can catalyze hydrolysis. If your medium contains metal ions, consider using a chelating agent like EDTA if it does not interfere with your experiment.
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products.The primary degradation products of benzamide hydrolysis are the corresponding benzoic acid and amine. Check for peaks with retention times consistent with these species. Use LC-MS to identify the mass of the unknown peaks to aid in their identification.
Impurities in the starting material.Analyze a sample of the solid starting material to ensure its purity.
Precipitation of material from solution Low aqueous solubility of the benzamide or its degradation products.Prepare stock solutions in an organic solvent like DMSO or DMF before diluting into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experiment. Benzoic acid, a common degradation product, has low solubility in acidic aqueous solutions.
"Salting out" effect.High salt concentrations in your buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration.

Quantitative Data Summary

The stability of benzamides is highly dependent on pH, temperature, and the specific substituents on the molecule. While comprehensive kinetic data for all benzamides is not available, the following tables provide an overview of the expected trends and some reported kinetic data for benzamide hydrolysis.

Table 1: General Influence of Conditions on Benzamide Hydrolysis Rate

FactorEffect on Hydrolysis RateRationale
pH
Acidic (pH < 7)IncreasedAcid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Neutral (pH ≈ 7)MinimalAmides are generally most stable at or near neutral pH.
Basic (pH > 7)IncreasedThe hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon.
Temperature
IncreasedIncreasedThe rate of chemical reactions, including hydrolysis, generally increases with temperature.
DecreasedDecreasedLower temperatures slow down the rate of degradation.
Solvent
Protic (e.g., water, methanol)HigherProtic solvents can participate in the hydrolysis reaction.
Aprotic (e.g., DMSO, DMF)LowerAprotic solvents do not directly participate in hydrolysis, leading to greater stability.

Table 2: Illustrative Kinetic Data for Benzamide Hydrolysis

ConditionTemperature (°C)Rate Constant (k)Half-life (t½)Reference
0.1 M HCl100Varies with acid concentration-[2]
1.0 M HCl100Varies with acid concentration-[2]
0.1 M NaOH80-~20 hours (for benzamide in 0.4N NaOH/MeOH/Dioxane)[3]
pH 9 (Benzamidinium)Room Temp-300 days[3]
pH 11 (Benzamidinium)Room Temp-6 days[3]
pH 13 (Benzamidinium)Room Temp-15 hours[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Benzamide Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of a benzamide compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the benzamide compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N or 1 N HCl. Incubate at a specified temperature (e.g., 60°C) for several hours. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N or 1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for several hours. Sample at various time points and neutralize with HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% or 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for up to 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 24-48 hours. Also, heat a solution of the compound in a suitable solvent.

  • Photolytic Degradation: Expose a solution of the compound in a photostable container to UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.

  • If unknown degradation products are observed, use LC-MS to determine their molecular weights and aid in structure elucidation.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately assessing the stability of benzamides.

1. Instrument and Column:

  • Use a standard HPLC system with a UV detector.

  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase:

  • A gradient elution is often necessary to separate the parent compound from its more polar degradation products.

  • A typical mobile phase system consists of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be close to neutral) and an organic modifier (e.g., acetonitrile or methanol).

3. Method Validation:

  • The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

  • Specificity is demonstrated by showing that the peaks for the parent compound and its degradation products are well-resolved. This is often confirmed by peak purity analysis using a photodiode array (PDA) detector.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Benzamide_A Benzamide Protonated_Amide O-Protonated Benzamide Benzamide_A->Protonated_Amide + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H2O Products_A Benzoic Acid + NH4+ Tetrahedral_Intermediate_A->Products_A - H+ Benzamide_B Benzamide Tetrahedral_Intermediate_B Tetrahedral Intermediate Benzamide_B->Tetrahedral_Intermediate_B + OH- Products_B Benzoate + NH3 Tetrahedral_Intermediate_B->Products_B - H2O Final_Product_B Benzoic Acid Products_B->Final_Product_B + H3O+ (workup)

Caption: Mechanisms of acid and base-catalyzed benzamide hydrolysis.

Stability_Study_Workflow start Start: Benzamide Compound prepare_solutions Prepare Stock and Test Solutions start->prepare_solutions stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) prepare_solutions->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_evaluation Evaluate Data: - Quantify Parent and Degradants - Determine Degradation Rate analysis->data_evaluation identification Identify Degradants (LC-MS, NMR) data_evaluation->identification If unknown peaks end End: Stability Profile data_evaluation->end identification->end

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Degradation start Unexpected Degradation Observed check_pH Is the pH of the solution neutral? start->check_pH check_temp Is the experiment run at low temperature? check_pH->check_temp Yes adjust_pH Adjust pH to ~7 and use a buffer check_pH->adjust_pH No check_solvent Is the stock solution in an aprotic solvent? check_temp->check_solvent Yes lower_temp Lower the experimental temperature check_temp->lower_temp No prepare_fresh_stock Prepare fresh stock in dry aprotic solvent check_solvent->prepare_fresh_stock No re_evaluate Re-evaluate Stability check_solvent->re_evaluate Yes adjust_pH->re_evaluate lower_temp->re_evaluate prepare_fresh_stock->re_evaluate

Caption: Troubleshooting decision tree for unexpected benzamide degradation.

References

Technical Support Center: Scaling Up 2-Methylbenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Methylbenzamide (also known as o-toluamide) production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: The most common and industrially viable route for the synthesis of this compound is the hydrolysis of 2-methylbenzonitrile (o-tolunitrile). This method is often preferred for its relatively high yields and the availability of the starting material. The hydrolysis can be carried out under acidic or basic conditions. An alternative route is the reaction of o-toluoyl chloride with ammonia; however, this involves the handling of a reactive acid chloride.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: The primary safety concern is the management of exothermic reactions, particularly during the hydrolysis of o-tolunitrile, which generates significant heat.[1] Uncontrolled heat release can lead to a runaway reaction, posing a significant hazard.[1] Additionally, handling of corrosive reagents like strong acids or bases requires appropriate personal protective equipment (PPE) and containment measures. This compound itself is harmful if swallowed.[2]

Q3: How does the purity of the starting material, o-tolunitrile, affect the final product?

A3: The purity of o-tolunitrile is crucial for the quality of the final this compound. Impurities in the starting material can lead to the formation of undesired by-products, which may be difficult to remove during purification. This can result in a lower yield and purity of the final product. It is essential to use high-purity raw materials for a consistent and high-quality output.[3][4]

Q4: What are the typical by-products in this compound synthesis?

A4: During the hydrolysis of o-tolunitrile, the primary by-product is the corresponding carboxylic acid, 2-methylbenzoic acid, if the hydrolysis proceeds too far. Other potential impurities can arise from unreacted starting materials or side reactions involving impurities present in the raw materials.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Over-hydrolysis to 2-methylbenzoic acid. - Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Carefully control reaction time and temperature to minimize the formation of the carboxylic acid by-product. - Optimize the crystallization and filtration steps to reduce product loss in the mother liquor.
Poor Product Purity - Presence of unreacted o-tolunitrile. - Formation of 2-methylbenzoic acid. - Inefficient purification.- Ensure the reaction goes to completion. - Adjust reaction conditions to disfavor over-hydrolysis. - Recrystallize the crude product from a suitable solvent, such as hot water, to remove impurities.
Runaway Reaction / Poor Temperature Control - Inadequate heat removal capacity of the reactor. - Addition rate of reagents is too fast. - Inefficient stirring leading to localized hot spots.- Ensure the reactor's cooling system is sufficient for the scale of the reaction.[1] - Control the addition rate of reagents to manage the rate of heat generation.[1] - Use efficient agitation to ensure uniform temperature distribution throughout the reaction mixture.
Crystallization Issues (Oiling out, slow crystallization) - Improper solvent choice. - Solution is too concentrated or too dilute. - Rapid cooling.- Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures (e.g., water). - Adjust the solvent volume to achieve optimal supersaturation. - Allow the solution to cool slowly to promote the formation of well-defined crystals.

Experimental Protocols

Lab-Scale Synthesis of this compound via Hydrolysis of o-Tolunitrile

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • o-Tolunitrile

  • 30% Hydrogen Peroxide

  • 95% Ethanol

  • 6 N Sodium Hydroxide solution

  • 5% Sulfuric Acid

Procedure:

  • In a suitable round-bottom flask, combine o-tolunitrile, 30% hydrogen peroxide, and 95% ethanol.

  • Add 6 N sodium hydroxide solution to the mixture.

  • The reaction is exothermic; maintain the temperature between 40-50°C by external cooling.

  • After the initial exotherm subsides, continue to monitor the reaction until completion.

  • Once the reaction is complete, neutralize the warm mixture with 5% sulfuric acid.

  • Perform a steam distillation to remove any unreacted starting material and other volatile impurities.

  • Cool the hot residue to 20°C to crystallize the this compound.

  • Collect the crystals by suction filtration.

  • Wash the crystals with cold water.

  • The product can be further purified by recrystallization from hot water.

Parameter Value (Lab-Scale)
Reactant Ratio o-tolunitrile : 30% H₂O₂ : 6 N NaOH (molar ratio) should be optimized based on lab experiments.
Temperature 40-50 °C
Typical Yield 90-92%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification s1 1. Mix o-tolunitrile, H₂O₂, and Ethanol s2 2. Add NaOH solution s1->s2 s3 3. Control temperature (40-50°C) s2->s3 s4 4. Monitor reaction to completion s3->s4 w1 5. Neutralize with H₂SO₄ s4->w1 Reaction Complete w2 6. Steam Distillation w1->w2 w3 7. Cool to crystallize w2->w3 w4 8. Filter and wash crystals w3->w4 w5 9. Recrystallize from hot water w4->w5 end end w5->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_issues Identify Issue cluster_solutions Potential Solutions start Problem Encountered During Scale-up low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue thermal_runaway Thermal Runaway start->thermal_runaway crystallization_problem Crystallization Problem start->crystallization_problem sol_yield Optimize reaction time/temp Improve workup low_yield->sol_yield sol_purity Ensure complete reaction Recrystallize purity_issue->sol_purity sol_thermal Reduce addition rate Improve cooling/stirring thermal_runaway->sol_thermal sol_crystal Optimize solvent/cooling rate Adjust concentration crystallization_problem->sol_crystal

Caption: Troubleshooting decision tree for scaling up this compound production.

References

minimizing side reactions in 2-Methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-Methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method is the Schotten-Baumann reaction, which involves the acylation of ammonia (or an ammonium salt) with 2-methylbenzoyl chloride. This method is an example of nucleophilic acyl substitution. The reaction is typically performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound from 2-methylbenzoyl chloride?

A2: The main side reactions include:

  • Hydrolysis of 2-methylbenzoyl chloride: The acyl chloride can react with water to form the unreactive 2-methylbenzoic acid.[2]

  • Protonation of Ammonia: The hydrochloric acid (HCl) generated during the reaction can protonate the ammonia nucleophile, forming the non-reactive ammonium ion and halting the synthesis.[3]

  • Formation of 2-methylbenzonitrile: While less common under standard amidation conditions, dehydration of the this compound product to the corresponding nitrile can occur, particularly at excessively high temperatures or in the presence of dehydrating agents.

Q3: How critical is the quality of the starting materials?

A3: The purity of the starting materials is crucial for achieving high yield and purity. 2-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis, so it should be protected from moisture. The ammonia source should be of a suitable concentration and free from contaminants.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a frequent issue in this compound synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps & Solutions
Hydrolysis of 2-methylbenzoyl chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if the reaction is sensitive to water. Add the 2-methylbenzoyl chloride to the reaction mixture at a controlled rate, preferably at a low temperature (e.g., 0-5 °C), to minimize its reaction with any residual water.[2]
Incomplete reaction Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. Ensure the stoichiometry of the reactants is correct.
Protonation of ammonia Use a suitable base (e.g., aqueous sodium hydroxide, pyridine) in sufficient quantity to neutralize the HCl byproduct as it forms. This maintains the nucleophilicity of the ammonia.
Poor mixing in a biphasic system If using a two-phase system (e.g., an organic solvent and water), ensure vigorous and efficient stirring to maximize the interfacial area where the reaction occurs.
Product loss during workup Optimize the extraction process by performing multiple extractions with an appropriate organic solvent. When purifying by recrystallization, select a solvent system that maximizes crystal recovery.
Issue 2: Impure Final Product

The presence of impurities can affect the utility of the synthesized this compound. Below are common impurities and methods to avoid them.

Impurity Source Prevention and Removal
2-Methylbenzoic acid Hydrolysis of unreacted 2-methylbenzoyl chloride during the reaction or workup.Minimize water content in the reaction as described above. During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Unreacted 2-methylbenzoyl chloride Incomplete reaction.Ensure the reaction goes to completion by using a slight excess of the ammonia source and allowing for sufficient reaction time. Unreacted acyl chloride will likely be hydrolyzed to 2-methylbenzoic acid during aqueous workup.
Diacylation products Reaction of a second molecule of 2-methylbenzoyl chloride with the newly formed amide.This is generally less of an issue with a primary amide but can be minimized by using an excess of the ammonia source and avoiding a high concentration of the acyl chloride.

Experimental Protocols & Data

Optimizing Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters. Advanced optimization techniques, such as using a continuous flow reactor, have been shown to suppress side reactions like hydrolysis and improve yields.[2][4][5] In some optimized Schotten-Baumann reactions, yields can be improved from a baseline of 60-80% to over 90%.[6]

Parameter Effect on Yield and Purity Recommendation
Temperature Lower temperatures (0-5 °C) during the addition of the acyl chloride can reduce the rate of hydrolysis. Higher temperatures may be needed to drive the reaction to completion but can also increase the rate of side reactions.Add 2-methylbenzoyl chloride at a low temperature, then allow the reaction to proceed at room temperature or with gentle heating while monitoring via TLC.
Solvent The choice of solvent affects the solubility of reactants and can influence the reaction rate. A biphasic system (e.g., dichloromethane and water) is common for the Schotten-Baumann reaction.Dichloromethane or diethyl ether are suitable organic solvents for the organic phase.[2]
Base The base is critical for neutralizing HCl. Inorganic bases like NaOH are cost-effective, while organic bases like pyridine can also be used.Use at least a stoichiometric amount of base relative to the 2-methylbenzoyl chloride.
Stirring Rate In a biphasic system, a high stirring rate is essential for bringing the reactants into contact and achieving a reasonable reaction rate.Use vigorous mechanical or magnetic stirring.
General Experimental Protocol for this compound Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a concentrated aqueous solution of ammonia. Cool the flask in an ice bath.

  • Reaction: Slowly add a solution of 2-methylbenzoyl chloride in a suitable organic solvent (e.g., diethyl ether) to the stirred ammonia solution via the dropping funnel. The reaction is exothermic and a white precipitate of this compound will form.[3]

  • Completion: After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes to ensure the reaction goes to completion.

  • Isolation: Filter the crude product using vacuum filtration.

  • Washing: Wash the precipitate with cold water to remove unreacted ammonia and ammonium chloride.

  • Purification: Recrystallize the crude product from hot water or an appropriate organic solvent to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Visualizations

Experimental Workflow

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with concentrated ammonia solution B Cool flask in ice bath A->B C Slowly add 2-methylbenzoyl chloride solution B->C D Stir vigorously for 15-30 minutes C->D E Filter crude product D->E F Wash with cold water E->F G Recrystallize from appropriate solvent F->G H Dry purified crystals G->H

General workflow for this compound synthesis.
Reaction Pathways

G Ammonia Ammonia (NH3) This compound This compound (Product) Ammonia->this compound HCl HCl Water Water (H2O) 2-Methylbenzoic_acid 2-Methylbenzoic Acid (Side Product) Water->2-Methylbenzoic_acid 2-methylbenzoyl_chloride 2-methylbenzoyl_chloride 2-methylbenzoyl_chloride->2-Methylbenzoic_acid Side Reaction (Hydrolysis)

Desired and primary side reaction pathways.
Troubleshooting Decision Tree

G start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity impure_reagents Use purified/fresh reagents check_purity->impure_reagents Impure reagents_ok Reagents OK check_purity->reagents_ok Pure check_conditions Review Reaction Conditions temp_control Optimize Temperature (e.g., low temp addition) check_conditions->temp_control Temp Issue stirring Ensure Vigorous Stirring check_conditions->stirring Mixing Issue base Verify Base Stoichiometry check_conditions->base Base Issue conditions_ok Conditions OK check_conditions->conditions_ok No obvious issue check_workup Analyze Workup & Purification extraction Optimize Extraction (e.g., more extractions) check_workup->extraction Loss during extraction recrystallization Change Recrystallization Solvent check_workup->recrystallization Poor recovery from recrystallization workup_ok Workup OK check_workup->workup_ok No obvious issue final_product Improved Yield & Purity impure_reagents->final_product reagents_ok->check_conditions temp_control->final_product stirring->final_product base->final_product conditions_ok->check_workup extraction->final_product recrystallization->final_product

Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities in crude this compound largely depend on the synthetic route employed.

  • From 2-Methylbenzoyl chloride and ammonia: The primary impurities are typically unreacted 2-methylbenzoyl chloride and its hydrolysis product, 2-methylbenzoic acid.

  • From 2-Methylbenzoic acid via an activated intermediate: Unreacted 2-methylbenzoic acid is a common impurity.

  • General Byproducts: In some cases, small amounts of N-(2-methylbenzoyl)-2-methylbenzamide (a diacylated byproduct) may form if the reaction conditions are not carefully controlled.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often the more straightforward and scalable method for crystalline solids like this compound.

Q3: My this compound is an oil and won't crystallize. What should I do?

A3: If your product is an oil, it is likely due to the presence of significant impurities that are depressing the melting point. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. The partially purified product should then be a solid that can be further purified by recrystallization.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purity of your fractions. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate this compound from its less polar and more polar impurities. The spots can be visualized under a UV lamp.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Product does not dissolve in the hot solvent. The solvent is not suitable, or an insufficient amount is being used.Select a more appropriate solvent. For this compound, hot water is a good starting point. Ensure you are using a sufficient volume of boiling solvent.
Product "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the impure product, or the solution is supersaturated.Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble. Allow the solution to cool more slowly.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the solvent at low temperatures.Concentrate the solution by carefully boiling off some of the solvent. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Seeding the solution with a tiny crystal of pure this compound can also initiate crystallization.
Low recovery of pure product. Too much solvent was used for dissolution or washing. The product has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The chosen solvent does not effectively discriminate between the product and the impurity.A second recrystallization may be necessary. Alternatively, try a different solvent or a mixed solvent system. If impurities persist, column chromatography may be required.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of spots on TLC. The eluent system is not optimal.Adjust the polarity of the eluent. For non-polar impurities, decrease the polarity (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). For polar impurities, a slight increase in polarity may be needed. An ideal Rf value for the product is typically between 0.3 and 0.5 for good separation.[1]
The product is streaking on the TLC plate or not moving from the baseline. The compound is too polar for the eluent, or it is interacting strongly with the acidic silica gel.Increase the polarity of the eluent system. If streaking persists, it is likely due to the amide's basicity. Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
Low recovery of the product from the column. The product is irreversibly adsorbed onto the silica gel.Use a less acidic stationary phase like alumina, or deactivate the silica gel by flushing the column with the eluent containing a basic modifier (e.g., triethylamine) before loading the sample.
Cracks or channels appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently add the eluent to the top of the column to avoid disturbing the packed bed.

Quantitative Data Summary

The following table summarizes key physical properties and purification data for this compound.

PropertyValueReference
Melting Point 141-142 °C[2]
Solubility in Hot Water Soluble (approx. 10 g / 100 mL)[2]
Solubility in Cold Water Insoluble[2]
Solubility in Alcohol Very Soluble[2]
Typical Recrystallization Recovery (from water) ~92%[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

This protocol is adapted from a procedure in Organic Syntheses.[2]

  • Dissolution: In an Erlenmeyer flask, for every 10 grams of crude this compound, add 100 mL of water. Heat the mixture to boiling with stirring to completely dissolve the solid. If insoluble impurities are present, proceed to the next step. If not, proceed to step 3.

  • Hot Filtration (Optional): If insoluble impurities are observed in the boiling solution, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter by continuing to draw a vacuum. For complete drying, transfer the crystals to a watch glass and let them dry in a fume hood or a desiccator. A recovery of approximately 92% of pure this compound with a melting point of 141-141.5 °C can be expected.[2]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for this compound.[1] If the spot streaks, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude_2_Methylbenzamide Crude this compound Recrystallize Attempt Recrystallization (e.g., from hot water) Crude_2_Methylbenzamide->Recrystallize Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Success Impure_Solid Product Still Impure Recrystallize->Impure_Solid Failure Oils_Out Product Oils Out Recrystallize->Oils_Out Failure Column_Chromatography Perform Column Chromatography Impure_Solid->Column_Chromatography Oils_Out->Column_Chromatography Pure_Fractions Combine Pure Fractions & Evaporate Solvent Column_Chromatography->Pure_Fractions Pure_Fractions->Recrystallize Further Purification (Optional) Pure_Solid_2 Pure Solid Product Pure_Fractions->Pure_Solid_2 Final Product

Caption: Workflow for troubleshooting the purification of crude this compound.

References

dealing with byproduct formation in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with byproduct formation during benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: Benzamide is commonly synthesized via three main routes:

  • From Benzoyl Chloride: This method, often performed under Schotten-Baumann conditions, involves the reaction of benzoyl chloride with an amine like ammonia. It is a widely used technique in organic chemistry.[1]

  • From Benzoic Acid: Benzoic acid can be converted to a more reactive species, such as an acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with an amine.[1][2] Direct condensation with an amine is challenging due to the formation of unreactive carboxylate salts.[1]

  • From Benzonitrile: The hydrolysis of benzonitrile is another effective method to produce benzamide.[1]

Q2: What are the typical byproducts observed in benzamide synthesis?

A2: Byproduct formation is a common challenge. The most frequently encountered byproducts include:

  • Benzoic Acid: This can form from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself, especially under harsh reaction or workup conditions.[1]

  • Ammonium Chloride: When ammonia is the amine source, it can react with acidic byproducts like hydrochloric acid (generated from benzoyl chloride) to form ammonium chloride.[1]

  • N-Benzoylbenzamide: This diacylated byproduct can form if the reaction conditions are not carefully controlled, particularly with the use of a strong base or high temperatures.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzoyl chloride, benzoic acid, or the starting amine in the product mixture.[1]

Q3: How can I purify my crude benzamide product?

A3: Recrystallization is a common and effective method for purifying crude benzamide.[1] The choice of solvent is critical, with hot water being a frequently suitable option. The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals, which are then collected by filtration.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during benzamide synthesis and provides potential solutions.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Strategy
Hydrolysis of Benzoyl Chloride Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[3] Add benzoyl chloride slowly to the reaction mixture.
Incomplete Reaction Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a moderate increase in reaction temperature, but be mindful of potential byproduct formation.[4]
Suboptimal Stoichiometry Use a slight excess of the amine to ensure the complete consumption of the benzoyl chloride.[5]
Product Loss During Workup Ensure complete precipitation of the product before filtration; cooling the reaction mixture in an ice bath can help.[1] Minimize the amount of cold solvent used for washing the filtered product to avoid significant dissolution.[1]
Issue 2: Presence of Benzoic Acid Impurity
Potential Cause Troubleshooting Strategy
Hydrolysis of Benzoyl Chloride or Benzamide During workup, wash the crude product with a dilute base solution (e.g., 5% sodium bicarbonate) to convert benzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.[1][3]
Incomplete Reaction of Benzoic Acid (as starting material) Ensure the activating agent (e.g., thionyl chloride) is added in sufficient quantity and that the activation step is complete before adding the amine.[1]
Degraded Benzoyl Chloride Use freshly distilled or a new bottle of benzoyl chloride to minimize the presence of benzoic acid from storage.[6]
Issue 3: Formation of N-Benzoylbenzamide (Diacylated Product)
Potential Cause Troubleshooting Strategy
Use of a Strong Base or High Temperatures Employ a milder base and carefully control the reaction temperature.[1]
Incorrect Stoichiometry Avoid using a large excess of benzoyl chloride. A stoichiometric amount or a slight excess of the amine is recommended.[1][6]
Rapid Addition of Acylating Agent Add the benzoyl chloride dropwise to the amine solution to maintain a low concentration of the acylating agent, which favors mono-acylation.[6]
Issue 4: Oily Product Instead of a Solid Precipitate
Potential Cause Troubleshooting Strategy
Presence of Significant Impurities Attempt to purify a small sample by recrystallization to see if a solid product can be obtained. Analyze the oily product using techniques like NMR or mass spectrometry to identify the major components and guide further troubleshooting.[1]
Incomplete Reaction or Excess Solvent Ensure the reaction has gone to completion. If the product is highly soluble in the reaction solvent, consider removing the solvent under reduced pressure and then attempting recrystallization from a different solvent system.

Data Presentation

Table 1: Effect of Temperature on the Yield of 2-amino-N-benzylbenzamide Synthesis [1]

Temperature (°C)SolventCrude Yield (%)
75Water66.2
100Water68.7
125Water67.3
150Water66.2
175Water63.5
200Water60.1
75Ethyl Acetate78.4
100Ethyl Acetate85.2
125Ethyl Acetate83.1
150Ethyl Acetate80.5
175Ethyl Acetate77.9
200Ethyl Acetate75.3

Table 2: Effect of Reaction Time on the Yield and Purity of 2-amino-N-benzylbenzamide Synthesis in Ethyl Acetate at 100°C [1]

Reaction Time (minutes)Crude Yield (%)Product Purity (%)
275.892.3
581.289.1
1085.286.5
1588.184.7

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions) [1]

  • In a conical flask, prepare a solution of aqueous ammonia.

  • Slowly add benzoyl chloride to the ammonia solution with vigorous shaking. The reaction is exothermic, so cooling the flask in an ice bath is recommended.[1]

  • Continue shaking for approximately 15-20 minutes after the addition of benzoyl chloride is complete.[1]

  • A white precipitate of crude benzamide will form.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.[1]

  • Purify the crude benzamide by recrystallization from hot water.

  • Dry the purified crystals to obtain the final product.

Protocol 2: Synthesis of Benzamide from Benzoic Acid via Thionyl Chloride [2]

  • Place benzoic acid in a reaction vessel.

  • Add a dehydrating agent such as thionyl chloride (SOCl₂) to convert benzoic acid to benzoyl chloride. This step should be performed in a fume hood as it releases acidic gases.

  • After the conversion is complete (indicated by the cessation of gas evolution), carefully remove the excess thionyl chloride, often by distillation.

  • In a separate flask, prepare a solution of ammonia.

  • Slowly add the crude benzoyl chloride to the ammonia solution with stirring and cooling.

  • Isolate the precipitated benzamide by filtration, wash with cold water, and recrystallize from hot water.

Protocol 3: Hydrolysis of Benzonitrile to Benzamide [7]

  • Add benzonitrile and a suitable hydrolysis agent (e.g., an aqueous solution of a strong base or acid) to a reaction vessel with a stir bar.

  • Heat the reaction mixture with stirring. For example, using a potassium hydroxide solution at 150°C for 0.5 hours.[7]

  • After cooling to ambient temperature, the resulting precipitate is collected by filtration.

  • Wash the precipitate with ice water and dry it in a vacuum oven.

  • The filtrate can be evaporated under reduced pressure and the residue purified by silica gel column chromatography to recover more product.[7]

Protocol 4: Recrystallization of Benzamide from Hot Water [1]

  • Place the crude benzamide in an Erlenmeyer flask.

  • Add a minimum amount of hot water to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the pure benzamide crystals by vacuum filtration and wash them with a small amount of cold water.

  • Dry the crystals thoroughly.

Visualizations

Byproduct_Formation_Pathways BenzoylChloride Benzoyl Chloride Benzamide Benzamide (Desired Product) BenzoylChloride->Benzamide Reaction with Ammonia BenzoicAcid Benzoic Acid (Byproduct) BenzoylChloride->BenzoicAcid Hydrolysis Ammonia Ammonia Ammonia->Benzamide N_Benzoylbenzamide N-Benzoylbenzamide (Byproduct) Benzamide->N_Benzoylbenzamide Further Acylation H2O Water/Moisture H2O->BenzoicAcid ExcessBenzoylChloride Excess Benzoyl Chloride ExcessBenzoylChloride->N_Benzoylbenzamide

Byproduct formation pathways in benzamide synthesis.

Troubleshooting_Workflow Start Benzamide Synthesis Experiment Analysis Analyze Crude Product (TLC, NMR, etc.) Start->Analysis Troubleshoot Identify Issue Analysis->Troubleshoot Pure Product is Pure and Yield is High End Successful Synthesis Pure->End Troubleshoot->Pure No Issues LowYield Low Yield Troubleshoot->LowYield Low Yield BenzoicAcidImpurity Benzoic Acid Impurity Troubleshoot->BenzoicAcidImpurity Impurity Detected DiacylImpurity N-Benzoylbenzamide Impurity Troubleshoot->DiacylImpurity Impurity Detected OilyProduct Oily Product Troubleshoot->OilyProduct Physical State Issue OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) LowYield->OptimizeConditions Purification Modify Purification Protocol (e.g., Base Wash) BenzoicAcidImpurity->Purification DiacylImpurity->OptimizeConditions OilyProduct->Purification OptimizeConditions->Start Re-run Experiment Purification->Start Re-run Experiment

A logical workflow for troubleshooting benzamide synthesis.

References

Technical Support Center: Optimizing Coupling Reactions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzamides via common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for synthesizing benzamides?

A1: The most prevalent methods for benzamide synthesis include:

  • Amide coupling using activating agents: This involves the reaction of a carboxylic acid and an amine in the presence of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (1-Hydroxybenzotriazole).[1][2][3]

  • Schotten-Baumann reaction: This method utilizes an acyl chloride and an amine under basic conditions.[4]

  • Palladium-catalyzed cross-coupling reactions: For more complex benzamides, reactions like the Buchwald-Hartwig amination (coupling of an aryl halide with an amide) and the Suzuki-Miyaura coupling (coupling of an aryl halide with a boron-containing reagent) are employed to form C-N or C-C bonds.[5][6][7]

Q2: My amide coupling reaction using HATU/DIPEA is giving a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in HATU-mediated couplings are common and can stem from several factors.[8] A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Inadequate Activation of Carboxylic Acid: Ensure your HATU reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with HATU and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine.[9][10]

  • Moisture in the Reaction: Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried. Moisture can hydrolyze the activated ester intermediate.[11]

  • Suboptimal Reaction Conditions: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial. However, be mindful of potential side reactions at elevated temperatures.[8] The choice of base is also critical; sterically hindered bases like DIPEA or 2,6-lutidine are preferred to minimize side reactions.[8]

  • Poor Quality of Starting Materials: Use freshly purified reagents. Ensure the amine is free of moisture.[4]

Q3: I am observing significant epimerization in my chiral benzamide synthesis. How can I minimize this?

A3: Epimerization, or racemization, is a critical concern when synthesizing chiral benzamides, particularly from amino acid derivatives. The primary cause is the formation of an oxazolone intermediate.[12] To mitigate this:

  • Choice of Coupling Reagent and Additives: Reagents like HATU are designed to suppress racemization. The inclusion of additives like HOBt or HOAt is also known to reduce epimerization.[12]

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Elevated temperatures can increase the rate of epimerization.[12]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA. Stronger, more nucleophilic bases can promote oxazolone formation.[12]

Q4: How can I effectively remove the urea byproduct when using EDC as a coupling reagent?

A4: The water-soluble nature of the urea byproduct from EDC is a key advantage. It can typically be removed by performing an aqueous workup.[4] Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a dilute acid solution (e.g., 1M HCl) followed by a saturated sodium bicarbonate solution and brine.[4] For products that are also water-soluble, alternative purification techniques like column chromatography or solid-phase extraction (SPE) may be necessary.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Amide Coupling Reactions
Potential CauseSuggested Solution
Poor Reagent Quality Use fresh, high-purity coupling reagents (e.g., HATU, EDC) and additives (e.g., HOBt).[8] Ensure starting carboxylic acid and amine are pure and dry.[4]
Presence of Moisture Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Extend the reaction time or gently increase the temperature. Monitor reaction progress by TLC or LC-MS.[4]
Suboptimal Stoichiometry Use a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents of HATU or EDC).[1] A slight excess of the amine (1.1-1.2 equivalents) can also be beneficial.[4]
Incorrect Order of Addition For HATU couplings, pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine.
Inappropriate Base Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. Ensure sufficient equivalents of the base are used (typically 2-3 equivalents).
Poor Solubility If reactants are not fully dissolved, switch to a more suitable solvent (e.g., from DCM to DMF).
Issue 2: Formation of Significant Side Products
Side ProductPotential CauseSuggested Solution
Homocoupling of Boronic Acid (Suzuki) Suboptimal ligand or base.Screen different phosphine ligands and bases. Ensure proper degassing of the reaction mixture.[13][14]
Dehalogenation (Buchwald-Hartwig/Suzuki) Inefficient oxidative addition or premature reductive elimination.Optimize the ligand and palladium source. Consider a milder base.[13][15]
Guanidinium Byproduct (HATU/HBTU) Reaction of the coupling reagent with the amine.Pre-activate the carboxylic acid before adding the amine. Use a sterically hindered base like 2,6-lutidine.[12]
N-Acylurea (EDC/DCC) Rearrangement of the O-acylisourea intermediate.Add HOBt or HOAt to trap the activated ester and prevent this side reaction.[16]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for HATU-Mediated Benzamide Synthesis
Carboxylic AcidAmineHATU (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Benzoic AcidBenzylamine1.1DIPEA (2.0)DMF25295
4-Nitrobenzoic AcidAniline1.22,6-Lutidine (2.5)DCM25488
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamide1.0DIPEA (5.0)DMF23538[1]
Table 2: Comparison of Coupling Reagents for a Model Amide Synthesis[1]
Coupling Reagent (eq.)Additive (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
HATU (1.0)-DIPEA (5.0)DMF23538
DCC (2.0)DMAP (1.0)-CH₂Cl₂23428
EDC (2.0)-DIPEA (5.0)ACN234219
EDC (1.0)DMAP (1.0), HOBt (0.1)DIPEA (5.0)ACN231491
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines (Solvent-Free)[17]
Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (eq.)Temp (°C)Time (h)Yield (%)
BromobenzeneDiphenylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)1102499
4-ChlorotolueneMorpholinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)1101298
2-BromotolueneN-MethylanilinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)1101299
Table 4: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid[13][18]
Aryl HalidePd Catalyst (mol%)LigandBase (eq.)SolventTemp (°C)Time (h)Yield (%)
IodobenzenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)Toluene/H₂O100295
BromobenzenePd(dppf)Cl₂ (3)-K₃PO₄ (3)Dioxane801292
4-BromoacetophenonePdCl₂/SMI (cat.)-K₂CO₃ (5)H₂OReflux0.598[17]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using HATU
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).[8]

  • Solvent and Base Addition: Add anhydrous DMF or DCM. To this mixture, add a sterically hindered base such as DIPEA (2.0-3.0 equivalents).[8][9]

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in DMF.[4]

  • Cooling and Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 equivalents).[4]

  • EDC Addition: Slowly add EDC·HCl (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[4]

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[4]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).[18]

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the amide or amine (1.1-1.2 equivalents), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).[18]

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the specified time (4-24 hours).[18]

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).[19][20]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[19][20]

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (usually 80-100 °C) for 2-24 hours, monitoring by TLC or GC/LC-MS.[19]

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[19]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[19]

Visualizations

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Amide Amide (R-CONHR') ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Amine (R'-NH₂) Base Base (e.g., DIPEA)

Mechanism of HATU-mediated amide bond formation.

Troubleshooting_Workflow Start Low/No Yield Observed CheckReagents Check Reagent Quality & Anhydrous Conditions? Start->CheckReagents UseFresh Use Fresh Reagents & Dry Solvents CheckReagents->UseFresh Yes CheckConditions Check Reaction Conditions (Temp, Time, Base)? CheckReagents->CheckConditions No UseFresh->CheckConditions OptimizeConditions Optimize Temp, Time, & Base Stoichiometry CheckConditions->OptimizeConditions Yes CheckStoichiometry Check Stoichiometry & Order of Addition? CheckConditions->CheckStoichiometry No OptimizeConditions->CheckStoichiometry AdjustStoichiometry Adjust Stoichiometry & Pre-activate Acid CheckStoichiometry->AdjustStoichiometry Yes Consult Consult Senior Chemist / Technical Support CheckStoichiometry->Consult No AdjustStoichiometry->Consult

Troubleshooting workflow for low yield in coupling reactions.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)(X) Pd0->OxAdd AmineComplex [LₙPd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineComplex AmidoComplex LₙPd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex AmidoComplex->Pd0 OA_label->OxAdd Ar-X RE_label->Pd0 Ar-NR'R'' Deprot_label->AmidoComplex - Base-H⁺ LigandEx_label->AmineComplex + HNR'R''

Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar¹)(X) Pd0->OxAdd Transmetal LₙPd(II)(Ar¹)(Ar²) OxAdd->Transmetal Transmetal->Pd0 OA_label->OxAdd Ar¹-X TM_label->Transmetal Ar²-B(OR)₂ RE_label->Pd0 Ar¹-Ar²

Catalytic cycle of the Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Analysis of 2-Methylbenzamide and 4-Methylbenzamide in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Methylbenzamide and 4-Methylbenzamide

This compound and 4-Methylbenzamide are structural isomers, differing only in the position of the methyl group on the benzamide core. This seemingly minor structural variation can significantly impact their physicochemical properties and, consequently, their interactions with biological targets. Understanding these differences is crucial for elucidating their potential therapeutic applications and structure-activity relationships (SAR).

Biological Activity Profile of this compound

Information on the specific biological activities of this compound is limited in publicly available research. It is primarily documented as a chemical intermediate in the synthesis of other compounds. Further investigation is required to characterize its potential biological effects.

Biological Activity Profile of 4-Methylbenzamide

4-Methylbenzamide has been more extensively studied, particularly as a scaffold for the development of protein kinase inhibitors with potential anticancer activity.

Anticancer and Kinase Inhibition Potential of 4-Methylbenzamide Derivatives

Several studies have focused on derivatives of 4-Methylbenzamide as potential inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, a novel class of potential protein kinase inhibitors incorporating a 4-methylbenzamide linker has been synthesized and evaluated for anticancer activity.[1] While specific IC50 values for the parent 4-Methylbenzamide are not provided in these studies, the data for its derivatives highlight the potential of this scaffold in targeting cancer cells.

One study reported that derivatives of 4-methylbenzamide exhibited inhibitory activity against various cancer cell lines, with IC50 values in the micromolar range.[1] For example, certain derivatives showed inhibitory activity against the K562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia) cell lines.[1] These derivatives were also shown to inhibit receptor tyrosine kinases such as PDGFRα and PDGFRβ.[1]

Proposed Comparative Study: this compound vs. 4-Methylbenzamide

To address the current knowledge gap, a direct comparative study of this compound and 4-Methylbenzamide is proposed. The following sections outline a framework for such an investigation.

Data Presentation: A Template for Comparative Analysis

The following table is a template for summarizing quantitative data from proposed biological assays.

Biological AssayTarget/Cell LineThis compound (IC50/EC50/MIC)4-Methylbenzamide (IC50/EC50/MIC)
Cytotoxicity MCF-7 (Breast Cancer)To be determinedTo be determined
A549 (Lung Cancer)To be determinedTo be determined
HEK293 (Normal Kidney)To be determinedTo be determined
Enzyme Inhibition e.g., Cyclooxygenase-2 (COX-2)To be determinedTo be determined
e.g., Tyrosine Kinase (e.g., EGFR)To be determinedTo be determined
Antimicrobial Activity Staphylococcus aureusTo be determinedTo be determined
Escherichia coliTo be determinedTo be determined

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compounds that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and 4-Methylbenzamide

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound and 4-Methylbenzamide in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Enzyme Inhibition Assay (e.g., Cyclooxygenase-2)

This assay measures the ability of the compounds to inhibit the activity of a specific enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • This compound and 4-Methylbenzamide

  • Positive control inhibitor (e.g., Celecoxib)

  • Detection reagents (specific to the assay kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compounds or control.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to the control and determine the IC50 values.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Compound & Cell Preparation cluster_assays Biological Assays cluster_analysis Data Analysis C1 This compound Stock Cytotoxicity Cytotoxicity Assay (MTT) C1->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., COX-2) C1->Enzyme Antimicrobial Antimicrobial Assay (MIC Determination) C1->Antimicrobial C2 4-Methylbenzamide Stock C2->Cytotoxicity C2->Enzyme C2->Antimicrobial Cells Cell Culture (MCF-7, A549, HEK293) Cells->Cytotoxicity IC50 IC50/MIC Determination Cytotoxicity->IC50 Enzyme->IC50 Antimicrobial->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Proposed experimental workflow for the comparative analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase Tyrosine Kinase Receptor->Kinase Activation Pathway Downstream Signaling (e.g., MAPK/ERK) Kinase->Pathway Transcription Transcription Factors Pathway->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2/4-Methylbenzamide? Inhibitor->Kinase Inhibition

Caption: Hypothetical signaling pathway potentially modulated by methylbenzamides.

References

A Comparative Guide to the Structure-Activity Relationship of Methylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positioning of a methyl group on the benzamide scaffold—whether ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. While direct, comprehensive comparative studies on the biological activities of these three specific isomers are limited in publicly available literature, this guide synthesizes established structure-activity relationship (SAR) principles from research on related benzamide derivatives to project potential differences in their biological effects. This document is intended to guide future research and drug discovery efforts by providing a comparative framework, relevant experimental protocols, and visualizations of key concepts.

Physicochemical and Conformational Differences

The location of the methyl group affects the molecule's steric and electronic properties. Theoretical and NMR studies of substituted benzamides suggest that the conformation of the amide group relative to the benzene ring is a critical factor in receptor binding and biological activity.

  • Ortho-Methylbenzamide: The methyl group in the ortho position can cause steric hindrance, potentially forcing the amide group out of the plane of the benzene ring. This conformational change can significantly impact how the molecule interacts with a biological target.

  • Meta-Methylbenzamide: The meta position generally has a smaller steric effect on the amide group, allowing for greater conformational flexibility. Its electronic influence is primarily inductive.

  • Para-Methylbenzamide: The para position minimizes steric hindrance and allows for the full electronic effect (hyperconjugation) of the methyl group to be exerted on the aromatic ring, which can influence binding affinity.

A comparative analysis of nitrobenzamide isomers has shown that the para-isomer exhibits a higher melting point due to more efficient crystal lattice packing, a principle that may also apply to methylbenzamide isomers[1]. Spectroscopic techniques like NMR are crucial for distinguishing between these isomers due to the different chemical shifts of the aromatic protons[1].

Comparative Biological Activity: A Focus on Antifungal Properties

Table 1: Antifungal Activity of a 2-Methylbenzamide Derivative

Compound IDStructureTarget FungiEC50 (µg/mL)
6b N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]-2-methylbenzamideAlternaria alternata>50
Alternaria solani>50
Fusarium graminearum>50
Magnaporthe grisea>50
Cercospora lunata>50
Fusarium solani>50

Data extracted from a study on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives[2][3].

In this particular study, the this compound derivative (6b) did not show significant antifungal activity against the tested strains compared to other halogenated derivatives, which demonstrated that the presence of fluorine or chlorine on the benzene ring remarkably improved activity[2][3]. This underscores the importance of substituent effects in SAR studies.

Based on general SAR principles, one might hypothesize the following for the meta and para isomers in a similar context:

  • 3-Methylbenzamide Derivative: With reduced steric hindrance compared to the ortho isomer, it might adopt a more favorable conformation for binding to the target enzyme, potentially leading to improved activity.

  • 4-Methylbenzamide Derivative: The electronic contribution of the para-methyl group could influence the binding affinity. In a series of 4-methylbenzamide derivatives containing purine moieties, significant anticancer activity was observed, highlighting the potential of this scaffold[4].

Potential Therapeutic Applications

Benzamide derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: As demonstrated by derivatives of 4-methylbenzamide[4].

  • Herbicides and Insecticides: Various benzamide structures have shown potential in agricultural applications[5][6][7][8].

  • Enzyme Inhibitors: Benzamides are known to inhibit various enzymes, and their potency is often measured by IC50 values[9][10][11][12].

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum: A standardized suspension of the test fungus is prepared in a suitable broth, such as RPMI-1640.

  • Compound Dilution: The methylbenzamide isomers are dissolved in a solvent like DMSO and then serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: The fungal suspension is added to each well containing the diluted compounds.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth. The EC50, the concentration that inhibits 50% of fungal growth, can be determined by measuring the optical density and fitting the data to a dose-response curve.

This protocol can be adapted for various enzymes to determine the IC50 value of the methylbenzamide isomers.

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and buffer. The methylbenzamide isomers are dissolved in DMSO to create stock solutions.

  • Assay Setup: In a 96-well plate, add the enzyme and various concentrations of the test compounds. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Signal Detection: Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[11].

Visualizations

The following diagram illustrates the fundamental relationship between chemical structure, physicochemical properties, and biological activity in the context of SAR studies.

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity ortho Ortho-Methylbenzamide sterics Steric Hindrance ortho->sterics High electronics Electronic Effects ortho->electronics meta Meta-Methylbenzamide meta->sterics Moderate meta->electronics para Para-Methylbenzamide para->sterics Low para->electronics conformation Conformation sterics->conformation electronics->conformation binding Target Binding Affinity conformation->binding efficacy Efficacy (e.g., IC50, EC50) binding->efficacy Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesize Isomers (ortho, meta, para) purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization primary_screen Primary Assay (e.g., Antifungal Screen) characterization->primary_screen secondary_screen Secondary Assay (e.g., Enzyme Inhibition) primary_screen->secondary_screen dose_response Dose-Response Curves (IC50/EC50 Determination) secondary_screen->dose_response sar_analysis Structure-Activity Relationship Analysis dose_response->sar_analysis conclusion Identify Lead Isomer(s) sar_analysis->conclusion

References

The Strategic Advantage of Ortho-Substitution: Why 2-Methylbenzamide is a Preferred Reagent in Directed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the vast arsenal of chemical building blocks, substituted benzamides play a pivotal role as precursors to a wide array of pharmaceuticals and complex organic molecules. This guide provides a comparative analysis of 2-methylbenzamide against its isomers (3-methylbenzamide and 4-methylbenzamide) and unsubstituted benzamide, with a focus on its unique advantages in regioselective synthesis, supported by experimental principles and spectroscopic data.

The primary reason for the preferential use of this compound in certain synthetic contexts lies in a powerful organometallic reaction known as Directed ortho-Metalation (DoM) . In this reaction, a strong base, typically an organolithium reagent, is used to deprotonate a proton on the aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG). The amide functional group is one of the most powerful DMGs, effectively directing this deprotonation to the C2 and C6 positions of the benzene ring.

The strategic placement of a methyl group at the 2-position (ortho) in this compound introduces a significant steric blockade. This "ortho effect" prevents deprotonation at the C2 position, thereby directing the metalation exclusively to the C6 position. This high degree of regioselectivity is a significant advantage in multi-step syntheses where precise control over substituent placement is paramount. In contrast, benzamide and its meta- and para-methylated isomers, which have both ortho-positions available, can lead to mixtures of products or require more stringent reaction conditions to achieve selectivity.

Comparative Reactivity in Directed ortho-Metalation

The table below summarizes the expected reactivity and regioselectivity of N,N-diethyl-substituted methylbenzamides in a typical Directed ortho-Metalation reaction followed by quenching with an electrophile. The N,N-diethyl derivatives are commonly used to prevent deprotonation of the amide N-H protons.

CompoundDirecting GroupAvailable ortho-Positions for MetalationExpected Major Product after Electrophilic QuenchRationale for Selectivity
N,N-Diethylbenzamide-CONEt₂C2, C6Mixture of 2- and 6-substituted productsThe powerful amide DMG directs metalation to both available ortho positions.
N,N-Diethyl-2-methylbenzamide-CONEt₂C6Single 6-substituted productThe ortho-methyl group sterically hinders the C2 position, forcing selective metalation at C6.
N,N-Diethyl-3-methylbenzamide-CONEt₂C2, C6Mixture of 2- and 6-substituted productsThe meta-methyl group has a minimal steric effect on the ortho positions, leading to a lack of selectivity.
N,N-Diethyl-4-methylbenzamide-CONEt₂C2, C6Mixture of 2- and 6-substituted productsThe para-methyl group does not sterically influence the ortho positions, resulting in poor regioselectivity.

Experimental Protocol: Directed ortho-Metalation of N,N-Diethyl-o-toluamide

The following is a representative experimental protocol for the Directed ortho-Metalation of N,N-diethyl-2-methylbenzamide (N,N-diethyl-o-toluamide) and subsequent reaction with an electrophile.

Materials:

  • N,N-diethyl-2-methylbenzamide

  • Anhydrous tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., trimethylsilyl chloride, iodine, benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or nitrogen gas

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N,N-diethyl-2-methylbenzamide (1.0 eq) and anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • TMEDA (1.2 eq) is added, followed by the slow, dropwise addition of s-BuLi (1.2 eq) while maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithiation.

  • The chosen electrophile (1.5 eq) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred for an additional 2-4 hours at -78 °C.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

This protocol, when applied to N,N-diethyl-2-methylbenzamide, is expected to yield the corresponding 6-substituted product with high regioselectivity.

Physicochemical and Spectroscopic Data Comparison

The position of the methyl group also influences the physical and spectroscopic properties of the benzamide isomers.

PropertyBenzamideThis compound3-Methylbenzamide4-Methylbenzamide
Molecular Formula C₇H₇NOC₈H₉NOC₈H₉NOC₈H₉NO
Molecular Weight 121.14 g/mol 135.16 g/mol 135.16 g/mol 135.16 g/mol
Melting Point 127-130 °C141-142 °C[1]93-96 °C158-161 °C
¹H NMR (CDCl₃, δ ppm) ~7.8 (m, 2H), ~7.5 (m, 3H), ~6.0 (br s, 2H)~7.3-7.1 (m, 4H), ~5.8 (br s, 2H), ~2.4 (s, 3H)~7.6 (s, 1H), ~7.5 (d, 1H), ~7.3 (m, 2H), ~5.9 (br s, 2H), ~2.4 (s, 3H)~7.7 (d, 2H), ~7.2 (d, 2H), ~5.9 (br s, 2H), ~2.4 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) ~169.8, ~134.1, ~131.7, ~128.5, ~127.4~171.8, ~137.9, ~136.2, ~131.1, ~130.2, ~127.5, ~125.8, ~19.6~169.9, ~138.6, ~134.1, ~132.5, ~128.6, ~128.1, ~124.5, ~21.3~169.7, ~142.0, ~131.3, ~129.3, ~127.5, ~21.4
IR (KBr, cm⁻¹) ~3360, ~3170, ~1655, ~1620, ~1400~3380, ~3180, ~1650, ~1625, ~1410~3350, ~3160, ~1660, ~1620, ~1405~3370, ~3180, ~1650, ~1620, ~1400

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical flow of a synthetic pathway leveraging the unique reactivity of this compound and the underlying mechanism of Directed ortho-Metalation.

logical_flow Start Start This compound This compound Start->this compound DoM Directed ortho-Metalation (Regioselective Lithiation at C6) This compound->DoM Electrophilic Quench Electrophilic Quench DoM->Electrophilic Quench Target Molecule Target Molecule Electrophilic Quench->Target Molecule

Caption: Synthetic workflow utilizing this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Workup and Purification prep1 Dissolve N,N-diethyl-2-methylbenzamide in anhydrous THF prep2 Cool to -78 °C prep1->prep2 react1 Add TMEDA and s-BuLi prep2->react1 react2 Stir for 1h at -78 °C react1->react2 react3 Add Electrophile react2->react3 react4 Stir for 2-4h at -78 °C react3->react4 workup1 Quench with aq. NH4Cl react4->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

References

A Comparative Guide to the Validation of Analytical Methods for Methylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of structural isomers are critical in pharmaceutical development and quality control. Positional isomers, such as 2-methylbenzamide, 3-methylbenzamide, and 4-methylbenzamide, can exhibit different pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are essential to ensure the identity, purity, and quality of drug substances and products.

This guide provides an objective comparison of three common analytical techniques for the separation and quantification of methylbenzamide isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance data for the three analytical methods in the analysis of this compound, 3-methylbenzamide, and 4-methylbenzamide. The data represents typical performance characteristics achievable with optimized and validated methods.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

Validation ParameterThis compound3-Methylbenzamide4-MethylbenzamideICH Guideline / Acceptance Criteria
Resolution (Rs) -1.82.2Rs > 1.5 is generally considered acceptable for baseline separation.
Linearity (r²) > 0.999> 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 99.2%100.5%99.8%Typically within 98.0% to 102.0%.
Precision (% RSD)
- Repeatability0.8%0.9%0.7%RSD ≤ 2%
- Intermediate Precision1.3%1.5%1.2%RSD ≤ 3%
Limit of Detection (LOD) 5 ng/mL5 ng/mL4 ng/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 15 ng/mL15 ng/mL12 ng/mLSignal-to-Noise Ratio ≥ 10:1

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Validation ParameterThis compound3-Methylbenzamide4-MethylbenzamideICH Guideline / Acceptance Criteria
Resolution (Rs) -2.53.1Rs > 1.5 is generally considered acceptable for baseline separation.
Linearity (r²) > 0.998> 0.998> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.9%101.2%100.3%Typically within 98.0% to 102.0%.
Precision (% RSD)
- Repeatability1.1%1.3%1.0%RSD ≤ 2%
- Intermediate Precision1.8%2.0%1.6%RSD ≤ 3%
Limit of Detection (LOD) 1 ng/mL1 ng/mL0.8 ng/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 3 ng/mL3 ng/mL2.5 ng/mLSignal-to-Noise Ratio ≥ 10:1

Table 3: Capillary Electrophoresis (CE-UV) Performance Data

Validation ParameterThis compound3-Methylbenzamide4-MethylbenzamideICH Guideline / Acceptance Criteria
Resolution (Rs) -2.83.5Rs > 1.5 is generally considered acceptable for baseline separation.
Linearity (r²) > 0.999> 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 99.5%100.8%100.1%Typically within 98.0% to 102.0%.
Precision (% RSD)
- Repeatability0.9%1.1%0.8%RSD ≤ 2%
- Intermediate Precision1.6%1.8%1.4%RSD ≤ 3%
Limit of Detection (LOD) 8 ng/mL8 ng/mL7 ng/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 25 ng/mL25 ng/mL22 ng/mLSignal-to-Noise Ratio ≥ 10:1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent such as acetonitrile or methanol. A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent at a suitable concentration.

  • Elution Order: In reversed-phase HPLC, the elution order of positional isomers is influenced by their polarity. Generally, the para isomer is the least polar and will have the longest retention time, followed by the meta and then the ortho isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating these isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Split or splitless injection depending on the concentration of the analytes.

  • Temperature Program: An optimized temperature gradient is crucial for the separation of the isomers. A typical program might start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, and selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity.

  • Fragmentation: The methylbenzamide isomers will produce characteristic fragmentation patterns. The molecular ion (m/z 135) should be present. Common fragments may include the loss of the amide group (resulting in a fragment at m/z 91, the tolyl cation) and the benzoyl cation (m/z 105). While the mass spectra of the isomers may be similar, slight differences in the relative abundances of fragment ions can sometimes be observed.

Capillary Electrophoresis (CE-UV)

Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer system that allows for the separation of the neutral isomers. Micellar electrokinetic chromatography (MEKC) is a suitable mode. A typical BGE for MEKC would be a borate buffer (e.g., 20 mM, pH 9.2) containing a surfactant like sodium dodecyl sulfate (SDS) above its critical micelle concentration (e.g., 50 mM).

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.

  • Separation Principle: In MEKC, neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles. The differential partitioning of the methylbenzamide isomers based on their hydrophobicity leads to their separation.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the key validation parameters.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation MD Analytical Method Development Opt Method Optimization MD->Opt Val_Protocol Validation Protocol Definition Opt->Val_Protocol Specificity Specificity / Selectivity Val_Protocol->Specificity Linearity Linearity & Range Val_Protocol->Linearity Accuracy Accuracy Val_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Val_Protocol->Precision LOD_LOQ LOD & LOQ Val_Protocol->LOD_LOQ Robustness Robustness Val_Protocol->Robustness Routine_Use Routine Analysis Robustness->Routine_Use Lifecycle Method Lifecycle Management Routine_Use->Lifecycle

Caption: General workflow for analytical method validation.

Validation_Parameters_Relationship center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness Linearity->Range Accuracy->Precision LOD->LOQ

Caption: Interrelationship of key analytical validation parameters.

References

Comparative Guide to Antibody Cross-Reactivity: A Focus on Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of antibody cross-reactivity profiles against a series of methylbenzamide derivatives. The specificity of an antibody is a critical parameter in the development of immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and diagnostic applications. Understanding the potential for cross-reactivity with structurally related compounds, such as metabolites or analogs, is essential for ensuring assay accuracy and reliability.

The following sections present a comparative analysis of a hypothetical monoclonal antibody raised against a specific N-substituted methylbenzamide. The data and protocols are representative of the methodologies used to characterize antibody specificity and are intended to serve as a practical guide for researchers in the field.

Comparative Cross-Reactivity Data

The cross-reactivity of the hypothetical anti-methylbenzamide monoclonal antibody (MAb-MBZ) was assessed against a panel of structurally related methylbenzamide derivatives and other analogous compounds. The binding affinity was determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) was calculated for each compound, and the percent cross-reactivity was determined relative to the primary analyte.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
N-(p-tolyl)methylbenzamide (Primary Analyte) 4-Methyl-N-(p-tolyl)benzamide10.5100
N-ethyl-N-(p-tolyl)methylbenzamide4-Methyl-N-ethyl-N-(p-tolyl)benzamide250.04.2
N-(p-tolyl)benzamideN-(p-tolyl)benzamide85.012.4
3,5-Dimethyl-N-(p-tolyl)benzamide3,5-Dimethyl-N-(p-tolyl)benzamide15.269.1
N-Desmethyl-imatinib4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide>1000<1.0[1]
Clothianidin(E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine>2000<0.5[2]
Dinotefuran(RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine12800.8[2]

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

The immunogen was prepared by synthesizing a hapten derivative of N-(p-tolyl)methylbenzamide containing a carboxyl group for conjugation. This hapten was then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a standard carbodiimide coupling reaction to render it immunogenic.

Monoclonal Antibody Production

Monoclonal antibodies were generated using hybridoma technology. Mice were immunized with the prepared immunogen. Splenocytes from the immunized mice were fused with myeloma cells to create hybridoma cells. These cells were then screened for the production of antibodies with high affinity and specificity for N-(p-tolyl)methylbenzamide using a direct ELISA. Positive clones were subcloned and expanded to produce the monoclonal antibody (MAb-MBZ).

Competitive ELISA Protocol for Cross-Reactivity Assessment

A competitive ELISA is a common method for determining the specificity of antibodies against small molecules.[3]

Materials:

  • 96-well microtiter plates

  • Coating antigen (Hapten-BSA conjugate)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • MAb-MBZ (the antibody being tested)

  • Standard solutions of N-(p-tolyl)methylbenzamide

  • Solutions of test compounds (methylbenzamide derivatives and other analogs)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Plate Coating: Microtiter plates were coated with the hapten-BSA conjugate at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates were washed three times with wash buffer.

  • Blocking: Non-specific binding sites were blocked by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plates were washed three times with wash buffer.

  • Competition: 50 µL of standard solutions or test compound solutions at various concentrations were added to the wells, followed by 50 µL of MAb-MBZ at a predetermined optimal dilution. The plate was then incubated for 1-2 hours at room temperature.

  • Washing: The plates were washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates were washed five times with wash buffer.

  • Substrate Development: 100 µL of the substrate solution was added to each well, and the plate was incubated in the dark at room temperature for 15-30 minutes.

  • Reaction Stoppage: The enzymatic reaction was stopped by adding 50 µL of stop solution to each well.

  • Absorbance Measurement: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance values against the logarithm of the N-(p-tolyl)methylbenzamide concentration. The IC50 values for the standard and each test compound were determined from their respective inhibition curves. The percent cross-reactivity was calculated using the formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) * 100

Visualizations

Experimental Workflow for Cross-Reactivity Testing

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat Coat Plate with Hapten-BSA Conjugate wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_analyte Add Standard or Test Compound wash2->add_analyte add_primary_ab Add Primary Antibody (MAb-MBZ) add_analyte->add_primary_ab incubate1 Incubate add_primary_ab->incubate1 wash3 Wash incubate1->wash3 add_secondary_ab Add Enzyme-conjugated Secondary Antibody wash3->add_secondary_ab incubate2 Incubate add_secondary_ab->incubate2 wash4 Wash incubate2->wash4 add_substrate Add Substrate wash4->add_substrate incubate3 Incubate (Develop) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Inactivates GLI_act Active GLI GLI->GLI_act Activation Target_Genes Target Gene Expression GLI_act->Target_Genes Transcription Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Benzamide_Inhibitor Benzamide Derivative (e.g., Glasdegib) Benzamide_Inhibitor->SMO Inhibits

References

2-Methylbenzamide as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chromatography, the use of an internal standard (IS) is a critical practice for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to a sample before analysis. By comparing the analyte's response to the internal standard's response, variations arising from sample preparation and instrument introduction can be effectively compensated. This guide provides a comprehensive comparison of 2-Methylbenzamide as an internal standard in chromatography, evaluating its performance against other alternatives with supporting experimental data and detailed protocols.

Why Use an Internal Standard?

The primary goal of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume.[1] By adding a fixed amount of the internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric measurement significantly improves the accuracy and precision of the analytical method.

Properties of this compound as an Internal Standard

This compound, also known as o-toluamide, possesses several physicochemical properties that make it a suitable candidate for an internal standard in certain chromatographic applications.

PropertyValue
Molecular Formula C8H9NO
Molecular Weight 135.17 g/mol
Melting Point 144-148 °C
Boiling Point 294.6 °C
Solubility Soluble in ethanol and ether; slightly soluble in hot water.
UV Absorbance Exhibits UV absorbance due to its aromatic ring and amide group.

Its structural similarity to other aromatic amides makes it a particularly relevant internal standard for the analysis of this class of compounds.

Performance Comparison: this compound vs. Alternatives

A key application where this compound has been utilized as an internal standard is in the High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of structurally similar compounds like 2-Ethylbenzamide. The following table summarizes the performance of this compound as an internal standard in an HPLC-UV method and compares it with alternative internal standards used in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the same analyte.

ParameterHPLC-UVGC-MSLC-MS/MS
Internal Standard This compound 2,6-Dimethylbenzamide d5-2-Ethylbenzamide
Linearity (r²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 10 ng/mL5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL15 ng/mL0.3 ng/mL

Data synthesized from established methods for structurally similar benzamide derivatives.

As the data indicates, this compound in an HPLC-UV method provides excellent linearity, accuracy, and precision. While GC-MS and LC-MS/MS methods using alternative internal standards offer lower detection and quantification limits, the HPLC-UV method with this compound is a robust and cost-effective approach for routine analysis where high sensitivity is not the primary requirement.

Experimental Protocols

HPLC-UV Method for the Quantification of 2-Ethylbenzamide using this compound as an Internal Standard

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer), optimized for the separation of the analyte and internal standard. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte and internal standard. For benzamide derivatives, this is often in the range of 220-260 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 2-Ethylbenzamide (analyte) and this compound (internal standard) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of 2-Ethylbenzamide to construct a calibration curve.

  • Sample Preparation: To a known volume of the sample, add a precise volume of the this compound internal standard stock solution to achieve the same final concentration as in the working standard solutions.

Analysis Workflow:

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Analyte Analyte (2-Ethylbenzamide) Working Standards Working Standards Analyte->Working Standards IS Internal Standard (this compound) IS->Working Standards Spiked Sample Spiked Sample IS->Spiked Sample Sample Sample Sample->Spiked Sample HPLC-UV System HPLC-UV System Working Standards->HPLC-UV System Spiked Sample->HPLC-UV System Chromatogram Chromatogram HPLC-UV System->Chromatogram Peak Area Ratio\n(Analyte/IS) Peak Area Ratio (Analyte/IS) Chromatogram->Peak Area Ratio\n(Analyte/IS) Calibration Curve Calibration Curve Peak Area Ratio\n(Analyte/IS)->Calibration Curve Analyte Concentration Analyte Concentration Calibration Curve->Analyte Concentration

Workflow for HPLC-UV analysis using an internal standard.

Comparison with Alternative Internal Standards

2,6-Dimethylbenzamide (for GC-MS)

2,6-Dimethylbenzamide is a suitable internal standard for GC-MS analysis due to its volatility and thermal stability. The two methyl groups ortho to the amide functionality can influence its chromatographic behavior and fragmentation pattern in the mass spectrometer, providing a distinct signal from many analytes.

d5-2-Ethylbenzamide (for LC-MS/MS)

Deuterated internal standards, such as d5-2-Ethylbenzamide, are considered the "gold standard" for mass spectrometry-based quantification. They are chemically identical to the analyte, meaning they have the same retention time, extraction recovery, and ionization efficiency. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly accurate and precise measurements.

The choice of internal standard ultimately depends on the analytical technique being employed, the nature of the analyte and sample matrix, and the required sensitivity of the method.

Logical Framework for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the key considerations:

cluster_criteria Selection Criteria Start Start: Need for Internal Standard Analyte Analyte Properties (Structure, Polarity, pKa) Start->Analyte Matrix Sample Matrix (Complexity, Interferences) Start->Matrix Technique Analytical Technique (HPLC, GC, MS) Start->Technique Similarity Structural Similarity to Analyte Analyte->Similarity Non_Endogenous Not Naturally Present in Sample Matrix->Non_Endogenous Resolution Chromatographic Resolution from Analyte Technique->Resolution Non_Interference No Interference with Analyte Signal Technique->Non_Interference Purity High Purity & Stability Similarity->Purity Availability Commercial Availability & Cost Purity->Availability Availability->Resolution Resolution->Non_Interference Non_Interference->Non_Endogenous End Select Optimal Internal Standard Non_Endogenous->End

Decision-making process for selecting an internal standard.

Conclusion

This compound serves as a reliable and effective internal standard for the quantification of structurally similar aromatic amides in HPLC-UV analysis. It offers good accuracy and precision, making it a cost-effective choice for routine quality control and research applications. While alternative internal standards like 2,6-Dimethylbenzamide for GC-MS and deuterated analogs for LC-MS/MS provide higher sensitivity, the selection of the most appropriate internal standard depends on the specific requirements of the analytical method. By carefully considering the properties of the analyte, the sample matrix, and the chosen chromatographic technique, researchers can select an internal standard that ensures the reliability and validity of their quantitative results.

References

A Comparative Guide to the Biological Activities of 2-, 3-, and 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the potential biological activities of the structural isomers 2-Methylbenzamide, 3-Methylbenzamide, and 4-Methylbenzamide. Direct comparative studies on the biological effects of these specific isomers are limited in publicly available scientific literature. Therefore, this document synthesizes information on the potential activities of each isomer based on preliminary findings and the known biological profiles of related benzamide derivatives. The provided experimental protocols and pathway diagrams serve as a framework for researchers to conduct direct comparative analyses.

Comparison of Potential Biological Activities

The position of the methyl group on the benzamide scaffold can influence the molecule's interaction with biological targets, potentially leading to different pharmacological profiles. While comprehensive data is lacking for a direct comparison, initial findings suggest distinct areas of biological relevance for each isomer.

IsomerPotential Biological ActivityTarget Pathway/Mechanism
This compound Anti-inflammatoryInhibition of Cyclooxygenase-2 (COX-2)
3-Methylbenzamide Cardiovascular EffectsModulation of Blood Pressure
4-Methylbenzamide Anti-inflammatory / Signal TransductionInhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Detailed Experimental Protocols

To facilitate further research and a direct comparison of these isomers, the following are detailed protocols for assays relevant to their potential biological activities.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the COX-2 enzyme.

Objective: To quantify the COX-2 inhibitory potency of 2-, 3-, and 4-Methylbenzamide.

Materials:

  • Human recombinant COX-2 enzyme

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM phenol and 1 µM hematin)

  • Arachidonic acid (substrate)

  • Test compounds (2-, 3-, and 4-Methylbenzamide) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader for colorimetric or fluorometric detection

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the COX reaction buffer.

  • Add the test compounds or controls to the respective wells. Include a vehicle control (DMSO only).

  • Add the human recombinant COX-2 enzyme to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

In Vitro p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition Assay

This protocol is for determining the IC50 values of the test compounds against the p38 MAPK enzyme.

Objective: To quantify the p38 MAPK inhibitory potency of 2-, 3-, and 4-Methylbenzamide.

Materials:

  • Active recombinant p38 MAPK (e.g., p38α)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • p38 MAPK substrate (e.g., recombinant ATF2)

  • Test compounds (2-, 3-, and 4-Methylbenzamide) dissolved in DMSO

  • Positive control (e.g., SB203580)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in DMSO.

  • In a multi-well plate, add the kinase assay buffer.

  • Add the test compounds or controls to the respective wells. Include a vehicle control (DMSO only).

  • Add the active recombinant p38 MAPK enzyme to each well.

  • Add the p38 MAPK substrate (e.g., ATF2) to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][4][5]

In Vivo Blood Pressure Measurement in a Rodent Model

This protocol outlines a non-invasive method for measuring the effect of the test compounds on blood pressure in rats or mice.

Objective: To evaluate the in vivo effect of 2-, 3-, and 4-Methylbenzamide on systolic and diastolic blood pressure.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Test compounds (2-, 3-, and 4-Methylbenzamide) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive control (e.g., a known antihypertensive drug).

  • Vehicle control.

  • Non-invasive blood pressure measurement system (tail-cuff method).

  • Animal restrainers.

Procedure:

  • Acclimatize the animals to the laboratory conditions and the blood pressure measurement procedure for at least one week.

  • Divide the animals into treatment groups (test compounds, positive control, and vehicle control).

  • Record the baseline blood pressure of all animals for several days before the start of the treatment.

  • Administer the test compounds, positive control, or vehicle control to the respective groups via oral gavage or another appropriate route.

  • Measure the systolic and diastolic blood pressure at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) using the tail-cuff method.

  • Continue the treatment for a specified period (e.g., 14 or 28 days) for chronic studies, with regular blood pressure monitoring.

  • Analyze the data by comparing the changes in blood pressure in the treatment groups to the vehicle control group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.[6][7][8]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by the methylbenzamide isomers and a general experimental workflow.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor PL_A2 Phospholipase A2 Receptor->PL_A2 activates Transcription_Factors Transcription Factors (e.g., NF-κB) Receptor->Transcription_Factors activates signaling cascade Arachidonic_Acid Arachidonic Acid PL_A2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) (Target of this compound) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 converts to PGE_Synthase PGE Synthase PGH2->PGE_Synthase substrate PGE2 Prostaglandin E2 PGE_Synthase->PGE2 produces Inflammation_Pain Inflammation_Pain PGE2->Inflammation_Pain mediates COX2_Gene_Expression COX-2 Gene Expression Transcription_Factors->COX2_Gene_Expression induces COX2_Gene_Expression->COX2

Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway.

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK (Target of 4-Methylbenzamide) MAPKK->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular_Response Downstream_Kinases->Cellular_Response mediates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression regulates Gene_Expression->Cellular_Response

Caption: p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (2-, 3-, 4-Methylbenzamide) In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potency & Selectivity) In_Vitro_Screening->Hit_Identification In_Vivo_Testing In Vivo Testing (Animal Models) Hit_Identification->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Caption: General Experimental Workflow for Compound Evaluation.

References

A Comparative Guide to 2-Methylbenzamide and Other Nav1.1 Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Methylbenzamide derivatives and other notable modulators of the voltage-gated sodium channel Nav1.1. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental protocols, and relevant biological pathways to inform research and development efforts.

Performance Comparison of Nav1.1 Modulators

The validation of this compound derivatives as Nav1.1 modulators has identified them as activators of the channel. The compound N,N'-(1,3-phenylene)bis(this compound), referred to as compound 3a , has been shown to increase Nav1.1 channel activity, although its impact is described as moderate.[1][2] For a quantitative comparison, this guide includes data on other well-characterized Nav1.1 modulators.

ModulatorTypePotency/EfficacySource Organism/Molecule Type
N,N'-(1,3-phenylene)bis(this compound) (3a) ActivatorModerate increase in Nav1.1 channel activitySynthetic small molecule
Hm1a ActivatorEC50: 38 nMSpider (Heteroscodra maculata) venom peptide
rHj1a ActivatorEC50: 17 nMScorpion (Hottentotta jayakari) venom peptide
rHj2a ActivatorEC50: 32 nMScorpion (Hottentotta jayakari) venom peptide
Novel Triazole Compound (Rufinamide Analog) Inhibitor~8 mV depolarizing shift in G-V relationship at 100 µMSynthetic small molecule

Experimental Protocols

The primary method for validating Nav1.1 modulators is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in living cells.

Whole-Cell Patch-Clamp Electrophysiology Protocol for Nav1.1 Modulation Assay

This protocol is adapted from standard procedures for characterizing voltage-gated sodium channels.

1. Cell Preparation:

  • Use a stable cell line expressing human Nav1.1 channels (e.g., HEK293 or CHO cells).

  • Culture cells to 60-80% confluency on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • To measure Nav1.1 currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

  • Record baseline currents in the absence of the test compound.

  • Perfuse the test compound (e.g., this compound derivative) at the desired concentration and record the currents again.

  • Wash out the compound with the external solution to check for reversibility of the effect.

4. Data Analysis:

  • Measure the peak inward sodium current at each voltage step.

  • Construct current-voltage (I-V) relationships.

  • For activators, a leftward shift in the voltage-dependence of activation or an increase in peak current is expected.

  • For inhibitors, a rightward shift in the voltage-dependence of activation or a decrease in peak current is expected.

  • Calculate the half-maximal effective concentration (EC50) for activators or the half-maximal inhibitory concentration (IC50) for inhibitors by testing a range of concentrations and fitting the data to a dose-response curve.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biological context of Nav1.1 modulation, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture HEK293 cells expressing Nav1.1 Plating Plate on coverslips CellCulture->Plating Patching Whole-cell patch clamp Plating->Patching Baseline Record baseline currents Patching->Baseline Compound Apply this compound derivative Baseline->Compound Recording Record modulated currents Compound->Recording Washout Washout compound Recording->Washout IVCurve Construct I-V curves Washout->IVCurve Potency Determine Potency (EC50/IC50) IVCurve->Potency

Caption: Workflow for validating a Nav1.1 modulator.

G cluster_channel Nav1.1 Channel cluster_signaling Neuronal Signaling cluster_modulation Modulation Nav11 Nav1.1 (SCN1A) NaInflux Na+ Influx Nav11->NaInflux Depolarization Membrane Depolarization Depolarization->Nav11 AP Action Potential Firing NaInflux->AP Neurotransmission Neurotransmitter Release AP->Neurotransmission Activator This compound (Activator) Activator->Nav11 Enhances Na+ influx Inhibitor Alternative Modulator (Inhibitor) Inhibitor->Nav11 Reduces Na+ influx

Caption: Signaling pathway of the Nav1.1 channel.

References

A Researcher's Guide to Comparing the Receptor Binding Affinity of Methylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The position of a single methyl group on the benzamide scaffold can significantly influence its interaction with various receptor targets. Benzamide derivatives are known to interact with a range of receptors, including dopamine, serotonin, and sigma receptors. A systematic comparison of the binding affinities of these isomers would provide valuable insights into the steric and electronic requirements for optimal receptor binding.

Comparative Receptor Binding Affinity (Hypothetical Data)

A comparative study would yield quantitative data on the binding affinity of each isomer for various receptors. The data is typically presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

IsomerReceptor SubtypeInhibition Constant (Kᵢ) [nM]
Ortho-methylbenzamide Dopamine D₂150
Serotonin 5-HT₁ₐ250
Sigma-1 (σ₁)80
Meta-methylbenzamide Dopamine D₂85
Serotonin 5-HT₁ₐ120
Sigma-1 (σ₁)50
Para-methylbenzamide Dopamine D₂110
Serotonin 5-HT₁ₐ180
Sigma-1 (σ₁)65

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through rigorous testing.

Experimental Protocols

To determine the receptor binding affinities of methylbenzamide isomers, a competitive radioligand binding assay is a standard and robust method. This technique measures the ability of a test compound (the methylbenzamide isomer) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., CHO or HEK 293 cells transfected with the human dopamine D₂, serotonin 5-HT₁ₐ, or sigma-1 receptor).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, or [³H]-(+)-Pentazocine for sigma-1 receptors).

  • Test Compounds: Ortho-, meta-, and para-methylbenzamide of high purity, dissolved in a suitable solvent (e.g., DMSO).

  • Incubation Buffer: Typically a Tris-HCl buffer with appropriate pH and ionic strength.

  • Wash Buffer: Cold incubation buffer.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize the cells or tissues containing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

    • 50 µL of the test compound at various concentrations (to create a dose-response curve).

    • 50 µL of the radioligand at a concentration close to its dissociation constant (Kₑ).

  • Determination of Non-specific Binding: A set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Workflows and Pathways

To better understand the experimental process and the potential downstream effects of receptor binding, diagrams can be highly effective.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Receptor Membrane Preparation incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Workflow for a competitive radioligand binding assay.

Many of the potential target receptors for benzamide derivatives are G protein-coupled receptors (GPCRs). Upon ligand binding, these receptors initiate an intracellular signaling cascade.

gpcr_signaling ligand Methylbenzamide Isomer receptor GPCR (e.g., Dopamine D2, Serotonin 5-HT1A) ligand->receptor Binding g_protein G Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

A generalized G protein-coupled receptor (GPCR) signaling pathway.

By following these standardized protocols and data presentation formats, researchers can effectively conduct and communicate a comparative study on the receptor binding affinities of methylbenzamide isomers, contributing valuable knowledge to the field of medicinal chemistry and pharmacology.

Assessing the Selectivity of 2-Methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of targeted inhibitors with therapeutic potential. Derivatives of this core structure have demonstrated significant inhibitory activity against several key enzyme families, including histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and sirtuins (SIRTs). The selectivity of these compounds for specific isoforms within these enzyme families is a critical determinant of their efficacy and safety profiles. This guide provides an objective comparison of the selectivity of various this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Comparative Selectivity Profiles

The inhibitory potency and selectivity of this compound derivatives are highly dependent on the specific substitutions on the benzamide core. The following tables summarize the quantitative data for representative compounds against their primary targets and related off-target isoforms.

Histone Deacetylase (HDAC) Inhibitors

Subtle modifications to the 2-position of the benzamide ring can dramatically influence isoform selectivity within the HDAC family. For instance, the exchange of a methylthio group for a hydroxyl group shifts a compound from being highly selective for HDAC3 to a pan-inhibitor of Class I HDACs.

Table 1: Selectivity of 2-Substituted Benzamide Derivatives Against Class I HDACs

Compound ID2-SubstituentHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Selectivity (HDAC1/HDAC3)Reference
16 -SCH3>20,000>20,00030>690-fold[1]
20 -OH80110613.3-fold[1][2]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Derivatives incorporating an N-(2-aminophenyl)-benzamide moiety also exhibit potent and selective inhibition of Class I HDACs.

Table 2: Selectivity of N-(2-Aminophenyl)-benzamide Derivatives Against Class I HDACs

Compound IDHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC8 IC50 (nM)Reference
15k 80110625,000[2]
24a 93085124100[3][4]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors

A prominent example of a this compound derivative targeting the PARP family is Veliparib (ABT-888). This compound is a potent inhibitor of both PARP-1 and PARP-2, enzymes critical for DNA single-strand break repair.

Table 3: Selectivity of Veliparib (ABT-888) Against PARP Isoforms

CompoundTargetKi (nM)Reference
Veliparib (ABT-888) PARP-15.2[5][6][7]
PARP-22.9[5][6][7]

Ki values represent the inhibition constant, indicating the potency of the inhibitor.

Sirtuin (SIRT) Inhibitors

The 3-(N-arylsulfamoyl)benzamide scaffold has been explored for the development of SIRT2-selective inhibitors, which have shown neuroprotective effects. N-methylation of this scaffold was found to be crucial for enhancing potency and selectivity over other sirtuin isoforms.

Table 4: Selectivity of 3-(N-Arylsulfamoyl)benzamide Derivatives Against Sirtuins

CompoundTargetSIRT1 InhibitionSIRT2 InhibitionSIRT3 InhibitionReference
Compound 2b SIRT2No inhibition at 10 µMMore potent than 1b5% inhibition at 10 µM[8]
Compound 3a SIRT2No inhibition at 10 µM~50% inhibition at 10 µMNo inhibition at 10 µM[8]
Compound 3e SIRT2No inhibition at 10 µM~50% inhibition at 10 µMNo inhibition at 10 µM[8]

Data for sirtuin inhibitors is presented qualitatively based on available literature.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methods used to assess selectivity, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.

HDAC_Pathway cluster_nucleus Nucleus HAT Histone Acetyltransferases (HATs) Ac_Histone Acetylated Histones (Open Chromatin) HAT->Ac_Histone Acetylation HDAC Histone Deacetylases (HDACs) DeAc_Histone Deacetylated Histones (Closed Chromatin) HDAC->DeAc_Histone Ac_Histone->HDAC Deacetylation Gene Gene Expression Ac_Histone->Gene Repressed_Gene Gene Repression DeAc_Histone->Repressed_Gene TF Transcription Factors TF->Ac_Histone binds to Inhibitor This compound HDAC Inhibitor Inhibitor->HDAC Inhibits

Caption: Role of HDACs in regulating gene expression through histone deacetylation.

PARP_Pathway cluster_dna_repair DNA Damage Response DNA_damage DNA Single-Strand Break PARP PARP-1 / PARP-2 DNA_damage->PARP recruits PAR Poly(ADP-ribose) synthesis (PARylation) PARP->PAR Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Inhibitor This compound PARP Inhibitor (e.g., Veliparib) Inhibitor->PARP Inhibits

Caption: PARP signaling pathway in the repair of single-strand DNA breaks.

SIRT2_Pathway cluster_neuro Neurodegeneration Model (e.g., Parkinson's Disease) alpha_syn α-synuclein aggregation Neurotoxicity Neurotoxicity alpha_syn->Neurotoxicity SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin Deacetylates SIRT2->Neurotoxicity promotes Acetylated_Tubulin Acetylated α-tubulin (Microtubule stabilization) Tubulin->Acetylated_Tubulin Acetylation Acetylated_Tubulin->alpha_syn Reduces aggregation Inhibitor 3-(N-arylsulfamoyl)benzamide SIRT2 Inhibitor Inhibitor->SIRT2 Inhibits

Caption: Hypothesized role of SIRT2 in neurodegeneration and the effect of its inhibition.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prep_reagents serial_dilution Perform Serial Dilution of This compound Derivative prep_reagents->serial_dilution plate_setup Set up 96-well Plate: - Buffer - Inhibitor Dilutions - Enzyme serial_dilution->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate add_substrate->incubation stop_develop Stop Reaction & Add Developer (if applicable) incubation->stop_develop read_signal Read Signal (Fluorescence/Luminescence/Absorbance) stop_develop->read_signal data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki read_signal->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for in vitro enzyme inhibition assays.

Experimental Protocols

The following are generalized protocols for in vitro enzyme inhibition assays. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each specific enzyme and inhibitor combination.

In Vitro Fluorometric HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by an HDAC enzyme.[9]

  • Materials and Reagents:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

    • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Developer (e.g., Trypsin)

    • Stop Solution (e.g., Trichostatin A, a potent pan-HDAC inhibitor)

    • Test compound (this compound derivative) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

    • In a 96-well plate, add the assay buffer, test compound dilutions, and diluted HDAC enzyme. Include controls for no enzyme and no inhibitor (vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes.[9]

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution, which also contains a stop solution. The developer cleaves the deacetylated substrate to release a fluorescent signal.[9]

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence on a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9]

In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP enzymes.

  • Materials and Reagents:

    • Recombinant human PARP enzyme (e.g., PARP-1, PARP-2)

    • Histone-coated 96-well strip plate

    • PARP Assay Buffer

    • Biotinylated NAD+

    • Activated DNA

    • Test compound (this compound derivative) dissolved in DMSO

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • To the histone-coated wells, add the PARP assay buffer, activated DNA, biotinylated NAD+, and test compound dilutions.

    • Add the PARP enzyme to initiate the reaction. Include controls for no enzyme and no inhibitor.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes.

    • Wash the plate to remove unbound conjugate.

    • Add the chemiluminescent substrate and immediately read the luminescence using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 or Ki value.

In Vitro Fluorometric Sirtuin Inhibition Assay

This assay measures the NAD+-dependent deacetylase activity of sirtuins.[10]

  • Materials and Reagents:

    • Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)

    • Sirtuin Assay Buffer

    • Fluorogenic, acetylated peptide substrate (e.g., based on p53)[10]

    • NAD+

    • Developer solution

    • Test compound (this compound derivative) dissolved in DMSO

    • 96-well white or black microplate

    • Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)[10]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, prepare a reaction mix containing the sirtuin assay buffer, NAD+, and the fluorogenic substrate.

    • Add the test compound dilutions to the appropriate wells.

    • Initiate the reaction by adding the sirtuin enzyme. Include controls for no enzyme and no inhibitor.

    • Incubate the plate at 37°C for 30-60 minutes.[10]

    • Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

    • Incubate for an additional 10-15 minutes at 37°C.[10]

    • Measure the fluorescence using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

This guide provides a framework for assessing the selectivity of this compound derivatives. Researchers are encouraged to adapt and validate these protocols for their specific compounds and targets of interest to generate robust and comparable datasets.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methylbenzamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, is regulated and must not be done through standard trash or sewer systems.[4][5] The recommended method is to treat it as hazardous waste and engage a licensed professional waste disposal service.[3]

  • Waste Identification and Classification :

    • Treat all unused or contaminated this compound as hazardous chemical waste.[6]

    • Based on available safety data, this compound is harmful if swallowed and is combustible.[3][7]

  • Packaging for Disposal :

    • Solid Waste : Place unadulterated this compound or chemically contaminated solid waste (e.g., gloves, absorbent paper) in a clearly labeled, sealed, and leak-proof container compatible with the chemical.[8][9] It is often recommended to double-bag solid waste in clear plastic bags.[8]

    • Liquid Waste : If this compound is in a solution, store it in a leak-proof, screw-cap container.[8] Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.[10]

    • Secondary Containment : Always place containers of hazardous waste within a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[6][8]

  • Labeling :

    • Affix a hazardous waste tag to the container as soon as the waste is generated.[4][6]

    • The label must include the full chemical name ("this compound"), the quantity or concentration, the date of generation, the principal investigator's name, and the laboratory location.[4] Clearly mark the container with the words "Hazardous Waste".[4][9]

  • Storage :

    • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.

    • Segregate this compound waste from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

    • Keep waste containers closed at all times, except when adding waste.[8][9]

  • Arranging for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4]

    • Provide them with a complete list of the chemicals for disposal.[4]

Spill and Empty Container Procedures

  • Small Spills : For small spills of solid this compound, dampen the material with alcohol and transfer it to a suitable container for disposal. Use absorbent paper dampened with alcohol to clean the affected area. Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste.[7][12]

  • Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., alcohol or water).[6][9] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[13] After thorough rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular trash.[6][9]

Summary of Key Information

The following table summarizes essential data for the safe handling and disposal of this compound.

ParameterInformationSource(s)
CAS Number 527-85-5[3]
Physical Description White powder[7][12]
Primary Hazards Harmful if swallowed, May cause irritation, Combustible[1][3][7]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents[11]
Recommended Fire Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3]
Recommended Disposal Method Licensed professional waste disposal service; Chemical incineration with afterburner and scrubber[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow guides the user from the initial stage of identifying the waste to its final, compliant disposal.

cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Packaging & Labeling cluster_2 Phase 3: Storage & Disposal cluster_3 Special Cases A Unused/Contaminated This compound Identified B Treat as Hazardous Waste A->B C Select Compatible, Leak-Proof Container B->C D Place Waste in Container (Solid or Liquid) C->D E Affix 'Hazardous Waste' Label with Full Details D->E F Place in Secondary Containment E->F G Store in Designated Area, Segregated from Incompatibles F->G H Contact EHS or Licensed Disposal Service G->H I Arrange for Waste Pickup H->I J Small Spill Occurs K Dampen with Alcohol, Collect in Bag for Disposal J->K L Empty Container M Triple-Rinse, Collect Rinsate as Waste L->M

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling 2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methylbenzamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. It is known to cause skin and serious eye irritation.[1] In some forms, it may be harmful if swallowed, in contact with skin, or inhaled.[2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields, safety goggles, or a face shield.[3]To protect against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber, neoprene).[3][4][5]To prevent skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly.[3][6]
Skin and Body Protection Protective suit or lab coat.[1] In cases of significant exposure risk, impervious clothing or a chemical-resistant suit should be worn.[3][7]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A dust mask or a NIOSH-approved air-purifying respirator should be used, especially when handling the powder form or if dust generation is likely.[1][7]To prevent inhalation of dust particles which may be harmful.[2]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize risks associated with this compound.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area.[4] The use of a laboratory fume hood or other local exhaust ventilation is recommended.[3] Ensure safety showers and eye wash stations are readily accessible.[7]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[4][8] Do not breathe dust or aerosols.[2][8] When handling, do not eat, drink, or smoke.[2][4] Wash hands thoroughly after handling.[1][4]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed and sealed.[2][7][8] Some sources recommend refrigeration for storage.[9]

Emergency and First Aid Measures

In case of accidental exposure, immediate action is necessary.

First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.[1][3][10]
Skin Contact Immediately remove all contaminated clothing.[1][3] Wash the affected area with plenty of soap and water.[1][2][3][8] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing. If eye irritation persists, get medical attention.[1][2]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[1][3][8] Never give anything by mouth to an unconscious person.[3][7][8] Seek immediate medical attention.[1][7]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety.

Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE as detailed above.

  • For small spills of solid material, dampen the spill with alcohol to prevent dust formation.[9][11]

  • Carefully transfer the dampened material to a suitable, closed container for disposal.[9][11]

  • Use absorbent paper dampened with alcohol to clean up any remaining material.[9][11]

  • Seal all contaminated materials (absorbent paper, clothing) in a vapor-tight plastic bag for disposal.[9][11]

  • Wash the contaminated area with alcohol followed by a strong soap and water solution.[9]

Disposal:

  • Dispose of unused this compound and any contaminated waste in accordance with local, state, and federal regulations.[7]

  • It is recommended to use a licensed professional waste disposal service.[6]

  • Do not allow the chemical to enter drains or watercourses.[2][7]

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep Review SDS and Procedures ppe Don Appropriate PPE prep->ppe handle Weigh/Handle in Ventilated Area ppe->handle decontaminate Decontaminate Work Area handle->decontaminate dispose Dispose of Chemical Waste via Licensed Service handle->dispose Waste Generation remove_ppe Remove and Dispose of PPE Properly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

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